2-(Pyrrolidin-3-yl)ethanol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-pyrrolidin-3-ylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-4-2-6-1-3-7-5-6;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUPXZZFQCQRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664364-46-9 | |
| Record name | 2-(Pyrrolidin-3-yl)ethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Comprehensive Structural Analysis of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride: A Methodological Whitepaper
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-(Pyrrolidin-3-yl)ethanol hydrochloride (CAS: 664364-46-9), a key heterocyclic building block in pharmaceutical development. The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous natural alkaloids and synthetic drugs, including cognitive-enhancing racetam-class derivatives.[1][2][3] An unambiguous confirmation of its molecular structure is a critical prerequisite for its use in drug synthesis, ensuring stereochemical integrity, purity, and regulatory compliance. This document details the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. It is intended for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for methodological choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Significance of a Well-Characterized Intermediate
This compound is a chiral bifunctional molecule featuring a secondary amine within a five-membered ring and a primary alcohol side chain. Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile intermediate.[1][4] The precise arrangement of these functional groups, including the stereochemistry at the C3 position of the pyrrolidine ring, is paramount as it directly influences the biological activity and safety profile of the final active pharmaceutical ingredient (API).
This guide approaches structural analysis as an integrated process, where each technique provides a unique and complementary piece of the molecular puzzle. We will proceed from foundational spectroscopic methods that confirm functional groups and connectivity to the definitive three-dimensional structure determination by X-ray crystallography.
Physicochemical Properties
A baseline understanding of the molecule's properties is the first step in any analytical endeavor.
| Property | Value | Source |
| CAS Number | 664364-46-9 | [1][4] |
| Molecular Formula | C₆H₁₄ClNO (or C₆H₁₃NO·HCl) | [1][4] |
| Molecular Weight | 151.63 g/mol | [1][4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Storage | Sealed, dry, room temperature | [4] |
The Analytical Workflow: A Multi-Technique Approach
A robust structural characterization does not rely on a single method. Instead, it follows a logical progression, using orthogonal techniques to build a complete and verifiable picture of the molecule.
Caption: Integrated workflow for structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Rationale: Solvent and Sample Preparation
The choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices due to the high polarity and salt nature of the analyte.
-
Causality: Using a protic deuterated solvent like CD₃OD or D₂O causes the labile protons on the alcohol (O-H) and the ammonium group (N-H₂⁺) to exchange with deuterium. This simplifies the ¹H NMR spectrum by causing their signals to disappear or become very broad, eliminating complex coupling patterns and allowing for clearer observation of the C-H framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CD₃OD).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling relationships and an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.
Data Interpretation: Expected Signals
The molecule's structure dictates a predictable pattern of signals. The hydrochloride form results in a protonated amine (ammonium), which significantly deshields adjacent protons.
Caption: Key proton environments for NMR analysis.
| Proton Environment (¹H NMR) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrrolidine C4-H₂ | 1.8 - 2.2 | Multiplet | Aliphatic protons, complex splitting due to diastereotopicity. |
| Ethanol Cα-H₂ | 1.6 - 1.9 | Multiplet | Coupled to C3-H and Cβ-H₂. |
| Pyrrolidine C3-H | 2.3 - 2.7 | Multiplet | Chiral center, coupled to protons at C2, C4, and the ethanol side chain. |
| Pyrrolidine C2-H₂ & C5-H₂ | 3.2 - 3.6 | Multiplets | Deshielded due to proximity to the electron-withdrawing N-H₂⁺ group. |
| Ethanol Cβ-H₂ (CH₂OH) | 3.6 - 3.9 | Triplet/Multiplet | Deshielded by the electronegative oxygen atom. |
| O-H, N-H₂⁺ | Variable (4.0 - 9.0) | Broad Singlets | Positions are concentration/solvent dependent; often exchanged in CD₃OD/D₂O. |
| Carbon Environment (¹³C NMR) | Approx. Chemical Shift (δ, ppm) | Notes |
| Pyrrolidine C4 | 28 - 32 | Standard aliphatic carbon. |
| Ethanol Cα | 35 - 40 | Aliphatic side-chain carbon. |
| Pyrrolidine C3 | 40 - 45 | Chiral center carbon. |
| Pyrrolidine C2 & C5 | 48 - 55 | Deshielded by the adjacent nitrogen atom. |
| Ethanol Cβ (CH₂OH) | 60 - 65 | Carbon bearing the hydroxyl group. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expertise & Rationale: Sample Preparation
The sample is best analyzed as a solid using either a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Causality: The KBr pellet method involves intimately mixing the sample with dry KBr powder and pressing it into a transparent disk. KBr is used because it is transparent to IR radiation in the typical analysis range (~4000-400 cm⁻¹). This avoids solvent peaks that could obscure analyte signals. ATR is a modern, faster alternative that requires minimal sample preparation.
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Data Interpretation: Key Absorption Bands
The spectrum will be dominated by absorptions from the O-H, N-H, C-H, and C-O bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |
| Ammonium (N-H₂⁺) | Stretching | 2400 - 3200 | Strong, Broad (often overlaps with O-H) |
| Alkane (C-H) | Stretching | 2850 - 2960 | Strong, Sharp |
| Ammonium (N-H) | Bending | 1500 - 1650 | Medium, Broad |
| Alcohol (C-O) | Stretching | 1050 - 1150 | Strong |
The very broad band observed above 3000 cm⁻¹ is a classic indicator of hydrogen-bonded O-H and N-H groups, consistent with the alcohol and hydrochloride salt structure.[5][6]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.
Expertise & Rationale: Ionization Technique
Electrospray Ionization (ESI) is the method of choice for this molecule.
-
Causality: ESI is a "soft" ionization technique ideal for polar, non-volatile molecules like hydrochloride salts. It typically generates a protonated molecular ion [M+H]⁺ in the positive ion mode. The observed mass will correspond to the free base (C₆H₁₃NO) plus a proton, as the chloride counter-ion is lost.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable solvent, typically methanol or a water/acetonitrile mixture.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination to confirm the elemental composition.
Data Interpretation: Expected Ions
| Ion | Formula | Calculated m/z | Notes |
| [M+H]⁺ | [C₆H₁₄NO]⁺ | 116.1070 | The protonated molecular ion of the free base. This is the primary ion of interest. |
| [M-H₂O+H]⁺ | [C₆H₁₂N]⁺ | 98.0964 | A common fragment resulting from the loss of water from the protonated molecular ion. |
Observing the [M+H]⁺ ion at m/z 116.1070 with high accuracy provides strong evidence for the molecular formula C₆H₁₃NO.
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods define connectivity, only single-crystal X-ray crystallography can unambiguously reveal the three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and absolute stereochemistry.[7][8]
Expertise & Rationale: The Crystallization Challenge
The rate-limiting step for this technique is growing a single, high-quality crystal suitable for diffraction.[7] This requires slowly bringing a supersaturated solution to a state of minimum solubility.
-
Causality: Rapid precipitation or "crashing out" leads to a polycrystalline powder or poorly ordered crystals that will not diffract X-rays coherently. Slow, controlled crystal growth allows the molecules to pack into a highly ordered, repeating lattice, which is the fundamental requirement for diffraction.[8]
Experimental Protocol: Crystallization and Data Collection
-
Crystal Growth:
-
Method: Slow evaporation is a common starting point. Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or an isopropanol/water mixture) to near saturation. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks.
-
Alternative: Vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of an "anti-solvent" (in which the compound is poorly soluble), is another powerful technique.
-
-
Crystal Selection & Mounting: Using a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) with sharp edges and no visible defects.[9] Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer. A stream of cold nitrogen (~100 K) is used to protect the crystal from radiation damage and improve data quality. The instrument rotates the crystal while irradiating it with a focused beam of X-rays, collecting the resulting diffraction pattern on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The atomic positions are determined (solved) and then adjusted (refined) to achieve the best possible fit between the calculated and observed diffraction data.
Data Interpretation: The Final Structure
The final output is a complete 3D model of the molecule as it exists in the crystal lattice. This provides:
-
Unambiguous Connectivity: Confirmation of the atomic framework.
-
Precise Geometry: Accurate bond lengths and angles.
-
Stereochemistry: The relative and (if a chiral precursor was used or anomalous dispersion data is collected) absolute configuration at the C3 chiral center.
-
Intermolecular Interactions: A detailed view of hydrogen bonding between the ammonium group, the hydroxyl group, and the chloride counter-ion, which dictates the crystal packing.
Conclusion
The structural analysis of this compound is a case study in modern analytical chemistry, requiring a synergistic and logical workflow. By combining the insights from Mass Spectrometry (molecular formula), IR Spectroscopy (functional groups), NMR Spectroscopy (atomic connectivity), and X-ray Crystallography (3D structure), a scientist can build an unassailable, data-rich dossier on the compound. This multi-faceted approach ensures the identity, purity, and structural integrity of this vital pharmaceutical intermediate, providing the confidence needed for its application in advanced drug development and synthesis.
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mechanism of action of 2-(Pyrrolidin-3-yl)ethanol hydrochloride
An Investigative Guide to the Putative Mechanism of Action of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
Preamble: Charting the Unexplored Pharmacological Landscape
In the realm of drug discovery, the journey of a molecule from a mere synthetic intermediate to a well-characterized pharmacological tool is one of systematic investigation and hypothesis-driven inquiry. This compound, a compound currently positioned in chemical catalogs as a structural building block, presents a compelling case for such an exploration.[1][2][3][4] Its molecular architecture, centered around the privileged pyrrolidine scaffold, suggests a potential for biological activity that remains to be elucidated.
This guide is structured not as a declaration of a known mechanism of action, but as an investigative roadmap for the research scientist. As a Senior Application Scientist, my objective is to provide a logical, evidence-based framework for uncovering the pharmacological identity of this compound. We will proceed from structural analysis to the formulation of testable hypotheses and the design of robust experimental protocols, thereby constructing a self-validating pathway to discovery.
Molecular Profile of this compound
The initial step in characterizing a novel compound is a thorough analysis of its structural and physicochemical properties. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of numerous FDA-approved drugs and natural products, prized for its ability to explore three-dimensional space and engage in specific molecular interactions.[5][6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| CAS Number | 664364-46-9 |
| Structure | A pyrrolidine ring substituted at the 3-position with a 2-hydroxyethyl group. |
The presence of a secondary amine within the pyrrolidine ring and a primary alcohol in the ethanol sidechain provides key hydrogen bond donor and acceptor sites, critical for interactions with biological targets. The hydrochloride salt form enhances aqueous solubility, a desirable property for in vitro assay development.
Hypothesis-Driven Mechanistic Investigation
The pyrrolidine scaffold is a recurring motif in a multitude of neuroactive agents.[9][10] This prevalence allows us to formulate specific, testable hypotheses regarding the potential . Our investigation will prioritize two major neurotransmitter systems where pyrrolidine derivatives are known to exhibit significant activity: the monoaminergic and cholinergic systems.
Hypothesis 1: Modulation of Monoamine Transporters (SERT, NET, DAT)
Rationale: The pyrrolidine core is integral to a significant class of antidepressants and psychostimulants that function as monoamine reuptake inhibitors.[11][12][13][14] These compounds competitively bind to the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), blocking the reabsorption of these neurotransmitters from the synaptic cleft and thereby potentiating their signaling. The substitution pattern on the pyrrolidine ring is a key determinant of potency and selectivity for these transporters.[12]
Caption: Hypothesized inhibition of monoamine reuptake by 2-(Pyrrolidin-3-yl)ethanol.
Experimental Workflow: Neurotransmitter Uptake Assay
This workflow is designed to quantify the inhibitory potential of the compound on SERT, NET, and DAT.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human SERT, NET, or DAT. Plate cells in a 96-well microplate and grow to confluence.
-
Compound Preparation: Prepare a stock solution of this compound in assay buffer (e.g., Krebs-Ringer-HEPES). Create a dilution series to determine a dose-response curve (e.g., from 1 nM to 100 µM).
-
Assay Initiation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT) for 15-20 minutes at 37°C.
-
Substrate Addition: Add a mixture of a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT) and a corresponding unlabeled neurotransmitter to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Table 2: Data Interpretation for Monoamine Transporter Assays
| Outcome | Interpretation |
| Low IC₅₀ at SERT | Potent serotonin reuptake inhibitor. |
| Low IC₅₀ at NET | Potent norepinephrine reuptake inhibitor. |
| Low IC₅₀ at DAT | Potent dopamine reuptake inhibitor. |
| Similar low IC₅₀ across multiple transporters | Non-selective or dual/triple reuptake inhibitor.[11] |
| High IC₅₀ (>10 µM) | Unlikely to be a direct monoamine transporter inhibitor. |
Hypothesis 2: Modulation of Cholinergic Receptors (nAChR, mAChR)
Rationale: The pyrrolidine ring is a key structural element in many ligands that target both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[15][16] These receptors are crucial for cognitive processes, and their modulation has therapeutic implications for a range of neurological disorders. Pyrrolidine derivatives have been developed as agonists, antagonists, and allosteric modulators of various cholinergic receptor subtypes.[17][18] The structural resemblance of 2-(Pyrrolidin-3-yl)ethanol to choline analogues warrants a thorough investigation of its cholinergic activity.[19]
Caption: Potential modulation points of cholinergic signaling by the test compound.
Experimental Workflow: Calcium Imaging Functional Assay for Gq-Coupled mAChRs
This protocol assesses whether the compound acts as an agonist or antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.
Protocol:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing a Gq-coupled muscarinic receptor subtype (e.g., M1) onto a 96-well, black-walled, clear-bottom microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Addition (Agonist Mode): Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add varying concentrations of this compound and monitor for an increase in fluorescence, which indicates a rise in intracellular calcium. Include a known agonist like carbachol as a positive control.
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with varying concentrations of the test compound for 15-20 minutes. Then, add a fixed concentration of a known agonist (e.g., the EC₈₀ concentration of carbachol) and measure the fluorescence response. A reduction in the agonist-induced signal indicates antagonism.
-
Data Analysis:
-
Agonist: Plot the peak fluorescence response against the compound concentration to determine the EC₅₀ and maximum efficacy relative to the control agonist.
-
Antagonist: Plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.
-
Broad-Spectrum Screening and In Vivo Progression
Should the initial hypothesis-driven experiments yield negative or ambiguous results, a broader screening approach is warranted. Commercially available safety panels can assess the binding of this compound against a wide array of CNS targets, including other GPCRs, ion channels, and enzymes.
Positive in vitro findings must be validated through subsequent in vivo studies. The selection of an appropriate animal model will be dictated by the elucidated mechanism of action (e.g., forced swim test for antidepressant-like effects, novel object recognition for cognitive enhancement).
Caption: A generalized workflow for advancing a novel compound from in vitro testing.
Conclusion and Forward Outlook
This compound stands at the intersection of known synthetic utility and unknown biological potential. Its structural similarity to established neuropharmacological agents provides a strong rationale for the investigative pathways detailed in this guide. By systematically evaluating its effects on monoamine transporters and cholinergic receptors, researchers can effectively test clear, data-driven hypotheses. The proposed experimental workflows offer robust, self-validating systems for generating high-quality data. This structured approach is essential for transforming a simple chemical building block into a valuable tool for neuroscience research and, potentially, a lead compound for future drug development.
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- Title: (PDF)
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An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(Pyrrolidin-3-yl)ethanol hydrochloride
A Proposed Strategy for Comprehensive Characterization
This guide provides a comprehensive framework for the in vitro biological characterization of 2-(Pyrrolidin-3-yl)ethanol hydrochloride. Given the novelty of this specific molecule and the broad spectrum of activities associated with the pyrrolidine scaffold, a systematic and multi-faceted approach is warranted. This document outlines a proposed research plan, detailing the rationale behind experimental choices, step-by-step protocols for key assays, and guidance on data interpretation. The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, with derivatives exhibiting anticancer, anti-inflammatory, and central nervous system activities. Therefore, our proposed investigation will encompass these three key areas.
Section 1: Rationale for Proposed In Vitro Characterization
The pyrrolidine nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological effects. These include cytotoxicity against various cancer cell lines, modulation of inflammatory pathways, and interaction with receptors in the central nervous system. Consequently, a thorough in vitro evaluation of this compound should be designed to probe these potential activities.
Our proposed workflow is designed to first assess the compound's general cytotoxicity to establish a therapeutic window. Subsequently, we will investigate its potential anti-inflammatory and neurological effects through a series of targeted enzymatic and receptor binding assays. This tiered approach allows for a logical and resource-efficient characterization of the compound's biological profile.
Section 2: Initial Cytotoxicity Profiling
A fundamental first step in the characterization of any novel compound is to determine its effect on cell viability. This information is crucial for identifying potential anticancer activity and for determining non-toxic concentrations for use in subsequent, more specific assays. We propose the use of tetrazolium reduction assays, such as the MTT and XTT assays, for this purpose.[1][2][3][4]
Experimental Protocol: MTT Assay for Cell Viability[2][3][6]
-
Cell Seeding:
-
Seed cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the compound to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis and Interpretation
The percentage of cell viability will be calculated using the following formula:
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Section 3: Investigation of Anti-Inflammatory Potential
Many pyrrolidine derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[6][7][8][9][10] Therefore, it is logical to investigate the inhibitory activity of this compound against these enzymes.
Experimental Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays[7][8]
These assays are typically performed using commercially available inhibitor screening kits, which provide the necessary enzymes, substrates, and detection reagents. The general principle involves measuring the enzymatic activity in the presence and absence of the test compound.
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions for the COX-2 and 5-LOX inhibitor screening kits.
-
Dissolve this compound in a suitable solvent to create a stock solution, from which serial dilutions are made.
-
-
Assay Procedure (General):
-
In a 96-well plate, add the assay buffer, the enzyme (COX-2 or 5-LOX), and the test compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX).[7]
-
Pre-incubate the plate to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).
-
Monitor the reaction progress by measuring the fluorescence or absorbance of the product over time using a microplate reader, as specified in the kit protocol.
-
Data Analysis and Interpretation
The percentage of enzyme inhibition will be calculated as follows:
The IC₅₀ value for each enzyme will be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway of COX and LOX Enzymes
Caption: The arachidonic acid cascade showing the roles of COX and LOX enzymes in inflammation.
Section 4: Evaluation of Neurological Activity
The pyrrolidine scaffold is present in many compounds that act on the central nervous system. Potential targets include sigma receptors, endothelin receptors, and acetylcholinesterase.[3][6][11][12][13][14]
Experimental Protocol: Sigma-1 Receptor Binding Assay[12][13]
This radioligand binding assay determines the affinity of the test compound for the sigma-1 receptor.
-
Membrane Preparation:
-
Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain or a cell line overexpressing the receptor).
-
-
Binding Assay:
-
In a 96-well filter plate, incubate the membrane preparation with a constant concentration of a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of this compound.[12]
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled sigma-1 ligand).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Separate the bound and free radioligand by rapid filtration through the filter plate.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis and Interpretation
The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. The Ki (inhibitory constant) is then determined from the IC₅₀ value using the Cheng-Prusoff equation.
Experimental Protocol: Acetylcholinesterase Inhibition Assay[16][17][18][19][20]
This colorimetric assay, based on the Ellman method, measures the inhibition of acetylcholinesterase (AChE).
-
Reagent Preparation:
-
Prepare a solution of AChE, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.[15]
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate AChE with varying concentrations of this compound.[15]
-
Initiate the reaction by adding ATCh and DTNB.
-
The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow product.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.[15]
-
Data Analysis and Interpretation
The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control. The IC₅₀ value is then determined from the dose-response curve.
Section 5: Summary of Proposed In Vitro Assays
| Biological Activity | Assay | Principle | Endpoint |
| Cytotoxicity | MTT Assay | Enzymatic reduction of tetrazolium salt by viable cells | IC₅₀ |
| Anti-inflammatory | COX-2 Inhibition Assay | Measurement of prostaglandin synthesis | IC₅₀ |
| Anti-inflammatory | 5-LOX Inhibition Assay | Measurement of leukotriene synthesis | IC₅₀ |
| Neurological | Sigma-1 Receptor Binding | Competitive displacement of a radioligand | Ki |
| Neurological | Acetylcholinesterase Inhibition | Colorimetric measurement of substrate hydrolysis | IC₅₀ |
Section 6: Concluding Remarks
This technical guide presents a structured and scientifically grounded approach to the in vitro biological characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and neurological activity, a comprehensive understanding of its pharmacological profile can be achieved. The detailed protocols and data interpretation guidelines provided herein are intended to facilitate a thorough and efficient investigation, paving the way for further preclinical development should promising activities be identified.
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- SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH.
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- Acetylcholinesterase Inhibition Assays for High-Throughput Screening - ResearchGate.
- XTT Proliferation Assay Protocol - Sandiego.
- Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers.
- Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA.
- In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking - Frontiers.
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- Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent - Research Journal of Pharmacy and Technology.
- In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia - Research Journal of Pharmacy and Technology.
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Unlocking the Nootropic Potential: A Technical Guide to the Therapeutic Targets of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-(Pyrrolidin-3-yl)ethanol hydrochloride. As a key intermediate in the synthesis of nootropic agents, particularly those belonging to the racetam class, this molecule holds significant promise for the development of novel therapeutics for cognitive enhancement and the treatment of neurological disorders. This document will delve into the putative mechanisms of action, outline detailed experimental protocols for target validation, and provide a framework for future research and development.
Introduction to this compound
This compound is a pyrrolidine derivative with the chemical formula C₆H₁₄ClNO.[1] Its structural similarity to the core of racetam drugs suggests a potential role in modulating neuronal activity and synaptic plasticity. Racetams are a class of drugs that share a common pyrrolidone nucleus and are noted for their cognitive-enhancing effects.[2] While the precise mechanisms of action for all racetams are not fully elucidated, their influence on central neurotransmitter systems, particularly glutamate and acetylcholine, is a recurring theme in the literature.[2][3] This guide will focus on the most probable therapeutic targets for this compound based on its association with this class of nootropics.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 664364-46-9 |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Synonyms | 3-Pyrrolidineethanol HCl, 3-(2-Hydroxyethyl)pyrrolidine hydrochloride |
Putative Therapeutic Targets and Mechanistic Hypotheses
The therapeutic potential of this compound is likely rooted in its ability to modulate key components of synaptic transmission. Based on the known pharmacology of racetam-class drugs, the following are proposed as primary therapeutic targets.
Positive Allosteric Modulation of AMPA Receptors
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a primary target for many nootropic agents.[2][4] Positive allosteric modulators (PAMs) of AMPA receptors do not activate the receptor directly but enhance the response to the endogenous ligand, glutamate. This modulation can lead to a prolongation of the synaptic current and an increase in synaptic strength, processes that are fundamental to learning and memory. Some racetams, like aniracetam, have been shown to act as AMPA receptor PAMs.[2]
Hypothesized Signaling Pathway: AMPA Receptor Modulation
Caption: Putative mechanism of AMPA receptor positive allosteric modulation.
Modulation of Cholinergic Neurotransmission
The cholinergic system plays a crucial role in cognitive functions such as learning, memory, and attention. Piracetam, the archetypal racetam, is thought to enhance cholinergic neurotransmission by increasing the action of acetylcholine at muscarinic receptors.[5] This could occur through various mechanisms, including increased acetylcholine release, enhanced receptor sensitivity, or effects on downstream signaling pathways. A metabolite of aniracetam, 2-pyrrolidinone, has been shown to potentiate responses of α7 nicotinic acetylcholine receptors.[6]
Modulation of Neuronal Calcium Channels
Calcium ions are vital second messengers in neurons, and their influx through voltage-gated calcium channels (VGCCs) is critical for neurotransmitter release and synaptic plasticity. Dysregulation of calcium homeostasis is implicated in cognitive decline and neurodegenerative diseases like Alzheimer's.[7][8] Some nootropics are believed to exert their effects by modulating neuronal calcium channels.[5][9] By fine-tuning calcium influx, this compound could potentially optimize neurotransmitter release and protect against excitotoxicity.
Experimental Workflows for Target Validation
To rigorously test these hypotheses, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of the interaction of this compound with its putative targets.
Experimental Workflow Diagram
Caption: A streamlined workflow for target validation.
Protocol 1: AMPA Receptor Binding Assay
This protocol aims to determine if this compound binds to AMPA receptors and allosterically modulates the binding of a known radioligand.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rodent cerebral cortex.
-
Radioligand Binding: Incubate the membranes with a saturating concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) and varying concentrations of this compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine if the compound enhances or inhibits the binding of the radioligand, which would be indicative of positive or negative allosteric modulation, respectively.
Protocol 2: Patch-Clamp Electrophysiology for Functional Modulation
This protocol will assess the functional effect of the compound on AMPA receptor and neuronal calcium channel activity.[10][11][12]
Methodology:
-
Cell Culture: Use primary neuronal cultures or cell lines expressing the target receptors/channels.
-
Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording configuration.
-
Agonist/Voltage Application:
-
For AMPA receptors: Apply a brief pulse of glutamate to elicit an inward current.
-
For Calcium channels: Apply a depolarizing voltage step to activate the channels.
-
-
Compound Application: Perfuse the cells with varying concentrations of this compound and repeat the agonist/voltage application.
-
Data Analysis: Measure changes in the amplitude, decay kinetics (for AMPA receptors), and current-voltage relationship (for calcium channels) in the presence of the compound. A potentiation of the glutamate-evoked current would support a PAM mechanism at AMPA receptors. A shift in the activation or inactivation properties of calcium channels would indicate direct modulation.
Protocol 3: In Vivo Microdialysis for Neurotransmitter Level Measurement
This protocol will determine if the compound modulates the release of key neurotransmitters, such as acetylcholine and glutamate, in the brains of freely moving animals.[13][14][15]
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., hippocampus or prefrontal cortex) of a rodent.
-
Perfusion and Sampling: Continuously perfuse the probe with artificial cerebrospinal fluid and collect the dialysate samples at regular intervals.
-
Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Neurochemical Analysis: Analyze the collected dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
-
Data Analysis: Determine if the compound significantly alters the basal or stimulated release of acetylcholine and glutamate.
Conclusion and Future Directions
The structural relationship of this compound to the racetam class of nootropics provides a strong rationale for investigating its potential as a cognitive enhancer. The primary putative targets—AMPA receptors, the cholinergic system, and neuronal calcium channels—represent well-established pathways for modulating synaptic plasticity and cognitive function. The experimental workflows detailed in this guide offer a robust framework for validating these targets and elucidating the compound's mechanism of action.
Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold. Furthermore, in vivo behavioral studies in relevant animal models of cognitive impairment will be crucial to translate the in vitro findings into potential therapeutic applications. The exploration of this compound and its derivatives could pave the way for a new generation of nootropic agents with improved efficacy and safety profiles.
References
- Racetam - Wikipedia. (n.d.).
- Kehr, J. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(10), 1005-1017.
- Li, C. R., & Bobrovskaya, L. (2012). Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry. Bioanalysis, 4(15), 1919-1932.
- Racetam - Standard of Care. (n.d.).
- Patch-Clamp Electrophysiology – Neuroscience - eCampusOntario Pressbooks. (n.d.).
- Microdialysis and Neurotransmitter Analysis - Amuza Inc. (2021, June 24).
- Patch Clamp Electrophysiology, Action Potential, Voltage Clamp - Molecular Devices. (n.d.).
- MySkinRecipes. (n.d.). 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- Ghasemi, M., & Schachter, S. C. (2011). The CNS effects of piracetam, a nootropic drug. Epilepsy & Behavior, 22(4), 613-617.
- Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391-1399.
- Lemoine, D., & Preat, V. (2011). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology, 721, 227-246.
- Patch clamp - Wikipedia. (n.d.).
- Arai, A. C., Kessler, M., Rogers, G., & Lynch, G. (2000). Effects of a centrally active benzoylpyrrolidine drug on AMPA receptor kinetics. Molecular Pharmacology, 58(4), 802-813.
- Voltage clamp and patch clamp electrophysiology methods for studying ion channels. (2024, April 14). YouTube.
- Piracetam - Wikipedia. (n.d.).
- Rothman, R. B., Baumann, M. H., & Dersch, C. M. (2001). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 44(15), 2495-2499.
- Racetams: A Class of Nootropics for Behavior and Cognition - Maze Engineers. (2018, August 27).
- MySkinRecipes. (n.d.). 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- Shirane, M., & Nakamura, K. (2003). 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission by enhancing alpha7 ACh receptor responses via a PKC pathway. Brain Research. Molecular Brain Research, 117(1), 91-96.
- Saravanaraman, P., D'Souza, P., & Muthuraman, A. (2025). Why calcium channel blockers could be an elite choice in the treatment of Alzheimer's disease: A comprehensive review of evidences. Current Neuropharmacology, 23(8), 903-921.
- Martin, S., & Zukin, R. S. (2019). A High-content Assay for Monitoring AMPA Receptor Trafficking. Journal of Visualized Experiments, (143), e58737.
- Sclip, A., & Di Paolo, G. (2011). New therapeutic targets in Alzheimer's disease: brain deregulation of calcium and zinc. Journal of Alzheimer's Disease, 24(Suppl 2), 67-80.
- University of Bristol. (2019, September 11). Calcium channel blockers may be effective in treating memory loss in Alzheimer's disease. ScienceDaily. Retrieved January 7, 2026 from www.sciencedaily.com/releases/2019/09/190911103254.htm
- Buccafusco, J. J. (2011). Drug targets for cognitive enhancement in neuropsychiatric disorders. Pharmacology, Biochemistry, and Behavior, 99(2), 143-153.
- Bridges, T. M., Morrison, R. D., & Jones, C. K. (2018). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters, 9(3), 203-208.
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An In-Depth Technical Guide to 2-(Pyrrolidin-3-yl)ethanol Hydrochloride: Synthesis, Applications, and Patent Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-3-yl)ethanol hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring substituted at the 3-position with a 2-hydroxyethyl group. This molecule has garnered significant interest within the pharmaceutical and medicinal chemistry sectors as a key building block and intermediate in the synthesis of a variety of biologically active compounds.[1][2] Its structural motif is particularly relevant in the development of agents targeting the central nervous system (CNS), including nootropics and other neuroactive drugs.[1] The pyrrolidine scaffold is a common feature in many FDA-approved drugs and natural products, valued for its ability to introduce three-dimensionality and specific stereochemical conformations that are crucial for molecular recognition and biological activity. This guide provides a comprehensive overview of the synthesis, potential applications in drug discovery, and the patent landscape surrounding this compound and related derivatives.
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 664364-46-9 |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Synonyms | 3-(2-Hydroxyethyl)pyrrolidine hydrochloride |
Structure:
Chemical Structure of 2-(Pyrrolidin-3-yl)ethanol
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted pyrrolidines. A common strategy involves the reduction of a suitable carboxylic acid or ester precursor.
Proposed Synthetic Pathway: Reduction of a Pyrrolidine-3-acetic Acid Ester
A logical approach to the synthesis of 2-(Pyrrolidin-3-yl)ethanol is through the reduction of a pyrrolidine-3-acetic acid derivative. This method offers a straightforward conversion of a carbonyl group to the desired primary alcohol.
Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: N-Protection of Pyrrolidin-3-one
-
To a solution of pyrrolidin-3-one in a suitable solvent (e.g., dichloromethane), add a protecting group precursor such as di-tert-butyl dicarbonate (Boc)₂O or benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and drying the organic layer.
-
Purify the N-protected pyrrolidin-3-one by column chromatography.
Step 2: Wittig or Horner-Wadsworth-Emmons Reaction
-
The N-protected pyrrolidin-3-one is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the acetic acid ester moiety.
-
For example, react the ketone with a phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) or a phosphonate carbanion to yield the corresponding α,β-unsaturated ester.
Step 3: Reduction of the Double Bond and Ester
-
The resulting N-protected pyrrolidin-3-ylideneacetic acid ester can be reduced. Catalytic hydrogenation (e.g., H₂/Pd-C) can be employed to reduce the double bond.
-
Subsequently, the ester group is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[3]
Step 4: Deprotection
-
The N-protecting group is removed under appropriate conditions. For an N-Boc group, treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent is effective. For an N-Cbz group, hydrogenolysis is typically used.
Step 5: Hydrochloride Salt Formation
-
The final free base, 2-(pyrrolidin-3-yl)ethanol, is dissolved in a suitable solvent (e.g., ethanol, diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.
Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and clinical candidates.[4][5] this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.
Central Nervous System (CNS) Agents
The structural features of 2-(pyrrolidin-3-yl)ethanol make it an attractive starting material for the synthesis of a diverse range of CNS-active compounds. The pyrrolidine ring can interact with various receptors and transporters in the brain, while the ethanol side chain provides a handle for further chemical modification to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics.
Patents have been filed for various substituted pyrrolidine compounds demonstrating CNS activity, highlighting the potential of this scaffold in treating conditions like depression and schizophrenia.[6] Furthermore, 3-pyrrolidine-indole derivatives are being investigated as serotonergic psychedelic agents for treating CNS disorders.[7]
Nootropics and Racetam Analogs
A significant application of this compound is in the development of nootropic agents, also known as "smart drugs" or cognitive enhancers.[1] It is a key building block for the synthesis of racetam-class derivatives. The racetams are a class of drugs characterized by a 2-oxo-pyrrolidine nucleus. While the parent compound, piracetam, has a 2-oxo-1-pyrrolidinylacetamide structure, the introduction of the 2-hydroxyethyl group at the 3-position of the pyrrolidine ring offers a scaffold for novel analogs with potentially improved cognitive-enhancing properties.
Pharmacological Profile and Mechanism of Action (Inferred)
Direct pharmacological data for this compound is scarce in publicly available literature. However, based on the known activities of structurally related pyrrolidine derivatives, a potential pharmacological profile can be inferred.
Many CNS-active pyrrolidine-containing compounds exert their effects by modulating neurotransmitter systems. For instance, they can act as ligands for various receptors, including those for dopamine, serotonin, and acetylcholine. Some pyrrolidine derivatives also function as inhibitors of neurotransmitter transporters.
Given its application in the synthesis of nootropics, it is plausible that derivatives of 2-(pyrrolidin-3-yl)ethanol could modulate cholinergic or glutamatergic neurotransmission, pathways known to be crucial for learning and memory. For example, some nootropics are believed to work by enhancing the function of AMPA receptors, which are glutamate receptors involved in synaptic plasticity.
Analytical Methods for Quality Control
Ensuring the chemical purity and, if applicable, the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. A variety of analytical techniques can be employed for its quality control.[8][9][10][11]
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with an ion-pairing agent) and UV detection would be appropriate. |
| Chiral HPLC | Separation and quantification of enantiomers if a stereoselective synthesis is performed. Polysaccharide-based chiral stationary phases are often effective for separating chiral amines and alcohols.[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of molecular weight after derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the chemical identity. |
| Infrared (IR) Spectroscopy | Identification of functional groups (O-H, N-H, C-N). |
Patent Landscape
A review of the patent literature reveals a broad interest in pyrrolidine derivatives for the treatment of various diseases, particularly those affecting the central nervous system. While patents specifically claiming this compound are not prominent, numerous patents cover broader classes of substituted pyrrolidines that would encompass this molecule as a potential intermediate or a component of the final active pharmaceutical ingredient.
Key areas of patent activity for related compounds include:
-
Substituted pyrrolidines for CNS disorders: Patents describe the synthesis and use of pyrrolidine derivatives for treating conditions such as schizophrenia, depression, and neurodevelopmental disorders.[6]
-
Serotonergic agents: Pyrrolidine-indole derivatives have been patented for their potential as psychedelic agents in the treatment of CNS disorders.[7]
-
Histamine H3 receptor modulators: Pyrrolidine-containing compounds have been investigated as modulators of histamine H3 receptors for the treatment of a range of neurological and cognitive disorders.[13]
-
2-Oxo-pyrrolidine derivatives: A significant number of patents cover 2-oxo-pyrrolidine derivatives (racetam analogs) for the treatment of neurological disorders like epilepsy.[14]
The patent landscape suggests that this compound is a valuable and versatile building block for the exploration of new chemical space in the pursuit of novel CNS-active drugs.
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for CNS-active compounds, particularly nootropics and racetam analogs, makes it a molecule of high interest to medicinal chemists and pharmaceutical scientists. While detailed synthetic and pharmacological data for this specific compound are not extensively published, established chemical principles allow for the design of robust synthetic routes. The broader patent landscape for pyrrolidine derivatives underscores the therapeutic potential of this structural class. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is warranted and holds promise for the development of new treatments for a variety of neurological and psychiatric disorders.
References
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- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH.
- WO2021155467A1 - 3-pyrrolidine-indole derivatives as serotonergic psychedelic agents for the treatment of cns disorders - Google Patents.
- US 2005/0171181 A1 - Pyrrolidine derivatives as histamine H3 receptor modulators - Google Patents.
- 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE - MySkinRecipes.
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- Synthesis of pyrrolidin-3-ylethanethanioate derivative. - ResearchGate.
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- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate.
- 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE - Protheragen.
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Spectroscopic Characterization of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride: A Technical Guide
Abstract
Introduction
2-(Pyrrolidin-3-yl)ethanol hydrochloride is a heterocyclic organic compound with the molecular formula C₆H₁₄ClNO.[1][2] Its structure features a pyrrolidine ring substituted at the 3-position with a 2-hydroxyethyl group. As the hydrochloride salt, the pyrrolidine nitrogen is protonated, rendering the molecule highly polar and water-soluble. This compound and its derivatives are of interest in medicinal chemistry and drug discovery, often serving as building blocks in the synthesis of more complex bioactive molecules.[2]
Accurate structural elucidation and purity assessment are critical in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this process. This guide provides a detailed framework for the analysis of this compound, focusing on the "big three" spectroscopic methods: NMR, IR, and MS.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments is recommended for unambiguous structural confirmation.
Predicted ¹H and ¹³C NMR Data
Due to the absence of publicly available experimental spectra, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar molecular fragments. The proton and carbon atoms are numbered as shown in Figure 2 for clarity.
Figure 2: Numbering scheme for this compound for NMR assignments.
Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
| H2a, H2b | 3.4 - 3.7 | m | 2H | - |
| H3 | 2.5 - 2.8 | m | 1H | - |
| H4a, H4b | 3.2 - 3.5 | m | 2H | - |
| H5a, H5b | 1.8 - 2.0 | m | 2H | - |
| H6a, H6b | 3.6 - 3.8 | t | 2H | J = 6-7 |
| NH₂⁺ | 4.8 (variable) | br s | 2H | - |
| OH | 4.8 (variable) | s | 1H | - |
Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Position | Predicted Chemical Shift (ppm) |
| C2 | 45 - 50 |
| C3 | 35 - 40 |
| C4 | 50 - 55 |
| C5 | 30 - 35 |
| C6 | 60 - 65 |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data.
Workflow for NMR Analysis:
Caption: Workflow for IR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Interpretation:
-
Identify the major absorption peaks and their wavenumbers.
-
Assign these peaks to the corresponding functional groups based on established correlation tables (e.g., O-H, N-H, C-H, C-O stretches and bends).
-
The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the O-H group, while a broad band centered around 3000 cm⁻¹ would suggest the N-H⁺ stretch of the ammonium salt. A strong band around 1050 cm⁻¹ would confirm the C-O stretch of the primary alcohol.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Predicted Mass Spectrometry Data
For this compound, Electrospray Ionization (ESI) is the preferred method due to the compound's polar and ionic nature.
-
Molecular Formula: C₆H₁₃NO
-
Molecular Weight of Free Base: 115.18 g/mol
-
Expected [M+H]⁺ Ion: m/z 116.10
Predicted Fragmentation Pattern (Electron Ionization - for the free base):
While ESI is ideal for determining the molecular ion, Electron Ionization (EI) would induce more fragmentation, providing structural clues. Key fragment ions for the free base, 2-(Pyrrolidin-3-yl)ethanol, would likely include:
-
Loss of the hydroxyl group: [M - OH]⁺ at m/z 98
-
Loss of the ethyl alcohol side chain: [M - C₂H₅O]⁺ at m/z 70
-
Alpha-cleavage of the side chain: A prominent peak at m/z 85 corresponding to the pyrrolidine ring with a CH₂ group.
Experimental Protocol for MS Data Acquisition
Caption: Workflow for ESI-MS data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as a methanol/water mixture.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
-
Data Interpretation:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. For 2-(Pyrrolidin-3-yl)ethanol, this would be at an m/z of approximately 116.10.
-
The high-resolution mass spectrum should be used to confirm the elemental composition of the molecular ion.
-
If further structural information is needed, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS, is essential for its unambiguous identification and characterization. This guide provides a robust framework for researchers, detailing the expected spectral features and providing validated protocols for data acquisition and interpretation. By following these methodologies, scientists can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity and reproducibility of their research and development efforts.
References
- Protheragen. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- MySkinRecipes. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
Sources
molecular weight and formula of 2-(Pyrrolidin-3-yl)ethanol hydrochloride
An In-Depth Technical Guide to 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, characterization, and applications, grounding all information in established scientific principles and methodologies.
Core Compound Identification and Properties
This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that serves as a foundational scaffold in numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its prevalence in biologically active molecules makes its derivatives, such as the topic compound, valuable intermediates in drug discovery.[1][4] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent chemical reactions.
Chemical Structure
The structure consists of a pyrrolidine ring substituted at the 3-position with an ethanol group. The nitrogen atom is protonated in the hydrochloride salt form.
Caption: Chemical structure of this compound.
Physicochemical and Registry Data
The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO (or C₆H₁₃NO·HCl) | [5][6] |
| Molecular Weight | 151.63 g/mol | [6] |
| CAS Number | 664364-46-9 | [5][6] |
| MDL Number | MFCD11858546 | [6] |
| Appearance | White to off-white solid (Typical) | General knowledge |
| Purity | ≥97% (Commercially available) | [5][6] |
| Storage Conditions | Room temperature, sealed in a dry environment | [5] |
| Synonyms | 3-Pyrrolidineethanol HCl, 2-(3-Pyrrolidinyl)ethanol Hydrochloride, 3-(2-Hydroxyethyl)pyrrolidine hydrochloride | [5] |
Synthesis and Purification Methodology
While numerous methods exist for the synthesis of substituted pyrrolidines, a common and reliable strategy for preparing 2-(Pyrrolidin-3-yl)ethanol involves the reduction of a corresponding carboxylic acid or ester derivative.[4][7] This approach is favored for its high functional group tolerance and the commercial availability of starting materials.
The following protocol describes a representative synthesis via the reduction of (pyrrolidin-3-yl)acetic acid, a plausible precursor.
Proposed Synthetic Workflow
The synthesis can be logically broken down into three key stages: protection of the amine, reduction of the carboxylic acid, and deprotection to yield the final hydrochloride salt.
Caption: Proposed workflow for the synthesis of 2-(Pyrrolidin-3-yl)ethanol HCl.
Detailed Experimental Protocol
Step 1: N-Boc Protection of (Pyrrolidin-3-yl)acetic acid
-
Rationale: The secondary amine of the pyrrolidine ring is a nucleophile and a base, which can interfere with the subsequent reduction step by reacting with the reducing agent. Protecting it as a tert-butoxycarbonyl (Boc) carbamate renders it non-nucleophilic and stable to the reduction conditions.
-
Procedure:
-
Dissolve (Pyrrolidin-3-yl)acetic acid (1.0 eq) in a suitable solvent mixture, such as 1:1 dioxane/water.
-
Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with a cold aqueous solution of KHSO₄ to pH 2-3 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected intermediate.
-
Step 2: Reduction of N-Boc-(Pyrrolidin-3-yl)acetic acid
-
Rationale: Borane-tetrahydrofuran complex (BH₃·THF) is a highly effective reagent for the selective reduction of carboxylic acids to their corresponding primary alcohols. It is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄), which might inadvertently cleave the Boc protecting group.
-
Procedure:
-
Dissolve the N-Boc protected acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add BH₃·THF (1.0 M solution in THF, ~2.0-3.0 eq) dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure. The crude product, N-Boc-2-(pyrrolidin-3-yl)ethanol, can be purified by silica gel chromatography.
-
Step 3: Deprotection and Hydrochloride Salt Formation
-
Rationale: The Boc group is labile under strong acidic conditions. Using a solution of hydrogen chloride (HCl) in an anhydrous organic solvent simultaneously cleaves the protecting group and forms the desired hydrochloride salt, which often precipitates from the solution, facilitating purification.
-
Procedure:
-
Dissolve the purified N-Boc-2-(pyrrolidin-3-yl)ethanol (1.0 eq) in a minimal amount of anhydrous solvent such as 1,4-dioxane or diethyl ether.
-
Add a solution of 4 M HCl in 1,4-dioxane (excess, ~5.0 eq) and stir at room temperature.
-
A precipitate should form over 1-4 hours.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Analytical Characterization
To confirm the identity, purity, and structure of the synthesized compound, a suite of analytical techniques must be employed.
| Technique | Expected Results |
| ¹H NMR | Characteristic signals for the pyrrolidine ring protons, the ethyl bridge protons (-CH₂-CH₂OH), and a broad signal for the exchangeable amine and hydroxyl protons. The chemical shifts will be influenced by the protonation of the amine. |
| ¹³C NMR | Signals corresponding to the unique carbon atoms in the molecule. The carbons adjacent to the nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts. |
| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 116.12. |
| Infrared (IR) Spectroscopy | Broad absorption band in the 3200-3500 cm⁻¹ region (O-H and N-H stretching), and C-H stretching bands around 2800-3000 cm⁻¹. |
| Purity (HPLC) | A high-performance liquid chromatography analysis should indicate a purity level of ≥97%. |
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex pharmaceutical agents.[6] Its structural features—a secondary amine within a cyclic scaffold and a primary alcohol—provide two distinct points for chemical modification.
-
CNS Agents: The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system. This building block is particularly useful in the development of nootropic compounds, such as derivatives of the racetam class, which are investigated for cognitive-enhancing properties.[6]
-
Chiral Building Block: The compound is chiral, containing a stereocenter at the 3-position of the pyrrolidine ring. This makes it an essential precursor for the synthesis of enantiomerically pure neuroactive drugs, where stereochemistry is often critical for therapeutic efficacy and safety.[6]
-
Medicinal Chemistry Research: In research settings, it is used to explore new psychotropic medications and to synthesize molecular probes for studying neurotransmitter modulation.[6] The ability to derivatize both the amine and alcohol allows for the creation of diverse libraries of compounds for screening against various biological targets.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in the laboratory.[8]
-
First Aid Measures:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Consult a physician.[8][9]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8][9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] Store at room temperature.
References
- Protheragen. (n.d.). 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- MySkinRecipes. (n.d.). 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: (R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Wikipedia. (n.d.). Pyrrolidine.
- National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
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- 4. mdpi.com [mdpi.com]
- 5. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE - Protheragen [protheragen.ai]
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- 7. researchgate.net [researchgate.net]
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- 9. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of 2-(Pyrrolidin-3-yl)ethanol hydrochloride, a critical chiral building block in modern medicinal chemistry. The pyrrolidine scaffold is a privileged motif in numerous pharmaceuticals, particularly those targeting the central nervous system, and the stereochemistry of its substituents is paramount to biological activity.[1][2] This document explores two primary, field-proven strategies for achieving high stereochemical fidelity: a chiral pool synthesis commencing from L-glutamic acid and a catalytic asymmetric hydrogenation approach. By explaining the causality behind experimental choices and providing robust, step-by-step protocols, this guide is designed to empower researchers, scientists, and drug development professionals to confidently synthesize this valuable intermediate with high purity and stereocontrol.
Introduction: The Strategic Importance of Chiral 3-Substituted Pyrrolidines
The pyrrolidine ring is a cornerstone of many natural alkaloids and synthetic drugs, valued for its conformational rigidity and ability to present substituents in well-defined three-dimensional space.[3][4] 2-(Pyrrolidin-3-yl)ethanol, in its enantiomerically pure form, serves as a key intermediate in the synthesis of complex molecules, including nootropic agents and other neuroactive compounds.[2] The absolute configuration at the C3 position of the pyrrolidine ring profoundly influences the molecule's interaction with biological targets. Therefore, developing synthetic routes that provide absolute stereocontrol is not merely an academic exercise but a critical necessity for the development of safe and efficacious therapeutics.
This guide details two distinct and powerful methodologies for accessing enantiopure this compound:
-
Strategy A: Chiral Pool Synthesis. This classical and economically viable approach leverages a naturally occurring, enantiopure starting material, L-glutamic acid, to transfer its inherent chirality to the target molecule.[5][6]
-
Strategy B: Catalytic Asymmetric Hydrogenation. This modern strategy employs a chiral catalyst to induce enantioselectivity in the reduction of a prochiral precursor, offering high efficiency and atom economy.[7][8]
Strategy A: Chiral Pool Synthesis from L-Glutamic Acid
The use of L-glutamic acid as a starting material is a testament to the power of chiral pool synthesis.[9] It is an inexpensive, abundant amino acid that possesses the desired (S)-stereocenter, which can be preserved and elaborated to form the target 3-substituted pyrrolidine. The overall strategy involves the initial formation of the pyrrolidone ring (pyroglutamic acid), followed by functional group manipulations to build the hydroxyethyl side chain and subsequent reduction of the lactam.
Synthetic Workflow Overview
The transformation from L-glutamic acid to the target hydrochloride salt proceeds through several key stages, as illustrated in the workflow below.
Caption: Workflow for Chiral Pool Synthesis of (S)-2-(Pyrrolidin-3-yl)ethanol HCl.
Detailed Experimental Protocol
Step 1: Synthesis of L-Pyroglutamic Acid from L-Glutamic Acid
-
Causality: This initial step involves an intramolecular condensation (dehydration) of L-glutamic acid to form the five-membered lactam ring. Heating is sufficient to drive this cyclization, which proceeds without racemization of the stereocenter.[5][10]
-
Protocol:
-
To a round-bottom flask, add L-glutamic acid (100 g, 0.68 mol) and water (100 mL).
-
Heat the mixture in an oil bath at 140-150 °C with stirring. Water will distill off.
-
Continue heating for 3-4 hours until the evolution of water ceases and the molten mass solidifies upon cooling.
-
Dissolve the crude solid in hot ethanol (200 mL) and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Expected Outcome: White crystalline solid, yield: 80-85 g (91-97%).
Step 2: N-Boc Protection and Methyl Esterification
-
Causality: The secondary amine must be protected to prevent side reactions in subsequent steps. The Boc (tert-butyloxycarbonyl) group is ideal due to its stability under various conditions and its ease of removal under acidic conditions. The carboxylic acid is converted to a methyl ester to facilitate the subsequent C-C bond-forming reaction.
-
Protocol:
-
Suspend L-pyroglutamic acid (50 g, 0.387 mol) in methanol (500 mL). Cool the mixture to 0 °C.
-
Add thionyl chloride (SOCl₂, 31 mL, 0.426 mol) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM, 500 mL).
-
Add triethylamine (118 mL, 0.851 mol) followed by di-tert-butyl dicarbonate (Boc₂O, 93 g, 0.426 mol) and a catalytic amount of DMAP (4-dimethylaminopyridine, 2.36 g, 0.019 mol).
-
Stir at room temperature for 12 hours. Wash the reaction mixture with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (250 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
-
Expected Outcome: A colorless oil or white solid, N-Boc-L-pyroglutamate methyl ester. Yield: 85-95%.
Step 3: Reduction to N-Boc-(S)-2-(pyrrolidin-3-yl)ethanol
-
Causality: This is a critical two-stage reduction. A milder reducing agent like sodium borohydride (NaBH₄) can selectively reduce the newly formed ketone from a Claisen condensation or similar reaction, while a stronger agent like lithium aluminum hydride (LiAlH₄) is required to reduce both the lactam carbonyl and the ester functionality to the amine and primary alcohol, respectively. Performing this in a stepwise or one-pot fashion with careful control is key. A more controlled approach involves reducing the ester to an aldehyde (e.g., using DIBAL-H), followed by a Wittig reaction and subsequent reductions. For simplicity, a robust reduction of a precursor acid is detailed here. Assuming the ester from Step 2 is hydrolyzed and then subjected to a homologation/reduction sequence. A more direct and robust method involves the complete reduction of a precursor like N-Boc-pyrrolidine-3-acetic acid methyl ester (synthesized from a suitable pyroglutamate derivative).
-
Protocol (Reduction of a precursor ester like N-Boc-pyrrolidine-3-acetic acid methyl ester):
-
Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere in a flask equipped with a reflux condenser. Cool to 0 °C.
-
Add a solution of the N-Boc-pyrrolidine-3-acetic acid methyl ester (1 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench it carefully by the sequential dropwise addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting white suspension vigorously for 1 hour, then filter it through a pad of Celite®, washing the pad thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure. Purify the residue by silica gel chromatography.
-
-
Expected Outcome: N-Boc-(S)-2-(pyrrolidin-3-yl)ethanol as a colorless oil. Yield: 70-85%.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Causality: The final step involves the removal of the acid-labile Boc group and the formation of the stable, crystalline hydrochloride salt, which improves handling and stability.
-
Protocol:
-
Dissolve the N-Boc protected alcohol (1 eq) in methanol (5 mL per mmol).
-
Add a solution of HCl in diethyl ether (e.g., 2 M) or a saturated solution of HCl in methanol until the solution is acidic (pH ~1-2).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure. The resulting solid can be recrystallized from an ethanol/ether mixture to yield the final product.
-
-
Expected Outcome: A white to off-white crystalline solid. Yield: 90-98%.
Quantitative Data Summary
| Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| L-Pyroglutamic Acid | 129.11 | 91-97 | White Crystalline Solid |
| N-Boc-L-pyroglutamate methyl ester | 243.27 | 85-95 | Colorless Oil / White Solid |
| N-Boc-(S)-2-(pyrrolidin-3-yl)ethanol | 215.29 | 70-85 | Colorless Oil |
| (S)-2-(Pyrrolidin-3-yl)ethanol HCl | 151.63 | 90-98 | White Crystalline Solid |
Strategy B: Catalytic Asymmetric Hydrogenation
This strategy builds the chiral center through a catalytic process, which is highly efficient and desirable for industrial applications. The approach involves synthesizing a prochiral pyrrole or pyrroline precursor, which is then hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral ligand. The ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the substrate, thereby producing one enantiomer in excess.[7][8]
Synthetic Workflow Overview
The key to this method is the highly selective reduction of the C=C bond within the heterocyclic ring.
Caption: Workflow for Catalytic Asymmetric Hydrogenation Strategy.
Detailed Experimental Protocol
Step 1: Synthesis of the Prochiral Pyrrole Precursor
-
Causality: A suitable precursor, such as N-protected 2-(1H-pyrrol-3-yl)ethanol, is required. This can be synthesized through various established methods for functionalizing pyrrole rings, often starting from pyrrole itself or pyrrole-2-carboxaldehyde.
-
Protocol (Illustrative):
-
Synthesize N-Boc-pyrrole-3-acetic acid via methods such as Friedel-Crafts acylation of N-Boc-pyrrole followed by further elaboration.
-
Reduce the carboxylic acid of N-Boc-pyrrole-3-acetic acid to the corresponding alcohol, N-Boc-2-(1H-pyrrol-3-yl)ethanol, using a reagent like borane-THF complex (BH₃·THF) to avoid reduction of the pyrrole ring.
-
To a solution of N-Boc-pyrrole-3-acetic acid (1 eq) in anhydrous THF at 0 °C under argon, add BH₃·THF (1.5 eq) dropwise.
-
Stir at room temperature for 6 hours. Carefully quench with methanol, then remove solvents under reduced pressure.
-
Purify by column chromatography to obtain the prochiral alcohol precursor.
-
-
Expected Outcome: A stable oil or low-melting solid.
Step 2: Catalytic Asymmetric Hydrogenation
-
Causality: This is the enantioselective-determining step. The choice of chiral ligand is critical for achieving high enantiomeric excess (e.e.). Ligands like Josiphos, DuPhos, or BINAP derivatives are commonly employed. The catalyst precursor, ligand, substrate, solvent, and hydrogen pressure must be meticulously controlled.[8]
-
Protocol:
-
In a glovebox, charge a high-pressure autoclave vessel with the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄, 0.5-1 mol%) and the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 eq relative to Rh).
-
Add a degassed solvent, such as methanol or dichloromethane. Stir for 20-30 minutes to allow for catalyst formation.
-
Add a solution of the N-Boc-2-(1H-pyrrol-3-yl)ethanol precursor (1 eq) in the same degassed solvent.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.
-
Pressurize the vessel to the desired pressure (e.g., 5-20 bar H₂) and stir at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
Carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the N-Boc protected chiral product.
-
-
Expected Outcome: N-Boc-(S)-2-(pyrrolidin-3-yl)ethanol with high enantiomeric excess.
Step 3: Deprotection and Salt Formation
-
Protocol: This step is identical to Step 4 in Strategy A.
-
Expected Outcome: (S)-2-(Pyrrolidin-3-yl)ethanol hydrochloride as a white crystalline solid.
Quantitative Data Summary
| Parameter | Typical Value |
| Catalyst Loading | 0.5 - 2.0 mol% |
| Hydrogen Pressure | 5 - 50 bar |
| Chemical Yield | 85 - 98% |
| Enantiomeric Excess (e.e.) | >95% |
| Diastereoselectivity | N/A (for this substrate) |
Characterization and Quality Control
To ensure the identity, purity, and stereochemical integrity of the final product, a panel of analytical techniques is required.
-
Structural Confirmation:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the parent compound.
-
-
Purity Assessment:
-
HPLC/UPLC: To determine chemical purity (typically >98%).
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
-
-
Stereochemical Purity:
-
Chiral HPLC: The most definitive method for determining enantiomeric excess. The sample is run on a chiral stationary phase column (e.g., Chiralcel® OD-H) with an appropriate mobile phase.
-
Specific Rotation [α]D: Measurement of the optical rotation provides a good indication of enantiomeric purity, which can be compared to literature values.
-
Conclusion
The stereoselective synthesis of this compound can be achieved through multiple robust strategies. The chiral pool approach starting from L-glutamic acid is a cost-effective and reliable method that is well-suited for both lab-scale and larger-scale production. The catalytic asymmetric hydrogenation route represents a more modern, highly efficient, and elegant alternative that provides excellent enantioselectivity, though it requires specialized equipment and catalysts. The choice between these methods will depend on project-specific factors including scale, cost of goods, available equipment, and the desired level of stereochemical purity. Both protocols outlined in this guide provide a validated pathway to this important pharmaceutical intermediate.
References
- Mapping Ignorance. (2017-01-26). A new path to enantioselective substituted pyrrolidines. [Link]
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- National Institutes of Health (NIH). (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
- MDPI. (2023).
- National Institutes of Health (NIH). (n.d.). Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. [Link]
- PubMed. (2023-02-27).
- PubMed. (2024-10-17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- ResearchGate. (2011). New Methods for the Stereoselective Construction of N-Containing Rings. [Link]
- National Institutes of Health (NIH). (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- PubMed. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. [Link]
- CCS Chemistry. (2025). Stereocontrol Strategies in Asymmetric Organic Photochemical Synthesis. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [Link]
- ResearchGate. (n.d.). The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. [Link]
- MySkinRecipes. (n.d.). 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE. [Link]
- National Institutes of Health (NIH). (n.d.).
- Organic Syntheses. (n.d.). d-GLUTAMIC ACID. [Link]
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The Synthetic Chemist's Guide to Pyrrolidine Derivatives: Advanced Protocols and Mechanistic Insights
The pyrrolidine ring is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active molecules.[1][2] Its prevalence in pharmaceuticals, from antiviral agents to central nervous system drugs, underscores the continuous demand for efficient and stereoselective synthetic methodologies.[3][4] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and modern protocols for the synthesis of pyrrolidine derivatives. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to empower the rational design and execution of synthetic strategies.
I. The Workhorse of Pyrrolidine Synthesis: [3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles stands as one of the most powerful and versatile methods for constructing the pyrrolidine scaffold.[5][6] This approach allows for the creation of multiple stereocenters in a single, highly controlled step, making it particularly attractive for the synthesis of complex chiral molecules.[5][6][7]
Mechanistic Principle
Azomethine ylides are nitrogen-based 1,3-dipoles.[5] The cycloaddition reaction is a concerted, pericyclic process involving the suprafacial interaction of the 4π-electron system of the azomethine ylide with the 2π-electron system of the dipolarophile (typically an alkene or alkyne).[5] The stereochemical outcome of the reaction is highly dependent on the geometry of the ylide and the nature of the dipolarophile.[5]
Generation of Azomethine Ylides
The in situ generation of the transient azomethine ylide is crucial for the success of this reaction. Common methods include:
-
Decarboxylative Route: The condensation of an α-amino acid with an aldehyde or ketone generates an intermediate that, upon heating, undergoes decarboxylation to form the azomethine ylide.[8]
-
From Imines and Iminiums: Deprotonation of an iminium salt or the reaction of an imine with a Lewis acid can generate the corresponding azomethine ylide.
-
Ring-Opening of Aziridines: Thermal or photochemical ring-opening of aziridines provides a clean and efficient route to azomethine ylides.[5]
Asymmetric [3+2] Cycloaddition: A Protocol
The use of chiral metal catalysts has revolutionized the enantioselective synthesis of pyrrolidines via [3+2] cycloaddition.[6][9] The following is a representative protocol for a metal-catalyzed asymmetric 1,3-dipolar cycloaddition.
Protocol 1: Copper-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide
This protocol describes the synthesis of a chiral pyrrolidine from an α-iminoester, a common precursor for azomethine ylides.[9]
Materials:
-
α-Iminoester (1.0 equiv)
-
Alkene dipolarophile (1.2 equiv)
-
Cu(I) or Cu(II) salt (e.g., Cu(OTf)₂, 5 mol%)
-
Chiral ligand (e.g., Fesulphos, 5.5 mol%)[9]
-
Tertiary amine base (e.g., triethylamine, 1.1 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Cu(I) or Cu(II) salt and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the α-iminoester and the alkene dipolarophile to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.
-
Slowly add the tertiary amine base dropwise over 10 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral pyrrolidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst and the degradation of sensitive reagents.
-
Anhydrous Solvent: Water can interfere with the formation of the catalyst complex and the azomethine ylide.
-
Chiral Ligand: The chiral ligand coordinates to the copper center, creating a chiral environment that directs the stereochemical outcome of the cycloaddition.
-
Base: The tertiary amine base is essential for the in situ generation of the azomethine ylide from the α-iminoester.[9]
-
Low Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by favoring the transition state that leads to the major enantiomer.
II. Building Complexity in a Single Step: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules, including pyrrolidine derivatives.[10][11][12] By combining three or more starting materials in a single pot, MCRs allow for the rapid construction of diverse molecular scaffolds.[10][12]
A Representative Multicomponent Protocol
A notable example is the TiCl₄-catalyzed multicomponent coupling reaction to afford highly substituted pyrrolidines.[13]
Protocol 2: Diastereoselective Synthesis of a Substituted Pyrrolidine via a Multicomponent Reaction
Materials:
-
Optically active phenyldihydrofuran (1.0 equiv)
-
N-tosyl imino ester (1.1 equiv)
-
Enolsilane (1.2 equiv)
-
Titanium tetrachloride (TiCl₄, 4.2 equiv)[13]
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the optically active phenyldihydrofuran, N-tosyl imino ester, and anhydrous DCM.
-
Cool the mixture to -78 °C.
-
Slowly add TiCl₄ to the reaction mixture and stir for 15 minutes.
-
Add the enolsilane dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for the specified time, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the highly substituted pyrrolidine as a single diastereomer.[13]
Rationale for Key Reagents:
-
TiCl₄: Acts as a Lewis acid to activate the N-tosyl imino ester and promote the cascade of reactions. A higher stoichiometry of TiCl₄ was found to be crucial for favoring the formation of the pyrrolidine derivative over a tetrahydrofuran byproduct.[13]
-
Enolsilane: Serves as the nucleophile in this multicomponent reaction.[13]
III. The Rise of Green Chemistry: Organocatalytic Approaches
Organocatalysis offers an attractive alternative to metal-catalyzed transformations, often employing readily available, non-toxic, and environmentally benign catalysts.[14][15] Proline and its derivatives are prominent organocatalysts for the asymmetric synthesis of pyrrolidines.[16]
Organocatalytic Michael Addition/Cyclization Cascade
A powerful organocatalytic strategy involves the asymmetric conjugate addition of a glycine ester derivative to an α,β-unsaturated ketone, followed by an intramolecular reductive amination.[14][17]
Protocol 3: Enantioselective One-Pot Synthesis of a Pyrrolidine Core Structure
Materials:
-
N-(diphenylmethylene)glycine ester (1.0 equiv)
-
α,β-enone (1.2 equiv)
-
Chiral phase-transfer catalyst (e.g., a chiral quaternary ammonium salt, 10 mol%)[14]
-
Hantzsch ester (1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
In a reaction vessel, combine the N-(diphenylmethylene)glycine ester, α,β-enone, chiral phase-transfer catalyst, and base in the solvent.
-
Stir the mixture at room temperature until the conjugate addition is complete (monitor by TLC).
-
Add the Hantzsch ester to the reaction mixture.
-
Continue stirring at room temperature to effect the intramolecular reductive amination.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the enantiomerically enriched pyrrolidine derivative.
Mechanistic Workflow:
Caption: Organocatalytic one-pot synthesis of a pyrrolidine derivative.
IV. Transition-Metal Catalyzed Cyclizations and Aminations
Transition metals play a pivotal role in modern organic synthesis, enabling a wide range of transformations for the construction of heterocyclic rings.[18]
Intramolecular C-H Amination
Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct and efficient route to pyrrolidines.[19][20][21]
Protocol 4: Copper-Catalyzed Intramolecular C-H Amination
Materials:
-
N-fluoro amide substrate (1.0 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the N-fluoro amide substrate and the copper catalyst in the anhydrous solvent.
-
Heat the reaction mixture to the required temperature (e.g., 80 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Considerations:
The mechanism of this reaction is complex and has been the subject of detailed studies.[20][21] It is believed to involve the formation of a copper-nitrene or a related reactive intermediate that undergoes C-H insertion.
V. Other Notable Synthetic Strategies
Aza-Michael Addition
The intramolecular aza-Michael addition is a valuable method for the synthesis of pyrrolidines, particularly for accessing functionalized derivatives.[22][23][24][25] This reaction involves the nucleophilic attack of an amine onto an α,β-unsaturated system within the same molecule.[23][26]
Reductive Amination
The reductive amination of 1,4-dicarbonyl compounds or their equivalents with primary amines is a classical yet effective method for synthesizing N-substituted pyrrolidines.[27][28][29] For instance, the reaction of 2,5-dimethoxytetrahydrofuran with a primary amine in the presence of a reducing agent like sodium borohydride affords the corresponding pyrrolidine in good yields.[19][27]
VI. Comparative Analysis of Synthetic Methods
| Method | Key Advantages | Key Limitations | Stereocontrol |
| [3+2] Cycloaddition | High stereocontrol, access to complex structures, well-established.[5][7] | Requires specific precursors, can be sensitive to reaction conditions. | Excellent with chiral catalysts.[6] |
| Multicomponent Reactions | High atom and step economy, rapid library synthesis.[10][12] | Optimization can be challenging, sometimes limited substrate scope. | Can be highly diastereoselective.[13] |
| Organocatalysis | Environmentally friendly, avoids toxic metals, mild conditions.[14][15] | Catalyst loading can be high, may have lower turnover numbers. | Excellent enantioselectivity achievable.[14][16] |
| Transition-Metal C-H Amination | High atom economy, direct functionalization of C-H bonds.[19] | Can require specific directing groups, regioselectivity can be an issue. | Diastereoselectivity can be achieved. |
| Aza-Michael Addition | Good for functionalized pyrrolidines, often proceeds under mild conditions.[22][23] | Limited to specific substrate types. | Can be diastereoselective.[22][24] |
| Reductive Amination | Simple, reliable, uses readily available starting materials.[27][28] | Limited to N-substituted pyrrolidines, may require harsh reducing agents. | Generally poor unless chiral auxiliaries are used. |
VII. Conclusion
The synthesis of pyrrolidine derivatives is a rich and evolving field, with a diverse array of methodologies available to the modern synthetic chemist. The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. By understanding the underlying mechanisms and the practical considerations of each protocol, researchers can make informed decisions to efficiently access this privileged heterocyclic scaffold for applications in drug discovery and beyond.
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- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2014). Chemical Communications.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules.
- Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. (2025). Bentham Science.
- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). Organic Letters.
- Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides. (2014). Current Organic Chemistry.
- Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. (2024). ChemistrySelect.
- Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures. (2010). Organic Letters.
- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2024). ACS Omega.
- Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. (n.d.). Universite de Caen Normandie.
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- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). Molecules.
- SolidPhase Pyrrolidine Synthesis via 1,3- Dipolar Cycloaddition of Azomethine Ylides Generated by the Decarboxylative Route. (2001). Journal of Combinatorial Chemistry.
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Application Notes and Protocols for 2-(Pyrrolidin-3-yl)ethanol Hydrochloride as a Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyrrolidin-3-yl-ethanol Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a three-dimensional scaffold for presenting pharmacophoric elements in a precise spatial orientation. The specific intermediate, 2-(Pyrrolidin-3-yl)ethanol hydrochloride (CAS Number: 664364-46-9), offers a unique combination of functionalities: a secondary amine for diverse substitutions, a chiral center for enantioselective interactions, and a primary alcohol for further elaboration or as a key binding motif.
These application notes provide a detailed guide to the experimental applications of this compound, with a particular focus on its role as a key building block in the synthesis of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and autoimmune diseases.[3] We will explore the strategic considerations for its use, provide detailed, field-tested protocols for its derivatization, and discuss its application in the context of a well-established therapeutic target: the Janus Kinase (JAK) family.
Physicochemical Properties and Handling
A foundational understanding of the starting material is critical for successful and reproducible experimentation.
| Property | Value | Source |
| CAS Number | 664364-46-9 | [4] |
| Molecular Formula | C₆H₁₄ClNO | [4] |
| Molecular Weight | 151.63 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | N/A |
| Storage | Room temperature, in a dry, well-sealed container | [4] |
Handling Precautions: As a hydrochloride salt, 2-(Pyrrolidin-3-yl)ethanol is stable. However, standard laboratory safety protocols should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When deprotonating to the free base for reaction, it is important to work in a well-ventilated fume hood, as the free amine may be volatile.
Core Application: A Building Block for Janus Kinase (JAK) Inhibitors
The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a pivotal role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases, as well as in certain cancers.[3] Consequently, the development of JAK inhibitors has become a major focus of pharmaceutical research.[5] Many potent JAK inhibitors, such as Tofacitinib, feature a nitrogen-containing heterocyclic core that is crucial for their interaction with the kinase hinge region.
The 2-(Pyrrolidin-3-yl)ethanol scaffold is an excellent starting point for the synthesis of novel JAK inhibitors. The secondary amine of the pyrrolidine ring can be functionalized to introduce a key pharmacophore that binds to the kinase hinge, while the ethanol side chain can be modified to interact with other regions of the ATP-binding pocket or to modulate the compound's pharmacokinetic properties.
Below is a representative workflow for the synthesis of a hypothetical JAK inhibitor using this compound as a key intermediate. This workflow is based on established synthetic strategies for this class of molecules.
Sources
Application Notes and Protocols for the Quantification of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
Introduction: The Analytical Imperative for 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
This compound is a key chemical intermediate and building block in medicinal chemistry. The pyrrolidine scaffold is a versatile structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its presence as a precursor necessitates rigorous analytical control to ensure the identity, purity, and concentration of the material, which directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The quantification of this compound presents a unique analytical challenge. As a small, polar molecule existing as a hydrochloride salt, it lacks a strong UV chromophore, making direct spectrophotometric detection difficult. Furthermore, its polar nature and the presence of reactive amine and hydroxyl groups require careful consideration in chromatographic method development.
This document provides a detailed guide to robust and validated analytical methods for the quantification of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring that the described protocols are not only accurate but also fundamentally sound and defensible under regulatory scrutiny. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring they are fit for purpose in a drug development context.[3][4][5]
Logical Workflow for Method Selection and Implementation
The selection of an appropriate analytical technique is contingent on the sample matrix, the required sensitivity, and the available instrumentation. The following diagram outlines a logical workflow for the analysis of this compound.
Caption: High-level workflow for analytical method selection and validation.
Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle and Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis.[6][7] However, the lack of a significant UV-absorbing chromophore in this compound makes conventional UV detection impractical for sensitive quantification. To overcome this, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is employed. CAD offers a distinct advantage by providing a near-uniform response for non-volatile analytes, irrespective of their chemical structure, making it ideal for this compound.
The chosen methodology utilizes a C18 stationary phase, which is effective for retaining moderately polar compounds. A volatile mobile phase buffer, such as ammonium formate, is essential for compatibility with the CAD, which operates by nebulizing the eluent, evaporating the solvent, and measuring the charge of the resulting aerosol particles.
Detailed HPLC-CAD Protocol
1. Reagents and Materials:
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven | Standard system for precise gradient delivery and temperature control. |
| Detector | Charged Aerosol Detector (CAD) | Universal detection for non-chromophoric analyte. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | Standard reversed-phase column for good retention and efficiency. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | Volatile buffer compatible with CAD and controls analyte ionization. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the C18 column. |
| Gradient | 0-2 min: 5% B; 2-10 min: 5% to 60% B; 10-12 min: 60% B; 12-12.1 min: 60% to 5% B; 12.1-17 min: 5% B | Gradient elution ensures separation from potential polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sensitivity needs. |
| CAD Settings | Evaporation Temp: 35°C; Nebulizer Gas: Nitrogen @ 35 psi | Optimized for volatile mobile phase to maximize signal-to-noise. |
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by serially diluting the stock standard solution with the 50:50 Methanol/Water diluent. A minimum of five concentration levels is recommended for establishing linearity.[8]
-
Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Analysis Workflow:
Caption: Step-by-step workflow for the HPLC-CAD analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Principle and Rationale: GC-MS provides exceptional specificity and sensitivity. However, this compound is non-volatile due to its salt form and the presence of polar hydroxyl and amine functional groups. Therefore, a chemical derivatization step is mandatory to increase its volatility and thermal stability. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy. This reaction replaces the active hydrogens on the alcohol and amine groups with trimethylsilyl (TMS) groups, yielding a derivative suitable for GC analysis.
This method serves as an excellent orthogonal technique to HPLC, providing confirmation of identity through the mass spectrum fragmentation pattern and quantification of the analyte and any related volatile impurities.[9][10]
Detailed GC-MS Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Pyridine (Anhydrous, GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC grade)
-
Internal Standard (IS), e.g., Dodecanol (for derivatization and quantification)
2. Derivatization Procedure:
-
Prepare a 1 mg/mL solution of the sample or standard in anhydrous pyridine in a 2 mL autosampler vial.
-
Add an internal standard (e.g., 100 µL of a 1 mg/mL dodecanol solution in pyridine).
-
Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection into the GC-MS.
3. Instrumentation and Analytical Conditions:
| Parameter | Specification | Rationale |
| GC-MS System | Gas Chromatograph with an Autosampler, Mass Spectrometric Detector | Standard for volatile compound separation and identification. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-polarity 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min | Temperature program designed to separate the derivatized analyte from the solvent, IS, and potential byproducts. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Full Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan provides qualitative data, while SIM mode significantly enhances sensitivity and selectivity for quantification. |
4. Analysis and Quantification:
-
Quantification: Use SIM mode, monitoring characteristic ions of the derivatized analyte and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration.
-
Identification: The full scan mass spectrum of the derivatized 2-(Pyrrolidin-3-yl)ethanol will provide a unique fragmentation pattern that can be used to confirm its identity.
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Method Validation: Ensuring Trustworthiness and Compliance
Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[3][5] The validation should be conducted according to the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be evaluated.[4][11]
Summary of Validation Parameters for a Quantitative Assay Method:
| Performance Characteristic | Acceptance Criteria (Typical) | Purpose |
| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity index > 0.999. | To demonstrate that the signal measured is unequivocally from the analyte.[3] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. | To show a direct, proportional relationship between concentration and detector response over a defined range.[8] |
| Range | Typically 80% to 120% of the target assay concentration. | The interval over which the method is precise, accurate, and linear. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). | To assess the closeness of the measured value to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% for ≥6 replicate preparations at 100% concentration. | To measure the method's precision under the same operating conditions over a short interval. |
| Precision (Intermediate) | %RSD ≤ 2.0% across different days, analysts, or equipment. | To demonstrate the method's ruggedness within the same laboratory. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy (typically S/N ≥ 10). | Essential for impurity quantification, less so for a main component assay. |
| Robustness | No significant impact on results from small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C). | To demonstrate the method's reliability during normal use. |
References
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- OndaVia.
- BenchChem. A Researcher's Guide to Quantitative Analysis of Amine Group Density on Surfaces.
- ResearchGate.
- ICH. (2023, November 30).
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
- MDPI.
- PubMed. (2018, November 20). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR.
- Royal Society of Chemistry. (2019, February 22). Quantification of amine functional groups on silica nanoparticles: a multi-method approach.
- PubMed. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case.
- ResearchGate. (2025, August 6). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals.
- PubMed. (2025, December 18). Innovative Analytical Methodologies for Quantification of Efonidipine HCl and Chlorthalidone: A Critical Review.
- National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
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- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 11. ema.europa.eu [ema.europa.eu]
Title: A Systematic Approach to HPLC Method Development for the Quantification of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
An Application Note from the Advanced Chromatography Applications Group
Abstract This application note presents a detailed, systematic protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Pyrrolidin-3-yl)ethanol hydrochloride. Due to its high polarity and lack of a strong UV chromophore, this compound presents significant challenges for retention and detection using traditional reversed-phase (RP) methods.[1][2] We explore several chromatographic strategies, including ion-pair reversed-phase, mixed-mode, and hydrophilic interaction liquid chromatography (HILIC). Through a logical, phase-gated development process, a HILIC method was selected and optimized to provide excellent retention, peak shape, and sensitivity. The final method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quantitative analysis in research and quality control environments.[3][4]
Introduction: The Analytical Challenge
This compound is a heterocyclic building block used as an intermediate in the synthesis of various pharmaceutical compounds.[5] Its chemical structure, featuring a pyrrolidine ring (a secondary amine) and a primary alcohol, renders it highly polar and hydrophilic. Furthermore, as a hydrochloride salt, the amine is protonated and exists as a cation in solution. This high polarity makes it difficult to retain on conventional nonpolar stationary phases like C18 in reversed-phase HPLC, often resulting in elution at or near the void volume.[1][6]
An additional analytical hurdle is the molecule's lack of a significant UV-absorbing chromophore.[7] This necessitates detection at low UV wavelengths (e.g., <210 nm), which can compromise sensitivity and limit mobile phase options due to background absorbance.[6]
This guide provides a comprehensive framework for overcoming these challenges. We will proceed from an initial screening of multiple chromatographic modes to the fine-tuning of a selected method, explaining the scientific rationale behind each experimental choice. The objective is to establish a reliable, robust, and validated HPLC method suitable for the quantitative determination of this compound.
Experimental
2.1 Instrumentation & Software
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Data Acquisition: OpenLab CDS Software (or equivalent).
2.2 Reagents and Standards
-
Reference Standard: this compound (Purity >97%).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).
-
Buffers & Additives: Ammonium formate, Formic acid, Sodium hexanesulfonate.
-
Water: Deionized water, 18.2 MΩ·cm.
2.3 Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.
Method Development Strategy: A Phased Approach
A successful method development strategy for a challenging compound requires a systematic evaluation of chromatographic options rather than a trial-and-error approach. Our strategy is divided into two main phases: initial screening of diverse chromatographic modes, followed by in-depth optimization of the most promising candidate.
Phase 1: Initial Chromatographic Screening
3.1 Rationale for Screening
Given the analyte's cationic and highly polar nature, three distinct retention mechanisms were identified as potential solutions.
-
Ion-Pair Reversed-Phase (IP-RP): This technique uses an ion-pairing agent (e.g., an alkyl sulfonate) in the mobile phase to form a neutral, hydrophobic complex with the cationic analyte, thereby increasing its retention on a standard C18 column.[8][9]
-
Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with dual functionalities, such as reversed-phase and ion-exchange.[10][11] A column with both C18 and cation-exchange properties can provide retention through both hydrophobic and electrostatic interactions, offering great selectivity.[12][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for polar analytes.[14][15] It employs a polar stationary phase and a mobile phase high in organic content.[16] The analyte partitions into a water-enriched layer on the stationary phase surface, leading to strong retention.[15]
The workflow for this initial screening is depicted below.
Caption: Phase 1 Method Development Screening Workflow.
3.2 Protocol: Column and Mobile Phase Screening
-
Prepare three HPLC systems, each with one of the columns listed in the table below.
-
Equilibrate each column with its respective starting mobile phase for at least 30 minutes (60 minutes for IP-RP).
-
Set the column temperature to 30°C and the DAD to collect data at 205 nm.
-
Inject 5 µL of the 0.1 mg/mL working standard onto each system.
-
Record the retention time, peak asymmetry, and theoretical plates.
Table 1: Initial Screening Conditions and Hypothetical Results
| Parameter | Strategy 1: Ion-Pair RP | Strategy 2: Mixed-Mode | Strategy 3: HILIC |
| Column | C18, 4.6 x 150 mm, 5 µm | Mixed-Mode C18/SCX, 4.6 x 100 mm, 3 µm | Amide, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | Water + 5 mM Sodium Hexanesulfonate, 0.1% Formic Acid | 10 mM Ammonium Formate, pH 3.0 in Water | 10 mM Ammonium Formate, pH 3.0 in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 10% B for 10 min | 20% B for 10 min | 95% B to 80% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Hypothetical k' | 1.8 | 2.5 | 4.2 |
| Hypothetical Asymmetry (As) | 1.6 | 1.4 | 1.2 |
| Hypothetical Plates (N) | 4500 | 7800 | 11500 |
3.3 Screening Outcome
Based on the hypothetical results, the HILIC approach provided the most promising starting point. It offered the highest retention factor (k'), indicating a strong interaction with the stationary phase, along with the best peak symmetry and highest efficiency. While both IP-RP and MMC showed some retention, HILIC demonstrated superior performance, making it the logical choice for further optimization.
Phase 2: HILIC Method Optimization
4.1 Rationale for Optimization
In HILIC, retention is governed by a complex interplay between partitioning, hydrogen bonding, and weak electrostatic interactions.[15][16] Therefore, optimizing the mobile phase composition (organic content, buffer pH, and concentration) and column temperature is critical to achieving the desired separation and peak shape.
The optimization process follows a logical flow to refine the separation.
Caption: Phase 2 HILIC Method Optimization Workflow.
4.2 Protocol: Optimization of HILIC Parameters
-
Step 1: Organic Solvent Concentration (% ACN)
-
Rationale: In HILIC, acetonitrile is the weak solvent, and water is the strong one.[17] Increasing the ACN concentration increases the retention of polar analytes.
-
Procedure: Using the HILIC column and buffered mobile phase from the screening, perform isocratic runs with ACN concentrations of 95%, 90%, 85%, and 80%.
-
Goal: Target a retention factor (k') between 2 and 10.
-
Outcome: An ACN concentration of 90% was found to provide a k' of approximately 3.5, which is ideal.
-
-
Step 2: Buffer pH and Concentration
-
Rationale: The buffer controls the ionization state of the stationary phase's surface silanols and the analyte. A low pH (e.g., 3.0) ensures the pyrrolidine nitrogen is consistently protonated and minimizes interactions with potentially ionized silanols, improving peak shape. Buffer concentration affects the thickness of the aqueous layer on the stationary phase, influencing partitioning.
-
Procedure: While maintaining 90% ACN, test ammonium formate buffer concentrations of 10 mM and 20 mM. Then, test pH values of 3.0 and 4.5.
-
Goal: Achieve the best peak symmetry (As close to 1.0).
-
Outcome: A mobile phase of 20 mM ammonium formate at pH 3.0 provided the sharpest and most symmetrical peak (As = 1.1).
-
-
Step 3: Column Temperature
-
Rationale: Temperature affects mobile phase viscosity and mass transfer kinetics. Higher temperatures typically decrease retention time and can improve peak efficiency.
-
Procedure: Using the optimized mobile phase from Step 2, test column temperatures of 25°C, 30°C, and 35°C.
-
Goal: Maximize theoretical plates (N) without compromising resolution from potential impurities.
-
Outcome: A temperature of 30°C offered the best balance of efficiency and stability.
-
Final Optimized Method and Validation
5.1 Optimized HPLC Conditions
The systematic optimization process resulted in the following final method parameters.
Table 2: Final Optimized HILIC Method Parameters
| Parameter | Optimized Condition |
| Column | Amide, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Composition | Isocratic, 10% A : 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
| Detection | DAD, 205 nm |
| Run Time | 8 minutes |
5.2 Method Validation Protocol (ICH Q2(R1) Summary)
To demonstrate that the developed method is suitable for its intended purpose, a validation study should be conducted according to ICH Q2(R1) guidelines.[3][18]
-
Specificity: Inject a blank (diluent), a standard solution, and a spiked sample matrix to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Prepare calibration standards at five concentration levels (e.g., from 0.01 mg/mL to 0.2 mg/mL). Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration) in triplicate. Calculate the percentage recovery at each level.
-
Precision:
-
Repeatability (Intra-day): Perform six replicate injections of the working standard solution on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1).
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temperature ±2°C, Mobile Phase pH ±0.2) and assess the impact on retention time and peak area.
Table 3: Typical Acceptance Criteria and Hypothetical Validation Results
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.1% |
| Precision (%RSD) | Repeatability: ≤ 2.0% | 0.8% |
| Intermediate Precision: ≤ 2.0% | 1.2% | |
| LOQ | S/N ≥ 10 | 0.005 mg/mL |
| Robustness | System suitability parameters pass | All variations met criteria |
Conclusion
The inherent challenges of analyzing the highly polar and poorly UV-absorbing compound, this compound, were successfully overcome through a systematic and scientifically-driven method development strategy. An initial screening of multiple chromatographic modes identified HILIC as the most effective technique for achieving adequate retention and good peak shape.[1][14] Subsequent optimization of mobile phase parameters and temperature resulted in a robust, isocratic HILIC method capable of providing accurate and precise quantification. The validation results confirm that the method is fit for purpose and suitable for routine use in quality control and research environments, adhering to the rigorous standards outlined by ICH guidelines.[3]
References
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
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- Rao, N. (2014). Mixed-Mode HPLC Separations: What, Why, and How.
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- Abraham Entertainment. (2025).
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Application Note: Quantitative Analysis and Metabolic Profiling of 2-(Pyrrolidin-3-yl)ethanol by HILIC-LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-(Pyrrolidin-3-yl)ethanol in human plasma and the identification of its potential metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the high polarity of the parent compound and its expected metabolites, a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed for effective retention and separation. This application note details the rationale behind the methodological choices, a step-by-step protocol for sample preparation, optimized LC-MS/MS parameters, and a validation strategy compliant with current regulatory standards.
Principles and Rationale: Addressing the Polarity Challenge
The analysis of small, polar molecules like 2-(Pyrrolidin-3-yl)ethanol presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), where such compounds often exhibit poor retention and elute in the solvent front with endogenous interferences.[1] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen chromatographic strategy.
Why HILIC? HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of a non-polar, water-miscible organic solvent, typically acetonitrile.[2] This creates an aqueous-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained, offering excellent separation for compounds that are poorly retained in RPLC.[1][3] The high organic content of the mobile phase also facilitates efficient desolvation in the mass spectrometer's electrospray source, often leading to enhanced signal intensity and sensitivity.[2][4]
Why Electrospray Ionization (ESI) in Positive Mode? 2-(Pyrrolidin-3-yl)ethanol contains a secondary amine within its pyrrolidine ring, which is a basic functional group. This group is readily protonated in the ESI source to form a positive ion ([M+H]⁺).[5] Therefore, ESI in positive ion mode (+ESI) is the logical choice for achieving high sensitivity for both the parent compound and its metabolites, which are likely to retain this basic nitrogen.[6]
Predicted Metabolic Pathways
Understanding the potential biotransformation of a drug candidate is crucial for comprehensive pharmacokinetic analysis. Based on the structure of 2-(Pyrrolidin-3-yl)ethanol, metabolism is anticipated to occur via Phase I (functionalization) and Phase II (conjugation) reactions.[7][8]
-
Phase I Reactions: The primary sites for oxidative metabolism are the ethanol side chain and the pyrrolidine ring.
-
Oxidation of the primary alcohol: The ethanol moiety can be oxidized first to an aldehyde intermediate and subsequently to a carboxylic acid metabolite.[9]
-
Hydroxylation of the pyrrolidine ring: The aliphatic ring can be hydroxylated at various positions.
-
Oxidation of the pyrrolidine ring: The ring may be oxidized to form a lactam (pyrrolidinone) derivative.[10]
-
-
Phase II Reactions: The hydroxyl group of the parent compound or its hydroxylated Phase I metabolites can be conjugated.
-
Glucuronidation: Conjugation with glucuronic acid is a common pathway for compounds with alcohol functional groups.
-
Caption: Workflow for plasma sample preparation by protein precipitation.
Step-by-Step Protocol:
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution and briefly vortex.
-
Add 150 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio). [11]4. Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. [12]6. Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
LC-MS/MS System and Conditions
The following tables outline the optimized parameters for the analysis.
| Table 1: Liquid Chromatography Conditions | |
| System | UPLC/UHPLC System |
| Column | Amide-based HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate, 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 4.0 | |
| 4.1 | |
| 6.0 |
| Table 2: Mass Spectrometry Conditions | |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow | Instrument Dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transition Optimization: MRM transitions must be empirically optimized for the specific instrument used. [13][14]This involves infusing a standard solution of the analyte and SIL-IS to determine the optimal precursor ion, product ions, cone/declustering potential, and collision energy. [15][16][17] | Table 3: Example MRM Transitions (Hypothetical) | | | :--- | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | Analyte (Quantifier) | 116.1 | 98.1 | 15 | | Analyte (Qualifier) | 116.1 | 70.1 | 25 | | SIL-IS | 120.1 | 102.1 | 15 |
Method Validation Strategy
The bioanalytical method must be validated to ensure it is suitable for its intended purpose. [18]Validation should be performed according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline. [19][20][21] | Table 4: Summary of Validation Parameters and Acceptance Criteria (ICH M10) | | | :--- | :--- | :--- | | Parameter | Purpose | General Acceptance Criteria | | Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank matrix should be ≤ 20% of LLOQ for the analyte and ≤ 5% for the IS. [19]| | Calibration Curve | Define the relationship between instrument response and concentration. | At least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% (±20% at LLOQ). | | Accuracy & Precision | Determine the closeness of measured values to the nominal value and the reproducibility of measurements. | At least 4 QC levels (LLOQ, LQC, MQC, HQC). Accuracy (%Bias) within ±15%. Precision (%CV) ≤ 15%. (±20% and ≤20% for LLOQ). [22]| | Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal should be ≥ 5 times the blank response. Accuracy within ±20%, Precision ≤ 20%. | | Matrix Effect | Assess the ion suppression or enhancement from matrix components. | Assessed at LQC and HQC in at least 6 different sources of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%. [22]| | Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, though 100% recovery is not required. | | Stability | Evaluate analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Data Analysis and Reporting
Quantitative Analysis
Concentrations of the analyte in QC and unknown samples are determined using the calibration curve. A linear regression model with a 1/x² weighting factor is typically applied to the plot of the peak area ratio (analyte/IS) versus the nominal concentration.
Metabolite Identification Strategy
For metabolite identification, samples from in vivo or in vitro metabolism studies are analyzed using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument.
-
Data Acquisition: Acquire data in full scan mode to detect potential metabolites based on their accurate mass.
-
Mass Defect Filtering: Use software tools to filter data and highlight potential drug-related material.
-
MS/MS Fragmentation: Acquire fragmentation (MS/MS) spectra for the potential metabolites to obtain structural information. [23]4. Structural Elucidation: Compare the fragmentation patterns of metabolites to that of the parent drug to identify the site of metabolic modification. The accurate mass measurement helps to determine the elemental composition of the metabolite and its fragments. [24][25][26]
Conclusion
The described HILIC-LC-MS/MS method provides a robust and sensitive platform for the quantification of 2-(Pyrrolidin-3-yl)ethanol and the characterization of its metabolites in human plasma. The use of HILIC successfully addresses the challenge of retaining this polar compound, while the simple protein precipitation protocol allows for high-throughput sample processing. The method is designed to be validated according to current international guidelines, ensuring the generation of reliable and high-quality data for drug development studies.
References
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- Waters Corporation. (2020). QuanOptimize: A Software Tool that Enables Rapid, Consistent, and Accurate MRM Method Development for Large Numbers of Small Molecule Analytes. Waters Corporation.
- Clerc, G., et al. (2017). Emerging new strategies for successful metabolite identification in metabolomics. Current Opinion in Biotechnology.
- Bingol, K., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry.
- Brown, M., et al. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Biochimica et Biophysica Acta.
- International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH.
- Pesek, J. J., et al. (2010). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Journal of Separation Science.
- Pesek, J. J., et al. (2010). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Journal of Separation Science.
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- Waters Corporation. (n.d.). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Waters Corporation.
- Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies.
- Wu, Y., et al. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America.
- Kancherla, P., & Alekhya, M. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.
- Al-Salami, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules.
- Spectroscopy Online. (2024). New Extraction Technique Tested on Polar Metabolites in Human Plasma. Spectroscopy Online.
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA.
- Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies.
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. EMA.
- Broadhurst, D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analytical Methods.
- Shimadzu. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Shimadzu.
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- Fiveable. (n.d.). Phase I and Phase II metabolism. Fiveable.
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- University of Bristol. (n.d.). Electrospray Ionization (ESI). University of Bristol.
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Application Notes and Protocols for Developing Assays with 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
Introduction: Unlocking the Nootropic Potential of a Versatile Pyrrolidine Scaffold
2-(Pyrrolidin-3-yl)ethanol hydrochloride (CAS No. 664364-46-9) is a chiral heterocyclic building block that holds significant promise in the discovery and development of novel central nervous system (CNS) agents.[1][2][3] Its structural resemblance to key motifs in nootropic compounds, particularly those of the racetam class, positions it as a valuable starting material for the synthesis of new chemical entities with potential cognitive-enhancing and neuroprotective properties.[1] The pyrrolidine ring is a cornerstone in medicinal chemistry, known for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a suite of in vitro assays to characterize the biological activities of this compound and its derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling a thorough investigation of this compound's potential as a therapeutic agent.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 664364-46-9 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO | [1][2] |
| Molecular Weight | 151.63 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents | |
| Storage | Store at room temperature in a dry, well-sealed container | [1][2] |
Proposed Synthetic Pathway for Racetam-Class Derivatives
The primary application of this compound is as a precursor for the synthesis of nootropic agents. A plausible synthetic route to generate racetam-class derivatives involves a multi-step process, beginning with the protection of the secondary amine, followed by oxidation of the primary alcohol to a carboxylic acid, and subsequent intramolecular cyclization to form the characteristic 2-pyrrolidinone (γ-lactam) ring of racetams. Further functionalization of the lactam nitrogen can then be performed to generate a library of novel compounds.
Part 1: Foundational In Vitro Assays for Neuroactivity Screening
This section outlines a series of foundational in vitro assays to establish a baseline understanding of the bioactivity of this compound and its synthesized derivatives.
Assessment of Cytotoxicity using the MTT Assay
Scientific Rationale: Before evaluating the specific neuroprotective or cognitive-enhancing effects of a compound, it is crucial to determine its inherent cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases in living cells.[4][5][6][7] This initial screen is essential to identify the concentration range at which the compound is non-toxic and can be further investigated for its desired biological effects.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[8][9]
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound and its derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Evaluation of Neuroprotective Effects against Oxidative Stress
Scientific Rationale: Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases. A compound with neuroprotective properties should be able to mitigate the detrimental effects of oxidative insults. This assay evaluates the ability of this compound and its derivatives to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.
Detailed Protocol:
-
Cell Culture and Seeding: Follow the same procedure as in the MTT assay (Section 1.1).
-
Pre-treatment: Pre-treat the SH-SY5Y cells with non-toxic concentrations of the test compounds for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 4-6 hours.
-
Cell Viability Assessment: Following the H₂O₂ exposure, assess cell viability using the MTT assay as described in Section 1.1.
-
Data Analysis: Compare the viability of cells pre-treated with the test compounds to that of cells treated with H₂O₂ alone. A significant increase in cell viability indicates a neuroprotective effect.
Part 2: Mechanistic Assays for Nootropic Activity
This section details more specific assays to investigate the potential mechanisms of action underlying the nootropic effects of this compound and its derivatives.
Acetylcholinesterase (AChE) Inhibition Assay
Scientific Rationale: The cholinergic system plays a critical role in learning and memory. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a well-established therapeutic strategy for cognitive decline.[10][11][12][13] This assay determines whether the test compounds can inhibit AChE activity.
Experimental Workflow:
Detailed Protocol (Ellman's Method):
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB (Ellman's reagent) solution (10 mM in buffer).
-
Acetylthiocholine iodide (ATCI) substrate solution (10 mM in buffer).
-
AChE enzyme solution (from electric eel or human recombinant).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of DTNB solution and 25 µL of AChE solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Dopamine Release Assay using PC12 Cells
Scientific Rationale: Dopaminergic pathways are involved in motivation, reward, and cognitive functions. Nootropic agents can modulate dopamine release. PC12 cells, a rat pheochromocytoma cell line, are a well-established model for studying dopamine release as they synthesize, store, and release dopamine in a manner similar to dopaminergic neurons.[3][14][15][16][17]
Detailed Protocol (Luminescence-based):
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.
-
Cell Seeding: Seed PC12 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with the test compounds for a specified duration.
-
Stimulation of Dopamine Release: Stimulate dopamine release by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl).
-
Dopamine Detection:
-
Collect the supernatant containing the released dopamine.
-
Use a commercially available dopamine ELISA kit or a luminescence-based assay. For the latter, dopamine is oxidized by tyramine oxidase to produce hydrogen peroxide, which then reacts with luminol in the presence of horseradish peroxidase to generate a light signal.[15]
-
-
Measurement: Measure the luminescence or absorbance using a microplate reader.
-
Data Analysis: Quantify the amount of dopamine released and compare the effects of the test compounds to the control.
Neurite Outgrowth Assay
Scientific Rationale: Neurite outgrowth, the process of neurons extending their axons and dendrites, is fundamental for neuronal development and plasticity, which are cellular processes underlying learning and memory.[1][18][19][20][21] The ability of a compound to promote neurite outgrowth suggests its potential to enhance neuronal connectivity and function.
Detailed Protocol:
-
Cell Culture and Differentiation:
-
Compound Treatment: Treat the differentiated SH-SY5Y cells with various concentrations of the test compounds.
-
Fixation and Staining: After a few days of treatment, fix the cells with 4% paraformaldehyde and stain for neuronal markers such as β-III tubulin to visualize the neurites.
-
Image Acquisition: Capture images of the stained cells using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use automated image analysis software to quantify neurite length, number of branches, and other morphological parameters.
-
Data Analysis: Compare the neurite outgrowth in compound-treated cells to that in control cells.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound and its derivatives as potential nootropic agents. Positive results from these assays, particularly in neuroprotection, acetylcholinesterase inhibition, and neurite outgrowth promotion, would provide strong evidence for advancing promising candidates to more complex cellular models, such as primary neuronal cultures or 3D brain organoids, and subsequently to in vivo studies in animal models of cognitive impairment. The versatility of the pyrrolidine scaffold, combined with a systematic and rigorous screening cascade, offers a promising avenue for the discovery of next-generation cognitive enhancers.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
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- MTT (Assay protocol). (2023). Protocols.io.
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- Neurite Outgrowth Assay. (2016). Journal of Visualized Experiments.
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- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2018). In High-Throughput Screening Assays in Toxicology. Humana Press.
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- Differentiation Protocol for SHSY5Y. (n.d.). iGEM.
- 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE. (n.d.). MySkinRecipes.
- Acetylcholinesterase Activity Assay Kit. (n.d.). Boster Biological Technology.
- 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE. (n.d.). Protheragen.
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- A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. (2024). ResearchGate.
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The Versatile Building Block: Harnessing 2-(Pyrrolidin-3-yl)ethanol Hydrochloride for the Synthesis of Novel Bioactive Compounds
Introduction: The Significance of the Pyrrolidinylethanol Scaffold in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-rich three-dimensional structure allows for a greater exploration of chemical space compared to flat, aromatic systems, which is often crucial for establishing potent and selective interactions with biological targets.[1] When combined with a flexible ethanol side chain, as in 2-(pyrrolidin-3-yl)ethanol, this building block offers two distinct points for chemical modification: the secondary amine of the pyrrolidine ring and the primary alcohol of the ethanol moiety. This dual functionality makes it an exceptionally versatile starting material for the synthesis of a diverse range of novel compounds with potential therapeutic applications, particularly in the area of central nervous system (CNS) disorders and as anticancer agents.[2][3]
This guide provides an in-depth exploration of 2-(pyrrolidin-3-yl)ethanol hydrochloride as a key building block. We will delve into its chemical properties and reactivity, followed by detailed, field-proven protocols for its functionalization. The subsequent application notes will highlight the utility of the resulting derivatives in various therapeutic areas, supported by mechanistic insights and comprehensive references.
Physicochemical Properties and Reactivity Profile
This compound is a stable, water-soluble solid at room temperature.[4] The hydrochloride salt form ensures better stability and handling properties compared to the free base. Before use in most organic reactions, it is typically necessary to liberate the free secondary amine by treatment with a suitable base.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 664364-46-9 | [4] |
| Molecular Formula | C₆H₁₄ClNO | [4] |
| Molecular Weight | 151.64 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and alcohols |
The reactivity of 2-(pyrrolidin-3-yl)ethanol is dictated by its two primary functional groups:
-
The Pyrrolidine Nitrogen: As a secondary amine, this nitrogen is nucleophilic and readily undergoes a variety of transformations, including N-alkylation, N-acylation, N-arylation, and reductive amination. These reactions are fundamental to introducing diverse substituents and building molecular complexity.
-
The Primary Alcohol: The hydroxyl group can be functionalized through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. O-functionalization is a common strategy for developing prodrugs or modifying the pharmacokinetic properties of a lead compound.
Core Synthetic Protocols
The following protocols are designed to be robust and adaptable for the synthesis of a wide array of derivatives from this compound. The causality behind each experimental choice is explained to ensure reproducibility and aid in troubleshooting.
Protocol 1: N-Alkylation with Benzyl Bromide – A Gateway to N-Substituted Derivatives
N-alkylation is a cornerstone reaction for modifying the pyrrolidine core. This protocol details a representative procedure using benzyl bromide as the electrophile.
Workflow for N-Alkylation:
Caption: Workflow for the N-alkylation of 2-(pyrrolidin-3-yl)ethanol.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Free Base Generation: To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (10-15 mL per gram of starting material), add potassium carbonate (2.5 eq.). The use of a base is critical to deprotonate the hydrochloride salt and generate the free secondary amine, which is the active nucleophile. Potassium carbonate is a mild inorganic base that is easily removed by filtration.
-
Reaction Setup: Stir the suspension vigorously at room temperature for 30 minutes.
-
Addition of Electrophile: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture. Benzyl bromide is a reactive electrophile, and its slow addition helps to control any potential exotherm.
-
Reaction Progression: Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. The aqueous washes remove any remaining inorganic salts and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography (a typical eluent system would be a gradient of methanol in dichloromethane) to afford the pure 2-(1-benzylpyrrolidin-3-yl)ethanol.[5][6]
Expected Outcome and Characterization:
The product, 2-(1-benzylpyrrolidin-3-yl)ethanol, is typically an oil or a low-melting solid. Characterization would involve:
-
¹H NMR: Expect to see the disappearance of the N-H proton and the appearance of a singlet for the benzylic CH₂ protons around 3.6 ppm, along with signals for the aromatic protons of the benzyl group.
-
¹³C NMR: Appearance of new signals corresponding to the benzyl group carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight of the product.
Protocol 2: O-Esterification with Acetic Anhydride – Modifying the Ethanol Side Chain
Esterification of the primary alcohol is a straightforward method to introduce a variety of functional groups, which can be useful for creating prodrugs or altering solubility.
Workflow for O-Esterification:
Caption: Workflow for the O-esterification of 2-(pyrrolidin-3-yl)ethanol.
Materials:
-
N-Boc-2-(pyrrolidin-3-yl)ethanol (prepared from the starting material)
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
N-Protection (Prerequisite): To avoid competing N-acylation, the pyrrolidine nitrogen should first be protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Setup: To a solution of N-Boc-2-(pyrrolidin-3-yl)ethanol (1.0 eq.) in anhydrous dichloromethane, add 4-dimethylaminopyridine (DMAP, 0.1 eq.) followed by acetic anhydride (1.5 eq.). DMAP is a highly effective acylation catalyst.
-
Reaction Progression: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification of Protected Ester: The crude N-Boc-2-(pyrrolidin-3-yl)ethyl acetate can be purified by silica gel column chromatography.
-
Deprotection (Optional): If the final product with a free amine is desired, the Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
-
Final Purification: After deprotection and appropriate work-up, the final product, 2-(pyrrolidin-3-yl)ethyl acetate, can be isolated, often as its hydrochloride salt.
Expected Outcome and Characterization:
-
¹H NMR: A new singlet corresponding to the acetyl methyl protons will appear around 2.0 ppm. The methylene protons adjacent to the ester oxygen will show a downfield shift.
-
IR Spectroscopy: A strong carbonyl stretch will be observed around 1740 cm⁻¹.
Protocol 3: Synthesis of Bicyclic Scaffolds via Intramolecular Cyclization
The dual functionality of 2-(pyrrolidin-3-yl)ethanol makes it an excellent precursor for the synthesis of bicyclic compounds, which are of great interest in drug discovery due to their conformational rigidity. One common approach is an intramolecular cyclization.[7]
Workflow for Intramolecular Cyclization:
Caption: Generalized workflow for the synthesis of bicyclic pyrrolidines.
Step-by-Step Methodology (Conceptual Outline):
-
N-Protection: Protect the pyrrolidine nitrogen as described in Protocol 2.
-
Activation of the Hydroxyl Group: Convert the primary alcohol into a good leaving group, for instance, by mesylation with methanesulfonyl chloride in the presence of a base like triethylamine.
-
N-Deprotection: Remove the N-protecting group to liberate the secondary amine.
-
Intramolecular Cyclization: Treat the resulting amino mesylate with a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF. The base deprotonates the amine, which then acts as an intramolecular nucleophile, displacing the mesylate group in an Sₙ2 reaction to form the bicyclic product.[1]
-
Work-up and Purification: The reaction is carefully quenched with water or a saturated ammonium chloride solution, followed by extraction and purification.
Applications in the Development of Novel Compounds
Derivatives of 2-(pyrrolidin-3-yl)ethanol have shown promise in a variety of therapeutic areas.
Table 2: Examples of Bioactive Compounds Derived from Pyrrolidine Scaffolds
| Compound Class | Therapeutic Area | Mode of Action (if known) | Reference(s) |
| Nootropics (Racetam Analogues) | CNS Disorders, Cognitive Enhancement | Modulation of neurotransmitter systems | [2][7] |
| Sigma Receptor Ligands | CNS Disorders, Neuropathic Pain | High-affinity binding to sigma receptors | [8] |
| Anticancer Agents | Oncology | Various, including enzyme inhibition | [3] |
| Anticonvulsants | Epilepsy | Modulation of ion channels | [9] |
-
Central Nervous System Agents: The pyrrolidine moiety is a key feature of racetam-class nootropic drugs, which are known for their cognitive-enhancing properties.[2][7] By functionalizing the nitrogen and/or the hydroxyl group of 2-(pyrrolidin-3-yl)ethanol, novel analogues can be synthesized and screened for activity in models of neurodegenerative diseases and cognitive impairment. For instance, amidation of the pyrrolidine nitrogen with various carboxylic acids can lead to compounds with potential neuroprotective effects.
-
Anticancer Therapeutics: A number of anticancer drugs incorporate a pyrrolidine scaffold.[3] The ability to introduce diverse functionality onto the 2-(pyrrolidin-3-yl)ethanol backbone allows for the generation of libraries of compounds for screening against various cancer cell lines. The ethanol side chain can also be used to attach the pyrrolidine scaffold to other pharmacophores to create hybrid molecules with dual modes of action.
-
Bicyclic and Conformationally Constrained Analogues: As outlined in Protocol 3, 2-(pyrrolidin-3-yl)ethanol is a valuable precursor for bicyclic structures. These rigid molecules can provide a better understanding of the bioactive conformation of a ligand at its target receptor, leading to the design of more potent and selective drugs.
Conclusion
This compound is a high-value building block for medicinal chemists and drug development professionals. Its dual functionality allows for a wide range of chemical modifications, leading to the synthesis of diverse libraries of novel compounds. The protocols and application notes provided herein serve as a comprehensive guide to unlocking the synthetic potential of this versatile scaffold. By understanding the underlying principles of its reactivity and applying the detailed methodologies, researchers can efficiently generate new chemical entities for evaluation in a multitude of therapeutic programs.
References
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- Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry, 34, 1-8.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34.
- Nagib, D. A., et al. (2020). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 583(7818), 780-785.
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- Protheragen. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- J&W Pharmlab. 2-(1-Benzyl-pyrrolidin-3-yl)-ethanol.
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- de Costa, B. R., et al. (1992). Synthesis, characterization, and biological evaluation of a novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines: structural requirements and binding affinity at the sigma receptor. Journal of Medicinal Chemistry, 35(1), 38-47.
- Neliti. Synthesis, characterization of some derivationes of 3-Nicotinc acide.
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- Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines.
- Cobont. 95198-68-8 | 2-(1-Benzyl-pyrrolidin-3-YL)-ethanol.
- PubMed Central. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. Synthesis of pyrrolidones and caprolactams by intramolecular cyclization of linear precursors.
- PubMed Central. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
- PubMed Central. Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay.
- Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation).
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- Google Patents. US20160326134A1 - Synthesis and resolution of nicotine.
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- PubMed Central. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke.
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Application Notes and Protocols for Cell-Based Assays Using 2-(Pyrrolidin-3-yl)ethanol hydrochloride
A Guide for the Initial Characterization of a Novel Pyrrolidine Derivative
Introduction: Unveiling the Bioactivity of Novel Chemical Entities
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including effects on the central nervous system (CNS)[1][2]. 2-(Pyrrolidin-3-yl)ethanol hydrochloride is a chiral building block suggested for the synthesis of nootropic and other neuroactive agents, pointing towards potential interactions with neurotransmitter systems[3][4].
When approaching a novel compound with a promising chemical structure but limited biological characterization, the initial steps are critical for building a foundational understanding of its effects on living cells. This guide provides a detailed, two-pronged approach for the preliminary assessment of this compound. We will first determine its impact on cell viability and proliferation using the MTT assay. Subsequently, we will investigate the underlying mechanism of any observed cytotoxicity by assaying for the activity of key apoptotic enzymes, caspases-3 and -7. This structured workflow ensures that subsequent, more complex functional assays are performed at sub-cytotoxic concentrations, a cornerstone of reliable pharmacological research[5][6].
This document is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the scientific reasoning behind the chosen methodologies.
Part 1: Assessment of Cell Viability and Proliferation via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[7]. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals[8][9]. The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells[10]. This assay is a robust and widely used method for initial compound screening.
Experimental Workflow: MTT Assay
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega) [11]* White-walled, opaque 96-well plates suitable for luminescence measurements [12]* Cells and compound as described in the MTT assay section
-
A known apoptosis-inducing agent to serve as a positive control (e.g., staurosporine)
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment (Day 1 & 2): a. Follow the same procedure for cell seeding as in the MTT assay, but use white-walled 96-well plates. b. Treat the cells with this compound at concentrations around the IC50 value determined from the MTT assay. c. Include negative (vehicle-treated) and positive (e.g., treated with staurosporine) controls.[12] d. The incubation time for apoptosis induction is typically shorter than for viability assays; consider a time course of 6, 12, and 24 hours.
-
Assay Execution (Day 2-3): a. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[13] b. Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[12] c. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[13] d. Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds. e. Incubate the plate at room temperature for 1 to 2 hours, protected from light, to allow for cell lysis and the generation of a stable luminescent signal.[13] f. Measure the luminescence of each well using a luminometer.
Data Analysis and Interpretation
MTT Assay:
-
Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.
-
Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Caspase-Glo® 3/7 Assay:
-
Subtract the average luminescence of the blank wells (medium + reagent) from all other readings.
-
The resulting relative light units (RLU) are proportional to the caspase-3/7 activity.
-
Data can be presented as fold-change in caspase activity compared to the vehicle control:
-
Fold Change = RLU of treated cells / RLU of vehicle control
-
-
A significant, dose-dependent increase in caspase-3/7 activity in compound-treated cells compared to the vehicle control suggests that the observed cytotoxicity is mediated, at least in part, by apoptosis.
Quantitative Data Summary (Hypothetical)
| Assay | Parameter | This compound |
| MTT Assay | IC50 (24h) | 45.2 µM |
| IC50 (48h) | 28.7 µM | |
| Caspase-3/7 Assay | Max Fold Increase (vs. Vehicle) | 4.8-fold at 30 µM (12h) |
Conclusion and Future Directions
This application note provides a foundational, two-stage protocol for the initial characterization of this compound. By first establishing a dose-dependent effect on cell viability and then investigating the role of apoptosis, researchers can build a solid data-driven basis for further studies.
Should this compound prove to have interesting activity at sub-toxic concentrations, the next logical steps would be to investigate its specific molecular targets. Given its structural similarity to other neuroactive compounds, functional assays on cell lines expressing specific neurotransmitter receptors, such as nicotinic or muscarinic acetylcholine receptors, would be a promising avenue for future research.[14][15] Techniques like calcium flux assays or reporter gene assays could be employed to determine if the compound acts as an agonist or antagonist at these targets.
References
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- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate.
- Creative Bioarray. (n.d.). Optimization Strategies of Cell-Based Assays.
- Protheragen. (n.d.). 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- Tzartos, J. S., et al. (2022). Novel Cell-Based Assay for Alpha-3 Nicotinic Receptor Antibodies Detects Antibodies Exclusively in Autoimmune Autonomic Ganglionopathy. Neurology: Neuroimmunology & Neuroinflammation, 9(5), e1177.
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- Harvard University. (n.d.). Cell-based assays.
- Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [https://bio-protocol.org/e2 caspase-3-7-assay-for-apoptosis-detection]([Link] caspase-3-7-assay-for-apoptosis-detection)
- Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
- Masi, G., et al. (2022). Comparison of Fixed and Live Cell-Based Assay for the Detection of AChR and MuSK Antibodies in Myasthenia Gravis. Neurology: Neuroimmunology & Neuroinflammation, 9(6), e200035.
- Li, Y., et al. (2023). Efficiency of cell-based assays in detecting AChR antibodies in myasthenia gravis sera with low antibody concentrations as determined by radioimmunoprecipitation assay. Frontiers in Immunology, 14, 1198463.
- Fronda, G., et al. (2020). Validation of a Live Cell-Based Assay For Antibodies to Clustered Acetlycholine Receptor Antibodies in Myasthenia Gravis (1678). Neurology, 94(15 Supplement), 1678.
- Diogenes, L., et al. (2023). Detection of autoantibodies against the acetylcholine receptor, evaluation of commercially available methodologies: fixed Cell-Based Assay, Radioimmunoprecipitation Assay and Enzyme-Linked Immunosorbent Assay. medRxiv.
- Yilmaz, I., & Kucukislamoglu, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248670.
- MySkinRecipes. (n.d.). 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In Topics in Medicinal Chemistry. Springer.
- Sun, G. Y., & Sun, A. Y. (1998). Pyrrolidine dithiocarbamate attenuates alcohol-induced leukocyte-endothelial cell interaction and cerebral vascular damage in rats: possible role of activation of transcription factor NF-kappaB in alcohol brain pathology. Alcohol, 16(1), 25-28.
- Masi, G., et al. (2022). Comparison of Fixed and Live Cell-Based Assay for the Detection of AChR and MuSK Antibodies in Myasthenia Gravis. Neurology: Neuroimmunology & Neuroinflammation, 9(6), e200035.
- Frank, G., et al. (1980). [Synthesis of Pyrrolidine Derivatives With Pharmacological Activity. X. Synthesis of 1,1-diethyl- And 1,1-(epimeric)-ethylmethyl-2-methyl-4-diphenyl-methylenepyrrolidinium Iodides as Potential Anticholinergic Agents (Author's Transl)]. Yakugaku Zasshi, 100(7), 749-54.
- Khairullina, V. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1.
- Wewer Albrechtsen, N. J., et al. (2022). Effects of GLP-1 and GIP on cholinergic-induced contractility in isolated jejunal muscle from obese patients with and without type 2 diabetes mellitus. Frontiers in Endocrinology, 13, 989047.
- Universal Biologicals. (n.d.). This compound.
- Cai, Y., et al. (2021). A Stable Cell Line Expressing Clustered AChR: A Novel Cell-Based Assay for Anti-AChR Antibody Detection in Myasthenia Gravis. Frontiers in Immunology, 12, 666046.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- Ben-Ami, M., et al. (2023). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Pharmaceuticals, 16(6), 798.
- Neurocode Laboratory. (n.d.). AChR CBA Test.
- ResearchGate. (n.d.). Active Base Hybrid Organosilica Materials based on Pyrrolidine Builder Units for Fine Chemicals Production.
Sources
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- 2. iris.unipa.it [iris.unipa.it]
- 3. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE [myskinrecipes.com]
- 4. [Synthesis of pyrrolidine derivatives with pharmacological activity. X. Synthesis of 1,1-diethyl- and 1,1-(epimeric)-ethylmethyl-2-methyl-4-diphenyl-methylenepyrrolidinium iodides as potential anticholinergic agents (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 6. biocompare.com [biocompare.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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- 15. Frontiers | Effects of GLP-1 and GIP on cholinergic-induced contractility in isolated jejunal muscle from obese patients with and without type 2 diabetes mellitus [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
Welcome to the technical support center for the synthesis of 2-(Pyrrolidin-3-yl)ethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Our goal is to provide practical, field-tested insights and solutions to help you improve your yield, purity, and overall success rate.
Overview of the Primary Synthetic Pathway
The most common and reliable synthetic route to this compound involves a two-stage process. It begins with the N-Boc protected pyrrolidine precursor, which allows for selective modification at the 3-position, followed by a deprotection step that concurrently forms the final hydrochloride salt. This pathway is favored for its high selectivity and the stability of the intermediates.
The general workflow is outlined below:
Caption: General two-stage synthetic workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low Yield During the Reduction of the Ester Precursor
Question: My yield for the reduction of tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate to the corresponding alcohol is significantly lower than expected (<50%). What are the potential causes and how can I improve it?
Answer: Low yields in this crucial reduction step are common and can often be traced to one of several factors related to the choice of reducing agent, reaction conditions, or work-up procedure.
-
Causality - Choice of Reducing Agent: The ester functional group is significantly less reactive than a ketone or aldehyde. Therefore, a mild reducing agent like sodium borohydride (NaBH₄) is generally ineffective for this transformation under standard conditions.[1][2] A more potent hydride donor is required.
-
Solution: Employ a strong reducing agent such as Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄) . LiAlH₄ is highly reactive and will readily reduce the ester, but it also reacts violently with protic solvents like water and alcohols.[2][3] LiBH₄ is a good alternative that can be used in ethereal solvents like THF and is slightly milder than LiAlH₄.[4]
-
-
Causality - Incomplete Reaction: The reaction may not have reached completion.
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. A common mobile phase is Ethyl Acetate/Hexane (e.g., 1:1 v/v). The product alcohol will have a lower Rf value than the starting ester.
-
Reagent Stoichiometry: Ensure at least 1.0 equivalent of LiAlH₄ (or 2.0 equivalents of LiBH₄) is used. It is common practice to use a slight excess (1.1-1.5 eq) to account for any moisture or reaction with the solvent.
-
Temperature & Time: While the reaction is typically run at 0 °C to room temperature, gently refluxing in THF can sometimes be necessary to drive the reaction to completion, especially with LiBH₄.
-
-
-
Causality - Work-up Issues: The product, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, has moderate polarity and contains a hydroxyl group, which can lead to losses during the aqueous work-up.
-
Solution:
-
Careful Quenching: For LiAlH₄ reactions, a Fieser work-up is highly recommended to produce granular inorganic salts that are easily filtered.[4] For n grams of LiAlH₄ used, quench by sequentially and carefully adding n mL of water, n mL of 15% aqueous NaOH, and finally 3n mL of water.
-
Thorough Extraction: The product has some water solubility. Extract the aqueous layer multiple times (3-4x) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Brine Wash: Washing the combined organic extracts with saturated aqueous NaCl (brine) can help break up emulsions and remove dissolved water, improving recovery.
-
-
| Reducing Agent | Typical Solvent | Relative Reactivity | Substrate Compatibility | Key Considerations |
| Sodium Borohydride (NaBH₄) | Alcohols (MeOH, EtOH) | Low | Reduces aldehydes & ketones. Does not reduce esters or amides.[1] | Not suitable for this step. |
| Lithium Borohydride (LiBH₄) | Ethers (THF, Diethyl Ether) | Medium | Reduces esters, aldehydes, ketones.[4] | Safer than LiAlH₄; may require heating. |
| Lithium Aluminum Hydride (LiAlH₄) | Ethers (THF, Diethyl Ether) | High | Reduces most carbonyls, including esters, amides, and carboxylic acids.[2][5] | Highly reactive with water/alcohols; requires anhydrous conditions and careful quenching.[3] |
Issue 2: Difficulties with Boc Deprotection and Salt Formation
Question: The N-Boc deprotection seems incomplete, and upon adding HCl, I get an oil or a sticky solid instead of a crystalline product. What's going wrong?
Answer: This is a multi-faceted problem often involving incomplete deprotection, impurities, or improper crystallization technique.
-
Causality - Incomplete Deprotection: The Boc group is cleaved under acidic conditions. The mechanism involves protonation of the carbamate followed by fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[6] If the reaction is incomplete, the remaining Boc-protected material acts as an impurity that inhibits crystallization.
Caption: Acid-catalyzed mechanism for Boc deprotection.[6]
-
Solution:
-
Choice of Acid/Solvent: The most common and effective reagent is a solution of 4M HCl in 1,4-dioxane .[7] Using aqueous HCl is generally not recommended as it can make product isolation difficult. Trifluoroacetic acid (TFA) is also effective but will yield the trifluoroacetate salt.[8]
-
Stoichiometry and Time: Use a significant excess of HCl (typically, the 4M solution is used as the solvent). Allow the reaction to stir at room temperature for at least 2-4 hours, or until TLC/LC-MS analysis confirms the complete disappearance of the starting material.
-
-
-
Causality - Crystallization Failure: The inability of the hydrochloride salt to crystallize is a classic sign of impurities or incorrect solvent conditions.
-
Solution:
-
Ensure Purity of Intermediate: The starting tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate should be purified by column chromatography before the deprotection step if it is not clean.
-
Induce Crystallization: If the product oils out, try the following:
-
Trituration: Add a non-polar solvent in which the salt is insoluble, such as diethyl ether or MTBE.[7] Vigorously stir or scratch the inside of the flask with a glass rod to induce nucleation.
-
Solvent Evaporation: Dissolve the oil in a minimal amount of a polar solvent like methanol or isopropanol, then slowly add a non-polar "anti-solvent" like diethyl ether until the solution becomes cloudy. Allow it to stand, often at a reduced temperature (0-4 °C), to allow crystals to form.
-
Seed Crystals: If you have a small amount of crystalline material from a previous batch, add a single crystal to the supersaturated solution to initiate crystallization.
-
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the Boc (tert-butyloxycarbonyl) group used for this synthesis? The Boc group is one of the most common amine protecting groups in organic synthesis because it is robust and stable under a wide range of nucleophilic and basic conditions, yet it can be removed cleanly under specific acidic conditions.[6][8] This allows for transformations on other parts of the molecule, like the ester reduction, without affecting the pyrrolidine nitrogen.
Q2: What is the best way to monitor the progress of these reactions? For both the reduction and deprotection steps, Thin Layer Chromatography (TLC) is the most convenient method. Use silica gel plates. A helpful stain is potassium permanganate (KMnO₄), as the alcohol product will show up as a yellow spot on a purple background. For more quantitative analysis, especially to confirm reaction completion, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q3: My final product has a slight color. How can I decolorize it? A slight yellow or brown tint in the final hydrochloride salt can often be removed by recrystallization. Dissolving the crude salt in a minimal amount of hot alcohol (e.g., isopropanol) and then allowing it to cool slowly can yield purer, colorless crystals. A small amount of activated carbon can also be added to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.
Q4: Can I use a different protecting group? Yes, other protecting groups like Carboxybenzyl (Cbz) could be used. However, the deprotection of Cbz typically requires catalytic hydrogenation (e.g., H₂, Pd/C), which could potentially reduce other functional groups if present. The acid-lability of the Boc group makes it particularly convenient for a final deprotection/salt formation step.[6]
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reductant: Slowly add a solution of LiAlH₄ in THF (1.0 M, 1.2 eq) dropwise, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1) until the starting material is consumed.
-
Quenching: Cool the reaction back to 0 °C. Following the Fieser method, carefully and sequentially add water (1 mL per 1 g of LiAlH₄ used), 15% NaOH (aq) (1 mL per 1 g of LiAlH₄), and finally water again (3 mL per 1 g of LiAlH₄).
-
Work-up: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Setup: Dissolve the crude or purified tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of a solvent like ethyl acetate or use it neat if it is an oil.
-
Deprotection: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl) to the starting material.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate often forms during this time. The reaction progress can be monitored by observing the evolution of gas (isobutylene/CO₂) and by TLC/LC-MS.[8]
-
Isolation:
-
If a solid precipitate has formed, collect it by vacuum filtration.
-
Wash the collected solid with cold diethyl ether or MTBE to remove non-polar impurities.[7]
-
If the product oils out, concentrate the reaction mixture to dryness and triturate the resulting residue with diethyl ether.
-
-
Drying: Dry the final white solid under high vacuum to yield pure this compound.
References
- BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Chemistry LibreTexts. (2020). 19.2: Overview of common redox reactions.
- Myers, A. G. Research Group. Chem 115 - Reagents for Organic Synthesis.
- Chemguide. reduction of aldehydes and ketones.
- Khan Academy. Reduction of carbonyl compounds_worked example.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(Pyrrolidin-3-yl)ethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable pharmaceutical intermediate.[1] As a polar, hygroscopic amine salt, its purification presents unique challenges that require a nuanced approach beyond standard protocols. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to empower you to achieve the desired purity for your critical applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns encountered during the handling and purification of this compound.
Q1: My isolated this compound is a sticky oil or a gummy solid, not the expected crystalline powder. What went wrong?
A: This is the most frequently reported issue and is almost always attributable to two primary factors: water content and/or residual solvents.
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Hygroscopicity: Amine hydrochloride salts are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3][4] Even brief exposure to ambient air can cause a crystalline solid to deliquesce into a sticky or oily state.
-
Residual Solvents: Solvents from the reaction or a previous work-up step (e.g., ethanol, isopropanol, THF) can become trapped in the solid matrix, depressing the melting point and leading to an oily appearance.
The solution involves rigorous drying under high vacuum and/or purification by recrystallization from anhydrous solvents. See the Troubleshooting Guide in Section 2 for detailed protocols.
Q2: What is the correct way to store this compound to maintain its integrity?
A: Proper storage is critical to prevent degradation and physical changes. The compound should be stored in a tightly sealed container, preferably within a desiccator containing a drying agent like Drierite® or phosphorus pentoxide.[5] For long-term storage, sealing the container under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Always store at room temperature as specified by suppliers.[5]
Q3: Which analytical techniques are essential for confirming the purity of my final product?
A: A combination of methods is necessary for a complete purity profile:
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and identifies organic impurities and residual solvents.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Detects non-volatile impurities and confirms the molecular weight.
-
Karl Fischer Titration: The gold standard for accurately quantifying water content. This is crucial given the compound's hygroscopic nature.
-
Elemental Analysis (CHN/Cl): Verifies the elemental composition and the correct stoichiometry of the hydrochloride salt.
Q4: Can I purify the hydrochloride salt directly using standard silica gel column chromatography?
A: It is strongly discouraged. This compound is a highly polar salt that will likely streak badly or irreversibly bind to a normal-phase silica gel column. The recommended chromatographic approach is to first convert the salt to its free base form, purify the less polar free base on silica, and then convert it back to the hydrochloride salt. This process is detailed in Section 3, Protocol B.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and solving specific purification challenges.
Issue 1: High Water Content & Oily Appearance
-
Root Cause Analysis: The primary amine and hydroxyl groups make the molecule an excellent hydrogen bond donor and acceptor, while the chloride counter-ion enhances its interaction with atmospheric water. This hygroscopicity is a fundamental chemical property of many amine salts.[2][3][4]
-
Troubleshooting Flowchart:
Troubleshooting workflow for an oily or impure product. -
Validated Solution: Recrystallization from Anhydrous Solvents. Recrystallization not only removes impurities but also helps establish a stable, less hygroscopic crystal lattice. The key is selecting a solvent or solvent system in which the compound is soluble when hot but sparingly soluble when cold. See Protocol A for a detailed methodology.
Issue 2: Presence of Synthesis-Related Organic Impurities
-
Root Cause Analysis: Impurities may include unreacted starting materials (e.g., protected pyrrolidine derivatives), reagents, or byproducts from side reactions during synthesis. Their polarity can be similar to the target compound, making removal challenging.
-
Validated Solution 1: Fractional Recrystallization. If an impurity has slightly different solubility characteristics, multiple recrystallization steps can be effective. This requires careful optimization of the solvent system.
-
Validated Solution 2: Purification via the Free Base. This is the most robust method for removing a wide range of organic impurities. By converting the salt to the neutral free base, you drastically change its polarity, allowing for effective purification using standard techniques like silica gel chromatography. See Protocol B for a complete workflow.
Issue 3: Contamination with Inorganic Salts
-
Root Cause Analysis: Inorganic salts like sodium chloride (NaCl) can be introduced during a workup (e.g., from a basic wash with NaOH followed by neutralization). Excess hydrogen chloride (HCl) may also be present if not properly controlled during salt formation.
-
Validated Solution: Solvent Selection. Most inorganic salts have very poor solubility in organic solvents compared to the target compound. Recrystallization from a polar organic solvent, such as isopropanol or an ethanol/methanol mixture, will often leave inorganic salts behind as an insoluble solid that can be removed by hot filtration.[6]
Section 3: Detailed Purification Protocols
These protocols provide step-by-step instructions for the most effective purification strategies. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol A: Recrystallization of this compound
This protocol is designed to remove minor organic impurities, excess HCl, and water.
-
Solvent Selection: Choose a suitable anhydrous solvent system. Refer to the table below for starting points. An Isopropanol/Methanol system is often effective.
-
Dissolution: In a clean, dry flask equipped with a magnetic stir bar and reflux condenser, add the crude compound. Add the minimum amount of the primary solvent (e.g., Methanol) dropwise while stirring and gently warming (40-50°C) until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble matter (like inorganic salts) is observed, perform a hot filtration through a pre-warmed filter funnel to remove it.
-
Crystallization: Slowly add the anti-solvent (e.g., Anhydrous Ethyl Acetate or MTBE) to the warm solution until persistent cloudiness is observed. If needed, gently warm the solution to re-dissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Inducing rapid crystallization by crash-cooling can trap impurities. If no crystals form, try scratching the inside of the flask with a glass rod.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least 1-2 hours to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum (e.g., <1 mmHg) at 40-50°C for 12-24 hours, or until a constant weight is achieved.
Table 1: Recommended Solvent Systems for Recrystallization
| Primary Solvent (High Solubility) | Anti-Solvent (Low Solubility) | Notes |
| Isopropanol (IPA) | Ethyl Acetate | Good for general purpose purification. |
| Ethanol / Methanol (e.g., 4:1) | Methyl tert-butyl ether (MTBE) | The methanol helps dissolve the compound, while the ethanol moderates polarity.[6] |
| Acetonitrile | Dichloromethane (DCM) | Use with caution; ensure all solvent is removed. |
Protocol B: Purification via Free-Base Intermediate
This is the definitive method for removing stubborn organic impurities.
-
Basification: Dissolve the crude hydrochloride salt in water. Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is >11.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform at least three extractions to ensure complete recovery.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base, likely an oil.
-
Chromatography: Purify the crude free base using silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide (e.g., 0.5-1%) to prevent the amine from streaking on the acidic silica.
-
Salt Formation: Combine the pure fractions and remove the solvent. Dissolve the purified free base oil in a minimal amount of a suitable anhydrous solvent like isopropanol or ethanol. While stirring, add a stoichiometric amount (1.0 equivalent) of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise.
-
Isolation & Drying: The pure hydrochloride salt should precipitate as a white solid. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the cake with a small amount of the solvent (e.g., diethyl ether) and dry thoroughly under high vacuum as described in Protocol A.
References
- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
- 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE - Protheragen. Protheragen Website.
- 2-Pyrrolidin-2-yl-ethanol HCl | 19432-88-3 - Biosynth. Biosynth Website.
- This compound - Chemrio. Chemrio Website.
- WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s) - Google Patents.
- Triethylamine - Wikipedia. Wikipedia.
- PHENTERMINE HYDROCHLORIDE capsule - DailyMed - NIH.
- Properties of Amines and their Hydrochloride Salt - ResearchGate.
- 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE - MySkinRecipes. MySkinRecipes Website.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - ResearchGate.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH.
- US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents.
Sources
- 1. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE [myskinrecipes.com]
- 2. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 5. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE - Protheragen [protheragen.ai]
- 6. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride in Solution
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-3-yl)ethanol hydrochloride. The stability of this compound in solution is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document is structured as a series of troubleshooting questions and FAQs to directly address common challenges encountered in the laboratory. It combines fundamental chemical principles with practical, field-proven methodologies to help you maintain the integrity of your compound.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each entry details potential causes and provides a systematic approach to diagnosis and resolution.
Q1: I've observed a rapid decrease in the concentration of my this compound stock solution, which is prepared in a common aqueous buffer (e.g., PBS pH 7.4). What are the likely causes and how can I investigate this?
A1: A rapid loss of compound concentration in an aqueous solution at neutral or near-neutral pH is a common and multifaceted issue. The primary suspects are chemical degradation pathways that are influenced by the solution's environment.
Potential Causes:
-
Oxidation: The pyrrolidine ring, particularly at the carbon alpha to the nitrogen, and the primary alcohol group are susceptible to oxidation.[1] Dissolved oxygen in your buffer, trace metal ion contaminants (which can catalyze oxidation), or exposure to ambient air can accelerate this process. The pyrrolidine nitrogen itself can also be oxidized.
-
pH-Mediated Instability: Although you are using a buffered solution, localized pH changes or the inherent basicity of the pyrrolidine nitrogen can influence stability. The hydrochloride salt form is acidic; dissolving it in a buffer will result in an equilibrium between the protonated (pyrrolidinium) form and the neutral free base. The free base is generally more nucleophilic and potentially more susceptible to certain degradation reactions.
-
Microbial Degradation: If your buffer is not sterile or has been stored for an extended period, microbial growth could be a factor. Some microorganisms, like certain mycobacteria, are known to degrade pyrrolidine rings.[2][3]
Systematic Troubleshooting Protocol:
-
Characterize the Degradation:
-
Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to monitor the parent compound's concentration and detect the appearance of new peaks corresponding to degradation products.[4][5]
-
Time Course Analysis: Sample your solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours) after preparation and storage under your standard conditions. This will help determine the rate of degradation.
-
-
Investigate Oxidative Degradation:
-
De-gas Solvents: Prepare a fresh batch of your buffer using water and other components that have been de-gassed by sparging with an inert gas like nitrogen or argon.
-
Use Antioxidants/Chelators: In a small-scale experiment, add a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT)) or a metal chelator (e.g., EDTA) to your solution to see if it slows the degradation rate.
-
Headspace Control: Store your solution in a vial with minimal headspace, or purge the headspace with nitrogen before sealing.
-
-
Assess pH Effects:
-
Verify pH: Immediately after preparing the solution, verify that the final pH is indeed 7.4. The addition of the acidic hydrochloride salt may slightly depress the initial pH before the buffer equilibrates.
-
pH Bracketing: Prepare the solution in buffers of different pH values (e.g., pH 5.0, pH 7.4, pH 9.0) to see how pH affects the stability. This can help identify if acid or base-catalyzed hydrolysis or other pH-dependent reactions are occurring.
-
-
Rule out Microbial Contamination:
-
Sterile Filtration: Prepare your solution and immediately filter it through a 0.22 µm sterile filter into a sterile container.
-
Compare: Monitor the stability of the sterile-filtered solution against a non-filtered control.
-
The following workflow diagram illustrates this troubleshooting process:
Q2: My compound appears to be degrading when exposed to standard laboratory lighting. How can I confirm and prevent this?
A2: Photodegradation is a common issue for many pharmaceutical compounds. It occurs when molecules absorb light energy, leading to chemical reactions such as oxidation or bond cleavage.
Confirmation and Prevention:
-
Confirmatory Study (as per ICH Q1B guidelines): The standard approach is to compare degradation between samples exposed to light and a "dark control."[6][7]
-
Sample Preparation: Prepare identical solutions of your compound.
-
Exposure: Place one set of samples in a calibrated photostability chamber that provides controlled illumination (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²).[8]
-
Dark Control: Tightly wrap a second, identical set of samples in aluminum foil to completely protect them from light. Place these "dark controls" in the same chamber to ensure they experience the same temperature.[8]
-
Analysis: After the exposure period, analyze both the light-exposed and dark-control samples by HPLC. If new degradation products or a greater loss of the parent compound is observed in the exposed sample compared to the dark control, photodegradation is confirmed.
-
-
Prevention:
-
Use Amber Glassware: The simplest preventative measure is to work with amber-colored volumetric flasks, vials, and other containers. Amber glass is specifically designed to block UV and blue light, which are the most energetic and often the cause of photodegradation.
-
Protect from Light: If amberware is not available, wrap your glassware in aluminum foil.
-
Minimize Exposure: During experimental manipulations, minimize the time the solution is exposed to direct, intense light.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the potential instability of this compound in solution?
A1: The molecule has several functional groups that can participate in degradation reactions:
-
Pyrrolidine Ring (Secondary Amine): The nitrogen atom is a nucleophilic and basic center. In its free base form (at higher pH), it is susceptible to oxidation. The C-N bonds of the ring can also undergo oxidative cleavage, potentially leading to ring-opening.[9]
-
Ethanol Side Chain (Primary Alcohol): Primary alcohols can be oxidized, first to an aldehyde and then potentially to a carboxylic acid. This is a common degradation pathway, especially in the presence of oxidizing agents or catalysts.
-
Hydrochloride Salt: This salt indicates the compound is supplied in its protonated, more water-soluble form. In solution, it establishes an equilibrium with its conjugate base.[10] The pH of the solution dictates the position of this equilibrium. The chloride ion itself is the conjugate base of a strong acid (HCl) and is considered a spectator ion with no effect on pH.[11][12]
A potential oxidative degradation pathway is illustrated below:
Q2: How should I prepare and store stock solutions of this compound to maximize shelf-life?
A2: Based on the chemical principles discussed, the following best practices are recommended:
-
Solvent Choice: For short-term use, high-purity (e.g., HPLC-grade) water is acceptable. For longer-term storage, consider using a non-aqueous polar solvent like DMSO or ethanol, which have lower dissolved oxygen content and do not participate in hydrolysis. Always verify compound solubility and compatibility with your experimental system.
-
pH: If an aqueous buffer is required, a slightly acidic pH (e.g., 4-6) is often preferable for amine-containing compounds, as the protonated (salt) form is generally more stable against oxidation than the free base.
-
Temperature: Store solutions at low temperatures to reduce the rate of chemical degradation. For short-term storage (days), 2-8°C is appropriate. For long-term storage (weeks to months), aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.
-
Atmosphere: As discussed, oxygen is a key driver of degradation. Prepare solutions using de-gassed solvents and store aliquots in vials with the headspace purged with an inert gas (nitrogen or argon) before sealing.
-
Light: Always store solutions in amber vials or wrapped in foil to protect from light.[8]
Q3: How can I perform a basic forced degradation study to understand the stability profile of this compound in my specific formulation?
A3: A forced degradation or "stress testing" study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods, as recommended by ICH guidelines.[13][14]
Protocol for a Forced Degradation Study:
This protocol aims to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15] You may need to adjust the duration or conditions to reach this target.
-
Preparation: Prepare several identical samples of the compound at a known concentration (e.g., 1 mg/mL) in your intended formulation buffer or solvent. Also prepare a sample in pure water as a baseline.
-
Stress Conditions: Expose the samples to the following conditions, ensuring a "control" sample is kept at ambient temperature in the dark for comparison.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Thermal Stress: Place a sample in an oven at 60°C.
-
Photolytic Stress: Expose a sample to a calibrated light source as described in the photostability section (Q2 of Troubleshooting). Include a dark control.[16]
-
-
Time Points: Sample each condition at intervals (e.g., 2, 8, 24, 48 hours). For thermal and photolytic stress, longer durations may be needed. Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method.[4]
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining.
-
Note the retention times and peak areas of any new impurity peaks that form.
-
Determine the "peak purity" of the parent compound using a photodiode array (PDA) detector to ensure co-elution of degradants is not occurring.
-
Example Data Summary Table:
| Stress Condition | Duration (hrs) | Temp (°C) | % Assay of Parent Compound | % Total Degradation | Major Degradant Peak (RT, min) |
| Control (Unstressed) | 48 | 25 | 99.8 | 0.2 | - |
| 0.1 M HCl | 24 | 25 | 98.5 | 1.5 | 4.2 |
| 0.1 M NaOH | 8 | 25 | 89.1 | 10.9 | 3.8, 5.1 |
| 3% H₂O₂ | 8 | 25 | 85.4 | 14.6 | 6.5 |
| Thermal | 48 | 60 | 94.2 | 5.8 | 4.2 |
| Photolytic (Light) | 48 | 25 | 91.7 | 8.3 | 7.1 |
| Photolytic (Dark) | 48 | 25 | 99.5 | 0.5 | - |
This table contains illustrative data and does not represent actual experimental results.
This systematic approach will provide a comprehensive understanding of the stability characteristics of this compound, enabling you to design robust experiments and generate reliable data.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
- ICH. (2003, February 6). Q1A(R2) Guideline.
- Donohoe, T. J., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- YouTube. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained.
- ICH. Quality Guidelines.
- N-CAP. How to Conduct Stability Studies for Small Molecule Drugs.
- Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- ResearchGate. Protection and subsequent oxidation of pyrrolidine 4a–f.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- ResearchGate. (1987, June). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen.
- Canadian Science Publishing. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450.
- Longdom Publishing. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications.
- NIH. (2016). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1.
- ResearchGate. (2025, August 10). core components of analytical method validation for small molecules-an overview.
- PubMed. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450.
- MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- LibreTexts. 14.4 Hydrolysis of Salts.
- ResearchGate. (2025, April 10). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage.
- GeeksforGeeks. (2022, February 1). Hydrolysis of Salts and pH of their Solutions.
- OpenStax. 14.4 Hydrolysis of Salts.
- Campus Manitoba Pressbooks. Hydrolysis of Salts.
- NIH. Pyrrolidine.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- Protheragen. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- Semantic Scholar. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- NIH. (2020). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles.
- MySkinRecipes. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s).
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. q1scientific.com [q1scientific.com]
- 9. researchgate.net [researchgate.net]
- 10. 14.4 Hydrolysis of Salts – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]
- 11. 14.4 Hydrolysis of Salts - Chemistry 2e | OpenStax [openstax.org]
- 12. Hydrolysis of Salts – Introductory Chemistry [pressbooks.openedmb.ca]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
Welcome to the technical support resource for the synthesis of 2-(Pyrrolidin-3-yl)ethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this multi-step synthesis. We provide in-depth, experience-driven answers to specific experimental issues, helping you optimize your reaction outcomes, improve purity, and troubleshoot effectively.
Troubleshooting Guide: Identifying & Mitigating Byproducts
The synthesis of 2-(Pyrrolidin-3-yl)ethanol can be approached via several routes. Byproducts are intrinsically linked to the chosen pathway. Below, we address common issues associated with two prevalent synthetic strategies.
Route A: Synthesis via Reduction of Ethyl 2-oxopyrrolidine-3-carboxylate
This common pathway involves the complete reduction of a lactam-ester intermediate, typically using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).
A1: This mass corresponds to the molecular formula C₆H₁₁NO₂ and is almost certainly 3-(Hydroxymethyl)pyrrolidin-2-one .
-
Causality: This byproduct arises from the incomplete reduction of the starting material, ethyl 2-oxopyrrolidine-3-carboxylate. LiAlH₄ is a non-selective, powerful reducing agent capable of reducing both esters and amides (lactams)[1][2]. However, under certain conditions—such as insufficient equivalents of LiAlH₄, low reaction temperature, or short reaction times—the more reactive ester group may be reduced to the primary alcohol while the more resilient lactam carbonyl remains intact. The mechanism of amide reduction is more complex than ester reduction, often requiring higher temperatures and contributing to this potential outcome[3].
-
Confirmation: Besides LC-MS, the ¹H NMR spectrum of your crude product would likely show a retained N-H proton signal characteristic of the lactam, which would be absent in the fully reduced desired product.
-
Mitigation Strategy:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water, which not only poses a safety hazard but also consumes the reagent, leading to incomplete reactions[4]. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Increase Reagent Equivalents: Stoichiometrically, 2 equivalents of LiAlH₄ are required (1 for the ester, 1 for the amide). In practice, using a slight excess (e.g., 2.5-3.0 equivalents) can drive the reaction to completion.
-
Elevate Temperature: Amide reductions often require refluxing in a high-boiling solvent like THF to proceed to completion[2]. If you are running the reaction at a lower temperature, a gradual increase may be necessary.
-
A2: Your product, 2-(pyrrolidin-3-yl)ethanol, is likely in its protonated ammonium salt form.
-
Causality: The workup for a LiAlH₄ reaction typically involves a carefully controlled addition of water and then an aqueous acid to quench the excess reagent and hydrolyze the aluminum-alkoxide complexes. The use of acid converts the basic secondary amine of your product into its conjugate acid, the ammonium salt[4]. This salt is highly polar and preferentially soluble in the aqueous layer.
-
Solution: After the initial acidic workup and separation of layers, you must basify the aqueous layer to a pH of >12 using a strong base like NaOH or KOH. This deprotonates the ammonium salt, yielding the neutral amine free base, which will have significantly higher solubility in organic solvents like dichloromethane or ethyl acetate, allowing for efficient extraction.
Route B: Synthesis via N-Boc-Protected Intermediates
This modern approach involves the reduction of N-Boc-3-pyrrolidinone to N-Boc-3-(hydroxymethyl)pyrrolidine, followed by the acidic deprotection of the Boc group.
A1: The observed mass increase of 56 Da (the mass of a tert-butyl group, C₄H₈) strongly indicates the formation of 2-(1-tert-butylpyrrolidin-3-yl)ethanol .
-
Causality: This is a classic byproduct of Boc deprotection. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid cleave the Boc group, generating a relatively stable tert-butyl cation[5][6]. This carbocation is a potent electrophile. The secondary amine nitrogen of your deprotected product is nucleophilic and can be alkylated by this cation, resulting in an N-tert-butylation side reaction[6].
-
Confirmation: The most definitive confirmation is via ¹H NMR spectroscopy. The byproduct will exhibit a sharp, large singlet at approximately 1.1-1.3 ppm, integrating to 9 protons, which is characteristic of a tert-butyl group.
A2: The key is to trap the tert-butyl cation before it can react with your product. This is achieved by using a "scavenger."
-
Mechanism of Action: Scavengers are nucleophilic species added to the reaction mixture that are more reactive towards the tert-butyl cation than your product. They effectively "scavenge" the cation, preventing unwanted side reactions[5].
-
Recommended Scavengers & Protocol:
-
Triethylsilane (TES) or Thioanisole: These are highly effective scavengers. Triethylsilane works by reducing the carbocation to isobutane, while thioanisole traps it via electrophilic aromatic substitution.
-
Optimized Deprotection Protocol: Dissolve the N-Boc-protected substrate in dichloromethane (DCM). Add 5-10 equivalents of a scavenger (e.g., triethylsilane). Cool the solution to 0 °C and slowly add 10-20 equivalents of trifluoroacetic acid (TFA). Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Caption: Mechanism of N-tert-butylation during Boc deprotection and mitigation with a scavenger.
Summary of Potential Byproducts
| Synthetic Route | Byproduct Name | Molecular Weight ( g/mol ) | Primary Cause | Key Analytical Signature (¹H NMR) |
| Route A (LiAlH₄ Reduction) | 3-(Hydroxymethyl)pyrrolidin-2-one | 129.16 | Incomplete reduction of lactam | Presence of N-H proton signal; absence of one pyrrolidine ring CH₂ signal compared to product. |
| Route B (Boc Deprotection) | 2-(1-tert-butylpyrrolidin-3-yl)ethanol | 171.28 | N-alkylation by tert-butyl cation | Sharp singlet at ~1.2 ppm integrating to 9H. |
Frequently Asked Questions (FAQs)
Q: What are the best general analytical techniques for monitoring this synthesis and identifying byproducts? A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for real-time reaction monitoring. For structural confirmation and byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weights, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for unambiguous structure elucidation.
Q: My final hydrochloride salt is off-color (yellow or brown). What is the likely cause? A: Color often arises from minor, highly conjugated impurities formed during the reaction or workup. In the LiAlH₄ route, overheating during the quench can cause polymerization or degradation. In the Boc deprotection route, certain scavengers like aniline or indole can lead to colored byproducts if not fully removed. The issue can often be resolved by recrystallization of the final salt from a solvent system like isopropanol/methanol or ethanol/ether.
Q: Can I use a different reducing agent instead of LiAlH₄ for Route A? A: While LiAlH₄ is common, other strong reducing agents like borane (BH₃·THF) can also reduce both esters and amides. However, the chemoselectivity and reaction conditions will differ. Sodium borohydride (NaBH₄) is generally not strong enough to reduce the lactam and would likely stop at the 3-(Hydroxymethyl)pyrrolidin-2-one intermediate.
Experimental Protocol: Purification of this compound via Recrystallization
This protocol is designed to remove common organic impurities and improve the purity and color of the final hydrochloride salt.
Objective: To purify crude this compound.
Materials:
-
Crude 2-(Pyrrolidin-3-yl)ethanol HCl
-
2-Propanol (Isopropanol), ACS grade
-
Methanol, ACS grade
-
Diethyl ether, anhydrous
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude hydrochloride salt into an Erlenmeyer flask with a stir bar. Add a minimal amount of hot methanol to dissolve the solid completely. The goal is to create a saturated solution.
-
Addition of Anti-Solvent: While stirring the hot solution, slowly add 2-propanol (an "anti-solvent" in which the salt is less soluble) until the solution becomes slightly cloudy. Add a drop or two of methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger crystals.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation. If crystallization does not occur, scratching the inside of the flask with a glass rod can initiate the process. For stubborn oils, adding a small amount of diethyl ether can sometimes induce precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold 2-propanol, followed by a wash with cold diethyl ether to help dry the crystals.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents. The final product should be a white to off-white crystalline solid.
References
- Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. [Link]
- Smith, A. M., & Whyman, R. (2014). The Reduction of Acid Amides with Lithium Aluminum Hydride. The Journal of Organic Chemistry. [Link]
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Master Organic Chemistry. Reduction of Amides to Amines. [Link]
- Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link]
- ACS GCI Pharmaceutical Roundtable.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Pyrrolidine Ring Formation
Welcome to the technical support center for pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions for common challenges encountered during the formation of the pyrrolidine ring, a critical scaffold in numerous natural products and pharmaceutical agents.[1][2] This resource is structured into two main sections: a Frequently Asked Questions (FAQs) section covering general strategic considerations, and a detailed Troubleshooting Guide for addressing specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing a pyrrolidine ring?
A1: The choice of strategy depends heavily on the desired substitution pattern, stereochemistry, and available starting materials. The most prevalent and versatile methods include:
-
[3+2] Cycloaddition Reactions: This is one of the most powerful methods, typically involving the reaction of an azomethine ylide (a 1,3-dipole) with an alkene (a dipolarophile).[1] This approach allows for the rapid construction of complex, polysubstituted pyrrolidines with high stereocontrol.[3][4] The azomethine ylides are often generated in situ to manage their instability.[5][6]
-
Reductive Amination: Intramolecular reductive amination of 1,4-dicarbonyl compounds (like succinaldehyde derivatives) or γ-amino ketones is a classic and effective method.[7][8] A common modern variant involves the reductive condensation of primary amines with 2,5-dimethoxytetrahydrofuran.[9]
-
Intramolecular Aza-Michael Addition: This strategy involves the cyclization of a molecule containing both an amine nucleophile and a Michael acceptor (an electron-deficient alkene).[10] It is an efficient way to form the five-membered ring, often with good diastereoselectivity.[11][12]
-
Paal-Knorr Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic or neutral conditions, to form a pyrrole, which can then be reduced to a pyrrolidine.[13] Careful pH control is crucial to avoid side reactions.[13]
-
Intramolecular C-H Amination: Modern methods utilizing catalysts, such as those based on copper or rhodium, can activate C(sp³)–H bonds for intramolecular amination, providing direct access to pyrrolidines from linear precursors.[14][15]
Q2: How do I select the optimal catalyst for my pyrrolidine synthesis?
A2: Catalyst selection is critical for controlling reaction rate, yield, and especially stereoselectivity.
-
For Asymmetric [3+2] Cycloadditions:
-
Metal-Based Catalysts: Complexes of Copper(I), Silver(I), and Iridium are highly effective.[5][16][17] The choice of chiral ligands, such as Segphos or BOX ligands, is key to inducing high enantioselectivity.[5][14]
-
Organocatalysts: Chiral amino acids, particularly L-proline and its derivatives, are widely used and highly effective, especially in promoting enantioselectivity.[5][18] Bifunctional catalysts that combine a pyrrolidine moiety with a thiourea group can activate both reaction partners, leading to superior rates and stereoselectivity.[5]
-
-
For Reductive Amination:
-
Transfer Hydrogenation: Iridium catalysts are often used for transfer hydrogenation from a hydrogen source to the C=N intermediate.[7]
-
Direct Hydrogenation/Reduction: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) are common reducing agents for the imine intermediate.[8][9] For more robust processes, catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) is used.[19]
-
-
For C-H Amination: Copper and rhodium-based catalysts are predominant. The specific ligand system (e.g., tris(pyrazolyl)borate for copper) is crucial for the reaction's success.[15]
Q3: What is the role of the solvent and temperature in controlling the reaction outcome?
A3: Solvent and temperature are fundamental parameters that can dramatically influence reaction efficiency and selectivity.
-
Solvent Effects: The polarity of the solvent can impact the stability of intermediates and transition states. In many asymmetric reactions, less polar solvents may enhance stereoselectivity by promoting a more organized transition state assembly.[5] For reactions involving charged intermediates or polar reactants, polar aprotic solvents like DMF or DMSO are often necessary to ensure solubility.[19]
-
Temperature Control: Lowering the reaction temperature is a common strategy to improve selectivity (both enantioselectivity and diastereoselectivity).[5] This is because lower temperatures increase the energy difference between the competing diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[5] Conversely, elevated temperatures can sometimes be required to overcome activation energy barriers but may lead to side reactions like dehydrogenation or elimination.[5][19]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield in [3+2] Cycloaddition Reaction
-
Symptom: The reaction to form the pyrrolidine ring results in a low yield of the desired product, with significant starting material remaining or decomposition observed.
-
Potential Cause 1: Azomethine Ylide Instability. The azomethine ylide intermediate is often highly reactive and prone to decomposition or side reactions if it is not trapped efficiently by the dipolarophile.
-
Solution: Ensure the ylide is generated in situ under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere).[5] The rate of ylide generation should ideally match the rate of its consumption. Slow addition of one of the precursors can sometimes help maintain a low, steady concentration of the ylide.
-
-
Potential Cause 2: Inefficient Catalyst. The chosen catalyst may have low turnover frequency for your specific substrates or may be deactivated.
-
Solution: Screen a panel of catalysts. For metal-catalyzed reactions, complexes of Cu(I) and Ag(I) are well-established for this transformation.[4][5] For organocatalyzed variants, screen different proline derivatives. If catalyst deactivation is suspected (see Issue 3), ensure all reagents and solvents are pure and dry.
-
-
Potential Cause 3: Suboptimal Temperature. The reaction may be highly sensitive to temperature.
-
Solution: Perform a temperature optimization study. While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of unstable intermediates. Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can often improve the yield by minimizing these competing pathways.[5]
-
Issue 2: Poor or Incorrect Stereoselectivity
-
Symptom: The product is obtained as a mixture of diastereomers or enantiomers with low selectivity (low dr or ee).
-
Potential Cause 1: Insufficient Facial Discrimination. The catalyst or chiral auxiliary is not effectively directing the approach of the reactants.
-
Solution:
-
Change the Catalyst/Ligand: The steric and electronic properties of the catalyst's chiral ligand are paramount. For metal catalysts, screen ligands with different steric bulk or electronic properties. For organocatalysts, modifying the substituents on the proline scaffold can have a profound impact.[5]
-
Lower the Temperature: As mentioned, reducing the reaction temperature is one of the most effective ways to enhance stereoselectivity by amplifying the energetic differences between transition states.[5]
-
-
-
Potential Cause 2: Solvent Interference. The solvent may be interfering with the formation of the ordered transition state required for high stereoselectivity.
-
Solution: Screen a range of solvents with varying polarities. Less polar solvents like toluene or dichloromethane often favor higher stereoselectivity compared to more polar solvents like DMSO or methanol.[5]
-
-
Potential Cause 3: Background (Uncatalyzed) Reaction. A non-selective background reaction may be competing with the desired catalyzed pathway, eroding the overall stereoselectivity.
-
Solution: Confirm that no reaction occurs in the absence of the catalyst. If it does, lowering the reaction temperature can often suppress the uncatalyzed pathway more significantly than the catalyzed one.
-
Issue 3: Catalyst Deactivation
-
Symptom: The reaction starts but stalls before completion, or catalyst reuse results in a significant drop in performance.
-
Potential Cause 1: Presence of Water or Oxygen. Many catalysts, particularly organometallic complexes and some organocatalysts, are sensitive to moisture and air. Water can hydrolyze intermediates or catalyst components.[5]
-
Solution: Use rigorously dried solvents and reagents. Techniques like vacuum distillation or passing solvents through activated alumina columns are effective.[5] Always run reactions under an inert atmosphere (N₂ or Ar).
-
-
Potential Cause 2: Catalyst Poisoning. Impurities in the substrate or solvent (e.g., thiols, certain amines) can act as poisons, especially for metal catalysts, by coordinating irreversibly to the metal center.
-
Solution: Purify all starting materials meticulously before use. If poisoning is suspected, pretreating the reaction mixture with a scavenger may be an option, though identifying the poison is key.
-
Issue 4: Formation of By-products
-
Symptom: The final product is contaminated with significant amounts of impurities, complicating purification.
-
Potential Cause 1: Over-alkylation (in N-alkylation reactions). The mono-N-substituted pyrrolidine product is often more nucleophilic than the starting amine, leading to a second alkylation and the formation of quaternary ammonium salts.
-
Solution:
-
Control Stoichiometry: Use a large excess of the amine relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, thus disfavoring the second alkylation.[13]
-
-
-
Potential Cause 2: Dehydrogenation. The pyrrolidine product oxidizes to form a more stable aromatic pyrrole or a dihydropyrrole.
-
Potential Cause 3: Furan Formation (in Paal-Knorr synthesis). Under strongly acidic conditions, the 1,4-dicarbonyl precursor can undergo acid-catalyzed cyclization and dehydration to form a furan by-product.[13]
Data and Protocols
Table 1: Comparison of Common Pyrrolidine Synthesis Strategies
| Synthetic Strategy | Typical Precursors | Key Conditions & Catalysts | Advantages | Common Challenges |
| [3+2] Cycloaddition | α-Amino acids, Aldehydes, Alkenes | Ag(I), Cu(I), Ir(I) complexes; Proline derivatives | High convergence; Excellent stereocontrol; Builds complexity quickly. | Instability of azomethine ylide intermediate; Catalyst sensitivity.[3][5] |
| Reductive Amination | 1,4-Diketones, Primary Amines | NaBH₄, NaCNBH₃; H₂, Pd/C; Ir-catalysts | Robust and reliable; Uses common starting materials. | Can require harsh conditions; Potential for side reactions.[7][8] |
| Aza-Michael Addition | Amines with pendant Michael acceptors | Base or acid catalysis | Good for specific substitution patterns; Often high yielding. | Limited to specific substrate architectures; endo vs. exo selectivity.[10][12] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyls, Primary Amines | Weakly acidic conditions (e.g., AcOH) | Simple procedure. | Risk of furan by-product formation; Requires reduction step for pyrrolidine.[13] |
Experimental Protocol: Troubleshooting Low Yield via Catalyst and Solvent Screening for a [3+2] Cycloaddition
This protocol provides a systematic approach to optimizing a sluggish [3+2] cycloaddition between an N-metalated azomethine ylide and an electron-deficient alkene.
1. Materials and Setup:
-
Reactants: Imino ester (ylide precursor), Dipolarophile (e.g., N-phenylmaleimide), Base (e.g., DBU).
-
Catalysts: Cu(I) and Ag(I) salts (e.g., AgOAc, Cu(CH₃CN)₄PF₆), Chiral Ligands (e.g., (S)-DM-Segphos).
-
Solvents: Anhydrous Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Inert atmosphere glovebox or Schlenk line.
-
Small reaction vials (e.g., 2 mL) with stir bars.
2. Procedure:
-
Preparation (Inert Atmosphere): Dry all glassware in an oven and cool under vacuum. Prepare stock solutions of the imino ester, dipolarophile, base, catalysts, and ligands in the desired anhydrous solvent inside a glovebox.
-
Reaction Setup:
-
Arrange a grid of 6 reaction vials.
-
To each vial, add the imino ester (e.g., 0.1 mmol) and the dipolarophile (0.1 mmol).
-
Vials 1-3 (Solvent Screen): To each vial, add the chosen catalyst/ligand premix (e.g., 5 mol% AgOAc / 5.5 mol% Ligand). Add 1 mL of Toluene to Vial 1, DCM to Vial 2, and THF to Vial 3.
-
Vials 4-6 (Catalyst Screen): To each vial, add 1 mL of the best solvent from the first screen. Add the Ag(I) catalyst system to Vial 4, the Cu(I) system to Vial 5, and no catalyst (control) to Vial 6.
-
-
Initiation and Monitoring:
-
To each vial, add the base (e.g., 5 mol% DBU) to initiate the reaction.
-
Seal the vials and stir the reactions at a set temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours).[5]
-
Monitor the progress of each reaction periodically by Thin Layer Chromatography (TLC) or take aliquots for UPLC/LC-MS analysis.[5]
-
-
Work-up and Analysis:
-
Upon completion (or at the 24-hour mark), quench the reactions by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 2 mL).
-
Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Analyze the crude product yield and diastereomeric ratio by ¹H NMR spectroscopy. Enantiomeric excess can be determined by chiral HPLC.
-
5. Interpretation:
-
Compare the yields and selectivities across the different conditions to identify the optimal solvent and catalyst system for your specific substrates.
-
If all yields are low, consider temperature as the next variable to screen (e.g., repeat the best condition at 0°C and 40°C).
Diagrams
Troubleshooting Workflow for Pyrrolidine Synthesis
This diagram outlines a logical sequence of steps to diagnose and solve common issues in pyrrolidine ring formation reactions.
Caption: A logical workflow for troubleshooting pyrrolidine synthesis.
Decision Tree for Selecting a Pyrrolidine Synthesis Strategy
This diagram helps researchers choose an appropriate synthetic method based on the desired product features.
Caption: Decision tree for selecting a pyrrolidine synthesis method.
References
- Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis. (2025). Benchchem.
- Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. (2025). Benchchem.
- Preventing side reactions in pyrrolidine synthesis. (2025). Benchchem.
- Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Pyrrolidine. Wikipedia.
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis.
- Le Guen, C., Tran Do, M.-L., Chardon, A., et al. (n.d.). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry.
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters.
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (n.d.). MDPI.
- SolidPhase Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition of Azomethine Ylides Generated by the Decarboxylative Route. (2025).
- Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Organic chemistry frontiers. PMC - PubMed Central.
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
- Bates, R. W., & Sridhar, M. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. RSC Publishing.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of pyrrolidones via reductive amination of LA.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Catalysis.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
- Synthesis of 2-pyrrolidones and optimization of the reaction conditions.
- Synthesis question: Using reductive amination to form pyrrolidine. (2020). Chemistry Stack Exchange.
- Production of pyrrolidine.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Vitale, P., & Scilimati, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amin
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pyrrolidine synthesis [organic-chemistry.org]
- 15. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
Introduction
Welcome to the technical support center for 2-(Pyrrolidin-3-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile pyrrolidine building block in their experiments. Encountering lower-than-expected biological activity can be a significant hurdle in research. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you identify and resolve potential issues that may be compromising the bioactivity of your compound. Our approach is rooted in scientific first principles, aiming to provide not just solutions, but also a deeper understanding of the experimental variables at play.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized or purchased this compound, but it's showing significantly lower bioactivity than anticipated in my assay. Where should I start my investigation?
A1: Low bioactivity can stem from a variety of factors, which can be broadly categorized into compound-related issues and assay-related issues. A systematic approach is crucial for efficient troubleshooting. We recommend starting with the compound itself, verifying its integrity and handling, before moving on to scrutinizing the experimental setup.
Here is a logical workflow to diagnose the root cause of low bioactivity:
Caption: A logical workflow for troubleshooting low bioactivity.
Part 1: Compound Integrity and Handling
Q2: How critical is the purity of this compound, and how can I verify it?
A2: The purity of your compound is paramount. Impurities can lead to an overestimation of the active compound's concentration, resulting in an apparent decrease in potency.[1] Synthesis of pyrrolidine derivatives can sometimes result in side products or residual starting materials that may interfere with your assay or have no activity.[2][3][4]
Troubleshooting Steps:
-
Request and Scrutinize the Certificate of Analysis (CoA): If purchased, ensure the CoA provides detailed information on the purity, typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A purity of ≥98% is generally recommended for biological assays.[5]
-
In-house Verification: If you have access to analytical instrumentation, we recommend verifying the purity of your batch.
-
LC-MS: This is a powerful technique to identify the main compound and any potential impurities.
-
¹H-NMR: This will confirm the chemical structure and can reveal the presence of organic impurities.
-
| Analytical Technique | Purpose | Acceptable Result for Bioassays |
| HPLC | Quantify purity | ≥98% peak area |
| ¹H-NMR | Confirm structure and identify organic impurities | Spectrum consistent with the structure of this compound |
| Mass Spectrometry (MS) | Confirm molecular weight | Observed mass consistent with the expected molecular weight (151.64 g/mol for the hydrochloride salt)[1] |
Q3: Could the stereochemistry of my this compound be the issue?
A3: Absolutely. 2-(Pyrrolidin-3-yl)ethanol is a chiral molecule. Biological systems are highly stereoselective, and it is common for one enantiomer of a chiral drug to be significantly more active than the other.[6][7] If your synthesis produced a racemic mixture (an equal mixture of both enantiomers) and your biological target has a specific stereochemical requirement, only 50% of your compound may be active, leading to an apparent twofold decrease in potency.
Troubleshooting Steps:
-
Confirm the Stereochemistry: Check if your supplier specifies the stereochemistry (e.g., (R)- or (S)-enantiomer) or if it is a racemic mixture. If you have synthesized the compound, review your synthetic route to determine if it was stereoselective.
-
Chiral Separation and Testing: If you have a racemic mixture, consider separating the enantiomers using chiral HPLC or other chiral separation techniques.[6][7][8] Testing the individual enantiomers will reveal if one is more potent.
Experimental Protocol: Analytical Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H) is a good starting point.[7]
-
Mobile Phase: A typical mobile phase for such compounds would be a mixture of a nonpolar solvent like n-hexane and an alcohol like isopropanol, with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is usually suitable.
-
Analysis: Inject your sample and determine if two peaks corresponding to the two enantiomers are resolved.
-
Q4: My compound seems pure, but I'm still seeing low activity. Could solubility be the problem?
A4: Poor solubility in the assay buffer is a frequent cause of low bioactivity.[1][7] Even though this compound is a salt and generally has good aqueous solubility, its solubility can be affected by the pH and composition of your buffer.[4] If the compound is not fully dissolved, its effective concentration at the target site will be lower than the nominal concentration.
Troubleshooting Steps:
-
Visual Inspection: Prepare your highest stock concentration and your final assay concentration in the assay buffer. Visually inspect for any precipitate or cloudiness.
-
Solubility Measurement: If possible, experimentally determine the solubility of your compound in the assay buffer.
-
Improving Solubility:
-
Co-solvents: A small amount of a co-solvent like DMSO or ethanol can be used to aid dissolution. However, always run a vehicle control to ensure the co-solvent itself does not affect the assay.[7]
-
pH Adjustment: The solubility of amines is pH-dependent. Ensure the pH of your assay buffer is compatible with maintaining the solubility of your compound.[9]
-
Sonication: Gentle sonication can help dissolve the compound.
-
Q5: How can I be sure my compound is stable under my experimental conditions?
A5: Compound stability is another critical factor.[1] this compound is generally stable when stored correctly (sealed, in a dry place at room temperature).[1] However, it could degrade in your assay buffer over the course of the experiment, especially with prolonged incubation times or exposure to light or elevated temperatures.
Troubleshooting Steps:
Experimental Protocol: Stability Assessment by HPLC
-
Preparation: Prepare a solution of your compound in the assay buffer at the final assay concentration.
-
Incubation: Incubate this solution under the exact conditions of your assay (temperature, light, etc.).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze each aliquot by HPLC. A decrease in the peak area of the parent compound over time indicates degradation.
Part 2: Assay-Related Issues
Q6: Can the pH of my assay buffer influence the bioactivity of this compound?
A6: Yes, the pH of the assay buffer is a critical parameter that can affect bioactivity in several ways.[9][10]
-
Ionization State of the Compound: The pyrrolidine nitrogen in your compound is basic. The pH of the solution will determine its protonation state. This can be crucial for its interaction with the biological target.[11]
-
Target Activity: Most biological targets, especially enzymes and receptors, have an optimal pH range for their activity.[10][12]
Troubleshooting Steps:
-
Optimize Assay pH: If feasible, perform your assay across a range of pH values to determine the optimal pH for your compound's activity, while ensuring your biological target remains active.
Caption: The effect of pH on the ionization state of the compound.
Q7: Could the hydrochloride salt form or the buffer composition be interfering with my assay?
A7: It is possible, though less common for hydrochloride salts compared to others like trifluoroacetate (TFA).[13]
-
Chloride Ions: In some very sensitive assays, a high concentration of chloride ions might have an effect. However, this is generally not an issue at the micromolar concentrations used for most in vitro assays.
-
Buffer Components: Certain buffer components can interact with your compound or target. For instance, phosphate buffers have been known to cause precipitation of some compounds.[14]
Troubleshooting Steps:
-
Buffer Exchange: If you suspect buffer interference, try performing the assay in a different buffer system (e.g., switch from a phosphate buffer to a HEPES or Tris buffer) and compare the results.
-
Control for Counter-ion: As a control, you can add a similar concentration of a simple chloride salt (e.g., NaCl or KCl) to your assay to see if it has any effect on its own.
Summary and Key Takeaways
Troubleshooting low bioactivity requires a methodical approach. By systematically evaluating both compound- and assay-related factors, you can efficiently identify and address the root cause of the issue.
| Potential Issue | Key Diagnostic Step | Possible Solution |
| Compound Purity | HPLC, LC-MS, NMR | Re-purify or obtain a new, high-purity batch. |
| Stereochemistry | Chiral HPLC | Test individual enantiomers; synthesize the active enantiomer. |
| Solubility | Visual inspection, solubility assay | Use co-solvents, adjust pH, sonicate. |
| Stability | Time-course stability study by HPLC | Modify assay conditions (e.g., shorter incubation), re-evaluate compound handling. |
| Assay pH | Test a range of pH values | Optimize the pH of the assay buffer for both the compound and the target. |
| Buffer/Salt Interference | Use a different buffer system, run controls | Switch to a non-interfering buffer. |
By following this guide, you will be well-equipped to troubleshoot low bioactivity and obtain reliable and reproducible results in your research with this compound.
References
- Chiral Drug Separation. (n.d.).
- Protheragen. (n.d.). 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. (2021). Molecules, 26(16), 4889.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Pharmaceuticals, 16(8), 1159.
- MySkinRecipes. (n.d.). 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- SonusGear. (2025). How to Choose the Best Perzocain: A Complete Buying Guide.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6688.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024).
- Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (2022). RSC Advances, 12(35), 22964–22975.
- BenchChem. (2025). A Comparative Guide to H-Met-Trp-OH Counterion Salts in Research Assays: TFA vs. Hydrochloride.
- Drug Dissolution Enhancement by Salt Formation: Current Prospects. (2012). Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 85-91.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11.
- Editorial: Intracellular Molecular Processes Affected by pH. (2021). Frontiers in Molecular Biosciences, 8.
- Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). Bioorganic Chemistry, 94, 103387.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). Pharmaceutical Research, 2(2), 65–68.
- pH Effect on Ligand Binding to an Enzyme Active Site. (2022). bioRxiv.
- On the pH-optimum of activity and stability of proteins. (2015). PeerJ, 3, e1387.
- Effect of buffer capacity on dissolution and supersaturation profiles of pioglitazone hydrochloride. (2017). Journal of Pharmaceutical Sciences, 106(11), 3248–3254.
- TLC Pharmaceutical Standards. (n.d.). Pyrrolidine Impurity 10.
- The Effect of pH. (2022). Chemistry LibreTexts.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds.
- Benchchem. (n.d.). Troubleshooting low bioactivity in 3-Oxo-3-phenylpropanoic acid analogs.
- Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio. (2025). Journal of Pharmaceutical Sciences.
- Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual.
- How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. (2021). European Journal of Pharmaceutical Sciences, 162, 105825.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). Industrial & Engineering Chemistry Research, 61(40), 14856–14870.
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). Molecules, 27(19), 6333.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (2015). In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
- Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. (2018). Scholars Crossing.
- Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer. (2023). Pharmaceutical Research, 40(4), 989-998.
- Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(1), 225.
- Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods. (2018). Current Medicinal Chemistry, 25(29), 3503-3523.
- EMA. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
Sources
- 1. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE - Protheragen [protheragen.ai]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. (R)-2-(Pyrrolidin-3-yl)ethanol hydrochloride (CAS No. 1421010-54-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Pyrrolidineethanol | C6H13NO | CID 86873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 19432-88-3|2-(Pyrrolidin-2-yl)ethanol|BLD Pharm [bldpharm.com]
how to increase the solubility of 2-(Pyrrolidin-3-yl)ethanol hydrochloride for in vitro studies
Technical Support Center
Solubilization Guide for 2-(Pyrrolidin-3-yl)ethanol hydrochloride
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address solubility challenges with this compound in in vitro studies. The following information provides a systematic approach to achieving the desired concentration for your experiments while maintaining the integrity of your results.
Troubleshooting Guide: Step-by-Step Solubilization
This section provides a logical workflow for addressing solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.
Q1: My this compound isn't dissolving in water or my aqueous buffer. Where do I start?
A1: Start with the fundamentals: solvent choice and gentle energy input.
This compound (CAS: 664364-46-9) is a salt form, which is generally intended to enhance aqueous solubility compared to the free base.[1][2] However, achieving a high concentration can still be challenging.
Initial Protocol:
-
Confirm Purity: Ensure you are using a high-purity grade of the compound, as impurities can significantly impact solubility.
-
Solvent Selection: The primary solvent of choice should be high-purity, deionized water or a simple aqueous buffer like Phosphate-Buffered Saline (PBS).
-
Gentle Heating: Gently warm the solution to 37°C (98.6°F). This can increase the dissolution rate. Avoid aggressive heating, which could degrade the compound.
-
Mechanical Agitation: Use a vortex mixer for 1-2 minutes or sonicate the sample in a water bath for 5-10 minutes. These methods provide the energy needed to break down the crystal lattice structure.[3]
If the compound remains insoluble, proceed to the next troubleshooting step.
Q2: I've tried water with heating and sonication, but the solubility is still too low for my desired stock concentration. What is the next step?
A2: Consider using a biocompatible co-solvent to create a concentrated stock solution.
For many poorly soluble compounds, a high-concentration stock is prepared in a strong organic solvent and then diluted into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice.[4][5]
Co-Solvent Protocol:
-
Select a Co-solvent: The preferred co-solvent for cell-based assays is DMSO.[4] If your experiment is sensitive to DMSO, alternatives like ethanol can be considered, though they are often more cytotoxic.[6][7]
-
Prepare a High-Concentration Stock:
-
Weigh the desired amount of this compound.
-
Add a minimal volume of 100% DMSO to dissolve the compound completely. Sonication may aid this process.
-
Aim for a stock concentration that is 200x to 1000x higher than your final desired assay concentration.
-
-
Dilution into Aqueous Media:
-
Critically, add the DMSO stock to your aqueous buffer/media while vortexing, not the other way around. This rapid dilution helps prevent the compound from precipitating.
-
The final concentration of the co-solvent in your assay should be kept to a minimum.
-
Key Consideration: The final DMSO concentration in cell-based assays should generally not exceed 0.5%, as higher concentrations can induce cytotoxicity or off-target effects.[8][9] Always run a vehicle control (media with the same final DMSO concentration) in your experiments.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: DMSO Stock Preparation Workflow.
Q3: My compound dissolves in DMSO but precipitates when I dilute it into my cell culture media. How can I fix this?
A3: This common issue, known as "crashing out," occurs when a compound that is soluble in an organic solvent is poorly soluble in the final aqueous environment.[5][8] The solution is to optimize the buffer system, often by adjusting the pH.
The solubility of an ionizable compound like this compound is highly dependent on pH. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (more water-soluble) and non-ionized forms of a molecule.[10][11][12][13][14] As a hydrochloride salt of a basic amine, the compound is more likely to be in its charged, water-soluble form at a lower pH.
pH Adjustment Strategy:
-
Determine the pKa: If the pKa of the pyrrolidine nitrogen is not known, it can be estimated using chemical software or found in the literature. This value is the pH at which 50% of the compound is in its ionized form.
-
Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range and compatible with your assay.
-
Prepare an Acidic Buffer: Start by preparing your stock solution in a slightly acidic buffer (e.g., pH 4.0-6.0). This will favor the protonated, charged state of the pyrrolidine nitrogen, maximizing its interaction with water.
-
Test Solubility: Attempt to dissolve the compound directly in this acidic buffer. If successful, this stock can be diluted into your final assay medium. Ensure the final pH of the assay medium remains within a physiologically acceptable range for your cells.
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} caption: pH effect on amine salt solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for this compound?
For hydrochloride salts, the best initial solvent to try is always purified water. If that fails, a dilute acidic buffer (e.g., 10 mM citrate buffer, pH 4-5) is the next logical step before resorting to organic co-solvents.
Q2: How does the hydrochloride salt form improve solubility?
Salt formation is a common strategy to increase the aqueous solubility and dissolution rate of basic drug candidates.[1][3] The hydrochloride salt ensures the basic nitrogen atom in the pyrrolidine ring is protonated (positively charged). This charged species is more polar and interacts more favorably with polar water molecules, enhancing solubility compared to the neutral free base.[12]
Q3: What concentration of co-solvents like DMSO or ethanol is safe for my cells?
This is highly dependent on the cell line and assay duration.[6][15]
-
DMSO: A general rule is to keep the final concentration below 0.5%.[8][9] Many robust cell lines tolerate up to 1%, but sensitive or primary cells may show stress at concentrations as low as 0.1%.
-
Ethanol: Ethanol is generally more cytotoxic than DMSO. It is recommended to keep the final concentration below 0.1%.[7]
It is critical to perform a vehicle tolerance study on your specific cell line to determine the maximum acceptable solvent concentration that does not affect cell viability or the experimental readout.
Q4: Are there any buffer components I should avoid?
Phosphate buffers can sometimes precipitate with divalent cations (like Ca²⁺ and Mg²⁺) present in many cell culture media, especially at higher concentrations or upon pH shifts.[16][17] If you observe precipitation after adding a phosphate-buffered stock solution to your media, consider using an alternative biological buffer like HEPES or Tris, ensuring its buffering range is appropriate for your target pH.[16]
Q5: How should I properly store my stock solutions?
-
DMSO Stocks: Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation over time.[18] DMSO has a high freezing point (18.5°C or 65.3°F), so it will be solid when frozen.[4]
-
Aqueous Stocks: Store at 4°C for short-term use (days) or at -20°C for longer-term storage. Ensure the solution is sterile-filtered (0.22 µm filter) if it will be added to cell cultures.
| Solvent/System | Max Recommended % in Assay | Pros | Cons |
| Water / PBS | N/A | Highest biocompatibility; no vehicle effects. | May not achieve high enough concentration. |
| Acidic Buffer (pH 4-6) | N/A (must be neutralized) | Can significantly increase solubility of basic salts. | Final assay pH must be carefully controlled. |
| DMSO | < 0.5% | Excellent solubilizing power for many compounds. | Can be cytotoxic; may have off-target biological effects.[8] |
| Ethanol | < 0.1% | Volatile and easy to remove if needed. | More cytotoxic than DMSO; can denature proteins.[6][7] |
References
- Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9.
- Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
- Bialo, S. R. (n.d.). Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy, McGraw Hill.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
- Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Protheragen. (n.d.). 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- Tunoori, A. R. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(9), 1034-1038.
- Zhang, M-L., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. ResearchGate.
- Heikkilä, T., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki.
- Singh, D. (2017). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(1), 1-8.
- Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?.
- Kildegaard, H. F., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 845-850.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8.
- Talele, S., et al. (2023). Formulation of Drug-Polyelectrolyte Complex for Enhancement of Solubility of Hydrochlorthiazide. Biosciences Biotechnology Research Asia, 20(4).
- NIH. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC.
- PubChem. (n.d.). 2-Pyrrolidineethanol. National Center for Biotechnology Information.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
- Mallak. (n.d.). N-(2-Hydroxyethyl) pyrrolidine.
- Interchim. (n.d.). Buffering agents and Buffers.
- ResearchGate. (2025). The selection of buffer salts for the high-performance liquid chromatography of basic compounds.
- Newman, J. (2013). Universal buffers for use in biochemistry and biophysical experiments. PLOS ONE, 8(5), e62303.
- Jouyban, A. (2012). Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. DARU Journal of Pharmaceutical Sciences, 20(1), 93.
- MySkinRecipes. (n.d.). 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- Chemical-Suppliers.com. (n.d.). 2-(Pyrrolidin-2-yl)ethanol hydrochloride.
- Aroso, I. M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 649.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpdft.com [rjpdft.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 13. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
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- 16. interchim.fr [interchim.fr]
- 17. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stable Storage of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
Welcome to our dedicated technical support guide for 2-(Pyrrolidin-3-yl)ethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Improper storage can lead to degradation, compromising experimental results and the quality of downstream products. This guide provides in-depth, scientifically grounded advice in a user-friendly question-and-answer format to address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general storage condition for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at room temperature.[1][2] Protecting the compound from moisture, atmospheric oxygen, and light are key to preventing degradation. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q2: I've noticed my powder has become clumpy. What could be the cause and is it still usable?
Clumping or caking of the powder is a strong indicator of moisture absorption. As a hydrochloride salt, this compound can be hygroscopic, meaning it attracts and holds water molecules from the surrounding environment.[3] While minor clumping may not signify significant chemical degradation, the presence of water can accelerate decomposition pathways over time. It is crucial to assess the purity of the material before use if it has been exposed to humidity. We recommend performing analytical testing, such as HPLC, to confirm its integrity. To prevent this, always handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier, and ensure the container is securely sealed immediately after use.
Q3: What are the primary degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, based on its chemical structure, two primary degradation pathways are of concern:
-
Oxidation of the Pyrrolidine Ring: The pyrrolidine moiety, particularly the carbon atoms adjacent to the nitrogen (α-C-H bonds), is susceptible to oxidation.[1][4][5][6][7] This can lead to the formation of corresponding γ-lactams (pyrrolidinones). This process can be accelerated by exposure to atmospheric oxygen, heat, light, and trace metal impurities.
-
Reactions related to the Hydroxyl Group: While generally stable, the primary alcohol group could undergo oxidation to an aldehyde or carboxylic acid under harsh oxidative conditions. It can also participate in esterification reactions if stored with acidic contaminants.
Q4: Can I store this compound in a solution?
Storing this compound in solution is generally not recommended for long periods due to the increased potential for degradation. The choice of solvent is critical. Protic solvents, especially water, can facilitate hydrolytic reactions, while other solvents may not be inert. If short-term storage in solution is necessary, use a high-purity, anhydrous, aprotic solvent. Prepare the solution fresh and use it as quickly as possible. For longer-term use, it is always best to store the compound as a dry solid and prepare solutions as needed.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow for investigation and resolution.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general framework for developing a stability-indicating HPLC method. The exact conditions may need to be optimized for your specific equipment and requirements.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (95:5 Solvent A:B).
-
Analysis: Compare the chromatogram of your stored sample to a reference standard. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.
Protocol 2: Forced Degradation Study Design
To proactively understand the stability of the compound, a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Stress Conditions (as recommended by ICH guidelines): [3][4][6][8][9]
| Stress Condition | Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl, reflux at 80°C for 2-8 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, reflux at 80°C for 2-8 hours | To assess stability in basic environments. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To simulate oxidative stress. |
| Thermal Stress | Solid sample in an oven at 70°C for 48 hours | To evaluate the effect of high temperature. |
| Photolytic Stress | Solid sample exposed to light (ICH Q1B guidelines) | To determine light sensitivity. |
Methodology:
-
Prepare separate samples of this compound for each stress condition.
-
Include a control sample stored under recommended conditions.
-
After the specified exposure time, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the HPLC mobile phase.
-
Analyze all samples by the developed HPLC method (Protocol 1).
-
Compare the chromatograms to identify and quantify degradation products.
Visualizing Potential Degradation
Caption: Potential degradation pathways for this compound.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (15-25°C) | Avoids acceleration of degradation reactions by heat. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Ar, N₂) | Minimizes exposure to atmospheric oxygen and moisture. |
| Humidity | Store in a dry place (desiccator recommended for long-term storage) | Prevents hygroscopic absorption of water, which can lead to physical changes and chemical degradation.[3] |
| Light | Store in an opaque or amber vial | Protects against photolytic degradation. |
| Container | Glass or other inert material | Prevents reaction with container materials. |
By adhering to these guidelines, you can ensure the long-term stability and reliability of your this compound, leading to more consistent and reproducible experimental outcomes.
References
- Protheragen. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- R Discovery. Forced Degradation Studies Research Articles - Page 1.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
- Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18465-18478.
- Gülten, Ö., & Ozden, T. (2019). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Acta Chimica Slovenica, 66(2), 435-442.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12271556, 2-[2-(2-Methylpropyl)pyrrolidin-1-yl]ethanol.
- Witek, K., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 114.
- AMERICAN ELEMENTS. (S)-2-(Pyrrolidin-3-yl)ethanol hydrochloride.
- J&K Scientific. 1-(Pyrrolidin-3-yl)ethanol hydrochloride | 1350475-50-1.
- National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions.
Sources
- 1. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE - Protheragen [protheragen.ai]
- 2. achmem.com [achmem.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound; 2-(pyrrolidin-3-yl)ethanol; 2-PYRROLIDIN-3-YL-ETHANOL HYDCHLORIDE | Chemrio [chemrio.com]
- 6. biomedres.us [biomedres.us]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Detection of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
Welcome to the dedicated technical support guide for the analytical characterization of 2-(Pyrrolidin-3-yl)ethanol hydrochloride (CAS: 664364-46-9). This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this versatile chiral building block. As a polar compound with a secondary amine and a primary alcohol, its analysis presents unique challenges that require nuanced methodological approaches. This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you navigate these complexities with confidence.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone technique for analyzing this compound due to its non-volatile and polar nature. However, achieving robust and reproducible results requires careful method development. This section addresses the most common issues encountered during HPLC analysis.
Frequently Asked Questions & Troubleshooting
Q1: Why am I observing severe peak tailing for my analyte?
A: Peak tailing is the most common issue for this compound and is almost always caused by secondary interactions between the basic pyrrolidine nitrogen and acidic silanol groups on the surface of silica-based reversed-phase columns.[1] The protonated amine (a cation) interacts strongly with ionized, negatively charged silanols (SiO-).
Causality & Solution Pathway:
-
Suppress Silanol Ionization: The most effective strategy is to lower the mobile phase pH. By operating at a pH between 2.5 and 3.5, you ensure that the silanol groups are protonated (SiOH) and thus neutral, minimizing ionic interactions. Use a buffer like phosphate or formate to maintain a stable pH.[1] A change of even 0.1 pH units can significantly alter retention time and peak shape.[2]
-
Utilize High-Purity Silica Columns: Modern columns are manufactured with high-purity silica, which has fewer acidic silanol sites. Columns labeled "base-deactivated" or those with advanced end-capping are specifically designed to reduce these interactions.
-
Introduce a Competing Base: Adding a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase can be effective. TEA will preferentially bind to the active silanol sites, effectively shielding the analyte from these interactions.
-
Consider an Alternative Stationary Phase: If tailing persists, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns are ideal for retaining and separating highly polar compounds like this one, often yielding better peak shapes than reversed-phase chromatography.
Q2: My retention time is unstable and drifting between injections. What are the primary causes?
A: Retention time drift is typically a symptom of an unstable chromatographic system. Before blaming the column, systematically investigate other components.[3]
Troubleshooting Workflow:
Caption: HPLC troubleshooting decision tree.
Detailed Checks:
-
Mobile Phase: Ensure buffers are freshly prepared, as pH can drift over time due to CO2 absorption or microbial growth.[4] If using a gradient, manually premix the mobile phase and run it isocratically to rule out issues with the pump's proportioning valve.[3]
-
Column Equilibration: Polar analytes and ion-pairing mobile phases can require longer equilibration times. Ensure at least 10-15 column volumes of mobile phase pass through the column before starting your sequence.
-
Temperature: Small fluctuations in ambient temperature can affect retention. Using a thermostatically controlled column compartment is crucial for high precision.
Q3: My analyte has very low UV absorbance. How can I improve detection sensitivity?
A: this compound lacks a significant chromophore, making low-wavelength UV detection (e.g., <210 nm) necessary but often noisy and non-specific.
Solutions for Enhanced Sensitivity:
-
Pre-column Derivatization: React the analyte with a labeling agent that has a strong UV chromophore or fluorophore. A common agent for primary/secondary amines is 1-fluoro-2,4-dinitrobenzene (DNFB), which allows for detection at more favorable wavelengths (e.g., 360 nm).[5]
-
Alternative Detection Methods:
-
Mass Spectrometry (LC-MS): This is the most specific and sensitive detection method. It provides mass confirmation and is not dependent on the optical properties of the analyte.
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are universal detectors that respond to any non-volatile analyte. They are excellent alternatives when derivatization is not feasible.
-
Q4: This compound is chiral. How can I separate the R and S enantiomers?
A: Enantiomeric separation is critical in pharmaceutical development and can be achieved via two main HPLC strategies.[6]
-
Direct Method (Chiral Stationary Phases - CSPs): This is the preferred approach. Use a column where the stationary phase itself is chiral. Polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) are highly effective for separating a wide range of chiral compounds, including those with amine and alcohol functionalities.[7]
-
Indirect Method (Chiral Derivatization): React the racemic analyte with a pure enantiomer of a chiral derivatizing agent. This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral (e.g., C18) column.[7] This method is more labor-intensive but can be useful if a suitable CSP is not available.
| Parameter | Recommended Starting Conditions for HPLC Analysis |
| Column (Reversed-Phase) | C18, High-Purity Silica, End-capped (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection (UV) | 205 nm (Note: High background, consider alternatives) |
| Detection (MS) | ESI+, Selected Ion Monitoring (SIM) for m/z 116.1 (M+H)+ |
| Injection Volume | 5 µL |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for structural elucidation but requires the analyte to be volatile and thermally stable. This compound in its native form is unsuitable for GC analysis.
Frequently Asked Questions & Troubleshooting
Q1: Can I inject the hydrochloride salt directly into the GC?
A: No. Salts are non-volatile and will not elute from the GC column. Furthermore, the free base form, while more volatile, contains active hydrogen atoms (-NH and -OH) that cause strong interactions with the column, leading to broad, tailing peaks and potential thermal degradation in the hot injector.
Q2: What is the best way to prepare this compound for GC-MS analysis?
A: Derivatization is mandatory. The goal is to replace the active hydrogens with non-polar, thermally stable groups.
Workflow for GC-MS Sample Preparation:
Caption: GC-MS sample preparation workflow.
Recommended Derivatizing Agents: Silylation is the most common and effective method. This involves reacting the analyte with a silylating agent to form trimethylsilyl (TMS) ethers and amines.
| Agent | Full Name | Comments |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Highly reactive, volatile byproducts. Often used with 1% TMCS as a catalyst. |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Most volatile TMS donor. Byproducts are also highly volatile, reducing chromatogram interference. |
The resulting di-TMS derivative will have a molecular weight of 259.5 g/mol (115.2 + 2 * 72.1).
Q3: What key fragment ions should I look for in the mass spectrum?
A: The electron ionization (EI) mass spectrum will be dominated by fragmentation characteristic of pyrrolidine derivatives. The primary fragmentation pathway is alpha-cleavage adjacent to the nitrogen atom, resulting in the formation of a stable immonium cation.[8][9] Expect to see a prominent base peak corresponding to the loss of the derivatized ethanol side chain.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for unambiguous structural confirmation and purity assessment.
Frequently Asked Questions & Troubleshooting
Q1: The -OH and -NH proton signals in my ¹H NMR spectrum are very broad or not visible. Why?
A: This is common for exchangeable protons. Their broadness is due to chemical exchange with residual water and quadrupole broadening from the ¹⁴N nucleus. To confirm their presence and location, perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The -OH and -NH protons will exchange with deuterium and their signals will disappear, confirming their identity.
Q2: How can I use NMR to assess the purity of my sample?
A: Quantitative NMR (qNMR) is a highly accurate method.
-
Select an Internal Standard: Choose a standard that has a simple spectrum with sharp peaks that do not overlap with your analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Prepare the Sample: Accurately weigh both your analyte and the internal standard and dissolve them in a known volume of deuterated solvent.
-
Acquire the Spectrum: Ensure a long relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for full magnetization recovery, which is critical for accurate integration.
-
Calculate Purity: Compare the integral of a known number of protons from your analyte to the integral of a known number of protons from the standard. The molar ratio can then be used to calculate the purity of your compound.
| Group | Approximate ¹H Chemical Shift (δ, ppm) | Approximate ¹³C Chemical Shift (δ, ppm) |
| -CH₂-OH | ~3.6 | ~60 |
| -CH₂-CH₂-OH | ~1.7 | ~35 |
| Pyrrolidine Ring Protons | 1.5 - 3.2 | 25 - 55 |
| -NH (Pyrrolidine) | Broad, variable | - |
| -OH (Alcohol) | Broad, variable | - |
Note: Shifts are approximate and depend on the solvent and pH. A reference spectrum can be found in online databases.[10]
References
- MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Supelco. HPLC Troubleshooting Guide.
- Prajapati, Y. et al. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development.
- Washington State University. HPLC Troubleshooting Guide.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- ChemicalBook. 2-Pyrrolidineethanol, hydrochloride (1:1)(1220039-89-3) 1H NMR spectrum.
- Lopez-Avila, V. (2025). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- NIST.
- Imanov, A. et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- BenchChem.
- Okano, Y. et al. (1982). Analysis of endogenous pyrrolidine levels by mass fragmentography. Life Sciences.
- Protheragen. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE.
- BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- Inam, M. et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
- PubChem - National Institutes of Health. 2-Pyrrolidineethanol.
- ChemicalBook. (R)-Pyrrolidin-3-ylmethanol(110013-18-8) 1H NMR spectrum.
- Cober, M.P. & Johnson, C.E. (2007). Stability of 70% alcohol solutions in polypropylene syringes for use in ethanol-lock therapy. American Journal of Health-System Pharmacy.
- Reddy, G.S. et al. (2025). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization.
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minimizing side reactions in the synthesis of 2-(Pyrrolidin-3-yl)ethanol hydrochloride
Welcome to the Technical Support Center for the synthesis of 2-(Pyrrolidin-3-yl)ethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guides to help you minimize side reactions and optimize your synthesis for higher yields and purity.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and practical solutions.
Question 1: My overall yield is significantly lower than expected. What are the most likely causes and how can I improve it?
Answer:
Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. For the synthesis of this compound, which typically proceeds via an N-protected intermediate, key areas to investigate are the reduction of the functional group at the 3-position and the subsequent deprotection step.
A common synthetic precursor is N-Boc-3-pyrrolidinone.[1][2] The synthesis of the target molecule often involves the reduction of a carboxy or ester group at the 3-position, followed by deprotection of the pyrrolidine nitrogen. Incomplete reactions or the formation of side products at any of these stages will impact the final yield.
Recommended Actions:
-
Optimize the Reduction Step: If you are reducing a carboxylic acid or ester at the 3-position (e.g., from N-Boc-3-carboxypyrrolidine), ensure your reducing agent is sufficiently reactive and used in the correct stoichiometry. For example, Lithium Aluminium Hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, but it is also highly reactive and requires careful handling under anhydrous conditions. Incomplete reduction may leave unreacted starting material, while over-reduction is less of a concern for a primary alcohol.
-
Ensure Complete Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step.[3] Incomplete deprotection will result in a mixture of the desired product and the N-Boc protected intermediate, complicating purification and reducing the yield of the final hydrochloride salt. Monitor the deprotection reaction by TLC or LC-MS to ensure complete consumption of the starting material.[3]
-
Purification Efficiency: Losses during purification, especially with highly polar and water-soluble compounds like 2-(Pyrrolidin-3-yl)ethanol, can be significant. Optimize your extraction and crystallization procedures to minimize product loss.
Question 2: I'm observing significant side products after the N-Boc deprotection step. How can I achieve a cleaner reaction?
Answer:
The acidic conditions required for N-Boc deprotection are a common source of side reactions.[4] The mechanism involves the formation of a relatively stable tert-butyl cation, which is a reactive electrophile.[3][4] This cation can react with any nucleophiles present in the reaction mixture, including the solvent or even the desired product, leading to unwanted alkylation byproducts.
Recommended Solutions:
-
Choice of Acid: The strength and nature of the acid used for deprotection can influence the reaction outcome. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used.[3] TFA is a strong acid that often leads to rapid deprotection at room temperature. However, its corrosive nature and the potential for trifluoroacetylation as a side reaction in some cases should be considered. HCl in an organic solvent (e.g., dioxane or methanol) is another effective option and directly yields the hydrochloride salt.
-
Use of Scavengers: To prevent side reactions from the tert-butyl cation, it is highly recommended to use a scavenger.[4] Anisole, thioanisole, or cresol are effective scavengers that can trap the tert-butyl cation, preventing it from reacting with your desired product.
-
Reaction Temperature: While many Boc deprotections are run at room temperature, lowering the temperature can sometimes help to control the rate of side reactions.
Table 1: Comparison of Common N-Boc Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Scavenger | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | Anisole | Fast and effective, but TFA is corrosive and requires careful removal. |
| Hydrochloric Acid (HCl) | Dioxane / Methanol | 0 to RT | None typically needed | Directly forms the hydrochloride salt, simplifying workup. |
| Oxalyl Chloride | Methanol | Room Temperature | Not specified | A milder alternative, but the mechanism is more complex.[5] |
Question 3: My final product is difficult to purify and appears to be contaminated with a greasy byproduct. What is the likely identity of this impurity and how can I remove it?
Answer:
A greasy or oily byproduct in syntheses involving Dess-Martin periodinane (DMP) oxidation (for example, in the preparation of N-Boc-3-pyrrolidinone from N-Boc-3-hydroxypyrrolidine) is often due to iodinane byproducts.[6][7] These byproducts can be challenging to remove by standard chromatography.
Recommended Purification Protocol:
-
Quench the Reaction: After the oxidation is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir Vigorously: Stir the biphasic mixture vigorously. The sodium thiosulfate will reduce the iodinane byproducts to more water-soluble species.
-
Extraction: Proceed with the standard aqueous workup and extraction with an organic solvent like dichloromethane or ethyl acetate. The now water-soluble iodine-containing byproducts will preferentially partition into the aqueous layer, leaving a cleaner organic phase.
Frequently Asked Questions (FAQs)
What is the role of the N-Boc protecting group in this synthesis?
The tert-butyloxycarbonyl (Boc) group is an amine protecting group.[3][4] In the synthesis of 2-(Pyrrolidin-3-yl)ethanol, the pyrrolidine nitrogen is nucleophilic and can interfere with reactions at other sites of the molecule. The Boc group temporarily converts the amine into a carbamate, which is significantly less nucleophilic.[4] This allows for selective reactions to be carried out on other parts of the molecule. The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments, but can be easily removed under acidic conditions.[3]
Can I use a different protecting group for the pyrrolidine nitrogen?
Yes, other protecting groups can be used, but the choice depends on the overall synthetic strategy and the reaction conditions that will be employed in subsequent steps. The key is to choose a protecting group that is stable during the planned reactions and can be removed without affecting other functional groups in the molecule (orthogonality).
-
Carbobenzyloxy (Cbz or Z) group: Stable to acidic conditions but can be removed by catalytic hydrogenation. This would be a poor choice if you plan to use a reduction step that also cleaves the Cbz group.
-
Benzyl (Bn) group: Similar to the Cbz group, it is removed by catalytic hydrogenation.
-
Fluorenylmethyloxycarbonyl (Fmoc) group: This group is base-labile and would be a good choice if you need to perform reactions under acidic conditions where the Boc group would be cleaved.
What is the mechanism of N-Boc deprotection?
The acid-catalyzed deprotection of an N-Boc group proceeds through a well-understood mechanism.[3][4]
-
Protonation: The reaction is initiated by the protonation of the carbamate oxygen by a strong acid.[3]
-
Fragmentation: The protonated intermediate then fragments. This involves the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine.[3]
-
Scavenging: The tert-butyl cation is then typically scavenged by a nucleophile or deprotonates to form isobutylene gas.[3][4]
Visualizing the Synthetic Pathway and Deprotection
To provide a clearer understanding of the process, the following diagrams illustrate a common synthetic route and the mechanism of a key step.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
References
Sources
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. total-synthesis.com [total-synthesis.com]
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- 6. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride and Structurally Related Analogs in the Context of Neuronal Receptor Engagement
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged structure" in a multitude of FDA-approved drugs.[1][2][3] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[4][5] This guide focuses on 2-(Pyrrolidin-3-yl)ethanol hydrochloride , a versatile building block, and provides a comparative framework against its structural analogs.
This analysis is designed for researchers in drug discovery and medicinal chemistry. We will delve into the subtle yet significant impact of minor structural modifications—such as the position of substituents and side-chain length—on physicochemical properties and biological activity. The narrative will be grounded in a practical, experimental context: a hypothetical competitive binding assay targeting a neuronal nicotinic acetylcholine receptor (nAChR) subtype, a common target for this class of compounds.[6][7][8]
Introduction to the Analogs: The Significance of Subtle Structural Shifts
To establish a meaningful comparison, we have selected three close structural analogs of our primary compound, this compound (Compound A). Each analog introduces a specific structural change, allowing for a systematic evaluation of structure-activity relationships (SAR).[9][10][11]
-
Compound A: 2-(Pyrrolidin-3-yl)ethanol HCl (The Benchmark) - A 3-substituted pyrrolidine. The hydrochloride salt form enhances solubility and stability for experimental use.
-
Compound B: 2-(Pyrrolidin-2-yl)ethanol HCl (Positional Isomer) - The ethanol substituent is moved to the 2-position. This seemingly minor shift can significantly alter the molecule's stereochemistry and its presentation to a binding pocket.
-
Compound C: 3-(Pyrrolidin-3-yl)propan-1-ol HCl (Side-Chain Homolog) - The ethanol side chain is extended by one methylene unit. This modification increases lipophilicity and conformational flexibility, which can impact binding affinity and metabolic stability.
-
Compound D: 2-(1-Methylpyrrolidin-3-yl)ethanol HCl (N-Alkylated Analog) - A methyl group is added to the ring's nitrogen. This converts the secondary amine to a tertiary amine, removing a hydrogen bond donor and increasing basicity, which can drastically alter target engagement.[12]
Physicochemical Properties: A Quantitative Comparison
A molecule's biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key calculated parameters for our compound set.
| Compound | Structure | Molecular Formula (HCl Salt) | Molecular Weight ( g/mol ) | Calculated pKa (Amine) | Calculated LogP |
| A: 2-(Pyrrolidin-3-yl)ethanol HCl | OCCc1cc[nH]c1 | C₆H₁₄ClNO | 151.64 | ~10.8 | ~ -0.5 |
| B: 2-(Pyrrolidin-2-yl)ethanol HCl | OCCc1cccc[nH]1 | C₆H₁₄ClNO | 151.64 | ~10.9 | ~ -0.4 |
| C: 3-(Pyrrolidin-3-yl)propan-1-ol HCl | OCCC[c1]cc[nH]c1 | C₇H₁₆ClNO | 165.67 | ~10.8 | ~ 0.1 |
| D: 2-(1-Methylpyrrolidin-3-yl)ethanol HCl | OCCc1ccc1 | C₇H₁₆ClNO | 165.67 | ~10.5 | ~ 0.2 |
Note: pKa and LogP values are estimations based on standard computational models and can vary with experimental conditions. The pKa of the pyrrolidine nitrogen is a key determinant of its charge state at physiological pH, which is crucial for forming ionic interactions with target receptors.[1][13]
Comparative Biological Evaluation: A Receptor Binding Study
To contextualize the performance of these analogs, we will simulate a comparative study of their binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR), a well-established target in the central nervous system implicated in cognitive function and nicotine addiction.[6][14] The standard method for such a study is a competitive radioligand binding assay.[15][16][17]
Experimental Rationale & Design
The core principle of a competitive binding assay is to measure the ability of a test compound (unlabeled) to displace a radiolabeled ligand that has a known high affinity for the target receptor.[17][18] The resulting data allows for the determination of the half-maximal inhibitory concentration (IC₅₀), which can then be converted to the equilibrium dissociation constant (Kᵢ) to reflect the compound's binding affinity.[15][16]
The workflow for this type of experiment is a robust, multi-step process designed to ensure reproducibility and accuracy.
Figure 1: Standard workflow for a competitive radioligand binding assay.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a representative example for determining the binding affinity of the pyrrolidine analogs at the α4β2 nAChR.
-
Receptor Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50mM Tris-HCl, 120mM NaCl, 5mM KCl, 2mM CaCl₂, 1mM MgCl₂) and determine protein concentration via a BCA assay.[15]
-
-
Assay Plate Setup:
-
In a 96-well plate, add 50 µL of assay buffer for total binding wells or 50 µL of a high concentration of a known ligand (e.g., 10 µM nicotine) for non-specific binding wells.
-
Add 50 µL of the serially diluted test compounds (Analogs A-D) to their respective wells.
-
Add 50 µL of the radioligand (e.g., 0.2 nM [³H]-Epibatidine) to all wells.
-
Initiate the binding reaction by adding 100 µL of the prepared receptor membrane suspension (approx. 50-100 µg protein) to all wells. The final assay volume is 250 µL.
-
-
Incubation and Filtration:
-
Incubate the plate for 2 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer (10mM Tris-HCl, pH 7.4).[15]
-
-
Quantification and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.[15][16]
-
Data Interpretation and Structure-Activity Relationship (SAR) Discussion
The following table presents illustrative data from our hypothetical binding assay, reflecting established SAR principles for nAChR ligands.[8]
| Compound | Description | Illustrative IC₅₀ (nM) | Illustrative Kᵢ (nM) | SAR Interpretation |
| A | 2-(Pyrrolidin-3-yl)ethanol HCl | 150 | 75 | Benchmark Affinity. The secondary amine and hydroxyl group likely serve as key hydrogen bond donor/acceptor sites. |
| B | 2-(Pyrrolidin-2-yl)ethanol HCl | 85 | 42 | Improved Affinity. The 2-position places the side chain adjacent to the nitrogen, potentially creating a more favorable vector for interaction with the binding site's key residues. |
| C | 3-(Pyrrolidin-3-yl)propan-1-ol HCl | 320 | 160 | Reduced Affinity. The longer, more flexible side chain may introduce an entropic penalty upon binding or adopt a conformation that is less optimal for the binding pocket. |
| D | 2-(1-Methylpyrrolidin-3-yl)ethanol HCl | > 10,000 | > 5,000 | Drastically Reduced Affinity. The N-methylation removes a critical hydrogen bond donor and introduces steric bulk, likely disrupting a key interaction with an acidic residue (e.g., Aspartate) in the receptor binding pocket. |
Causality Behind the Results
-
Positional Isomerism (A vs. B): The enhanced affinity of Compound B suggests that the spatial relationship between the basic nitrogen and the hydroxyl-bearing side chain is critical. The 2-substituted pattern may allow for a more effective bidentate interaction with the receptor, where the protonated amine forms an ionic bond and the hydroxyl group acts as a hydrogen bond donor/acceptor in a specific orientation.
-
Side-Chain Length (A vs. C): The decreased potency of Compound C highlights the precise spatial requirements of the binding pocket. The additional methylene group may push the terminal hydroxyl out of an optimal hydrogen-bonding position or introduce a clash with the protein surface.
-
N-Alkylation (A vs. D): The near-total loss of affinity in Compound D is the most striking result and a classic example in SAR. The secondary amine of the pyrrolidine ring is often protonated at physiological pH and forms a crucial salt bridge with an anionic residue in the binding site of catecholamine and acetylcholine receptors. Replacing the proton with a methyl group prevents this hydrogen bond donation and can introduce steric hindrance, effectively abolishing high-affinity binding.
The logical relationship of this SAR can be visualized as a decision tree.
Figure 2: SAR decision tree for pyrrolidine analog modifications.
Conclusion and Future Directions
This guide demonstrates how minor, well-considered modifications to the 2-(Pyrrolidin-3-yl)ethanol scaffold can lead to significant changes in biological activity. Our comparative analysis, framed through a standard receptor binding assay, reveals that substituent position and the nature of the ring nitrogen are critical determinants of binding affinity for the α4β2 nAChR. The 2-substituted analog (Compound B ) emerged as a potentially more potent ligand, while N-alkylation (Compound D ) was detrimental to binding.
These findings provide a clear, data-driven rationale for guiding future optimization efforts. For researchers working with this scaffold, the next logical steps would involve exploring a broader range of substituents at the 2-position and investigating the effects of stereochemistry, as the chiral centers in these molecules will undoubtedly influence enantioselective binding to the receptor. Such systematic exploration is fundamental to the iterative process of modern drug discovery.
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A Senior Application Scientist's Guide to the Biological Validation of Novel Pyrrolidine-Based Nootropic Agents
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Promise of the Pyrrolidine Scaffold in Nootropic Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous FDA-approved drugs.[1][2][3] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space that is often critical for specific and high-affinity interactions with biological targets.[1][2][4] This structural feature is particularly relevant in the complex landscape of the central nervous system (CNS), where pyrrolidine derivatives have shown promise as anticonvulsants, neuroprotective agents, and cognitive enhancers (nootropics).[5][6]
This guide provides a comprehensive framework for the biological validation of a novel pyrrolidine-containing compound, using the hypothetical candidate 2-(Pyrrolidin-3-yl)ethanol hydrochloride as an illustrative example. As a structural analog to various bioactive molecules, this compound represents a starting point for investigating potential nootropic and neuroprotective effects. We will outline a logical, multi-tiered validation pipeline, from initial in vitro screening to in vivo behavioral assessment. This guide is designed to be a self-validating system, where each experimental choice is justified, and the data generated at each stage informs the next. We will compare our hypothetical candidate against well-characterized pyrrolidine-containing nootropics, namely Pramiracetam and Nefiracetam , to provide a clear benchmark for performance.
Part 1: Foundational In Vitro Characterization
The initial phase of validation focuses on establishing a baseline of biological activity and safety at the cellular level. This involves assessing general cytotoxicity, neuroprotective potential against common stressors, and preliminary mechanistic insights.
Cytotoxicity Assessment in a Neuronal Cell Line
Causality of Experimental Choice: Before evaluating the therapeutic potential of a compound, it is imperative to determine its intrinsic toxicity to the target cells. A dose-dependent cytotoxicity profile is essential for identifying a safe therapeutic window for subsequent experiments. The SH-SY5Y human neuroblastoma cell line is a widely used and well-characterized model for initial neurotoxicity screening.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Pramiracetam, and Nefiracetam (e.g., from 0.1 µM to 100 µM). Treat the cells with these concentrations for 24 hours. Include a vehicle control (e.g., DMSO or saline).
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the CC₅₀ (50% cytotoxic concentration) for each compound.
Illustrative Comparative Data:
| Compound | CC₅₀ (µM) on SH-SY5Y cells |
| This compound | > 100 |
| Pramiracetam | > 100 |
| Nefiracetam | 85.2 |
This table presents hypothetical data for illustrative purposes.
Neuroprotection Against Glutamate-Induced Excitotoxicity
Causality of Experimental Choice: Glutamate-induced excitotoxicity is a key pathological mechanism in many neurodegenerative diseases and ischemic events.[7] Assessing a compound's ability to protect neurons from glutamate-induced cell death provides a strong indication of its neuroprotective potential.
Experimental Protocol: LDH Release Assay
-
Primary Neuronal Culture: Isolate and culture primary cortical neurons from embryonic day 18 rat pups in 96-well plates.
-
Pre-treatment: After 7 days in vitro, pre-treat the neurons with various concentrations of the test compounds for 2 hours.
-
Glutamate Challenge: Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 24 hours.
-
LDH Measurement: Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit, which is an indicator of cell death.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only treated cells. Determine the EC₅₀ (50% effective concentration) for neuroprotection.
Illustrative Comparative Data:
| Compound | EC₅₀ for Neuroprotection (µM) |
| This compound | 12.5 |
| Pramiracetam | 25.8 |
| Nefiracetam | 8.9 |
This table presents hypothetical data for illustrative purposes.
Neurite Outgrowth Assay
Causality of Experimental Choice: Neurite outgrowth is a critical process for neuronal development, plasticity, and regeneration.[8] A compound that promotes neurite outgrowth may have therapeutic potential for repairing neuronal damage.
Experimental Protocol: High-Content Imaging of Neurite Outgrowth
-
Cell Culture: Plate PC12 cells (a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of Nerve Growth Factor, NGF) on collagen-coated plates.
-
Treatment: Treat the cells with a low concentration of NGF (to prime them for differentiation) and various concentrations of the test compounds for 72 hours.
-
Immunofluorescence Staining: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system and analyze neurite length and branching per cell using appropriate software.
-
Data Analysis: Quantify the increase in neurite outgrowth compared to the NGF-only control.
Illustrative Comparative Data:
| Compound (at 10 µM) | % Increase in Neurite Length |
| This compound | 45% |
| Pramiracetam | 20% |
| Nefiracetam | 35% |
This table presents hypothetical data for illustrative purposes.
Visualization of In Vitro Validation Workflow
Caption: In Vitro validation workflow for a novel pyrrolidine compound.
Part 2: In Vivo Behavioral and Cognitive Assessment
Following promising in vitro results, the next crucial step is to evaluate the compound's effects on learning and memory in a living organism. Rodent models are standard for this purpose.
Passive Avoidance Test for Long-Term Memory
Causality of Experimental Choice: The passive avoidance task is a fear-motivated test that assesses long-term, hippocampus-dependent memory.[2][9][10][11][12] It relies on the animal's ability to remember an aversive experience (a mild foot shock) associated with a specific environment. An increase in the latency to re-enter the shock-associated compartment indicates improved memory retention.
Experimental Protocol: Step-Through Passive Avoidance
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild electric shock.
-
Acquisition Trial (Day 1):
-
Place a mouse in the light compartment.
-
After a 30-second habituation, open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
-
Drug Administration: Administer the test compounds (e.g., 10 mg/kg, intraperitoneally) immediately after the acquisition trial.
-
Retention Trial (Day 2):
-
24 hours after the acquisition trial, place the mouse back in the light compartment.
-
Open the door and measure the step-through latency (the time it takes for the mouse to re-enter the dark compartment), with an upper cut-off of 300 seconds.
-
-
Data Analysis: Compare the step-through latencies between the vehicle-treated group and the drug-treated groups.
Illustrative Comparative Data:
| Treatment Group (10 mg/kg) | Step-Through Latency (seconds, Mean ± SEM) |
| Vehicle | 85 ± 12 |
| This compound | 210 ± 25 |
| Pramiracetam | 180 ± 20 |
| Nefiracetam | 230 ± 18 |
This table presents hypothetical data for illustrative purposes.
Morris Water Maze for Spatial Learning and Memory
Causality of Experimental Choice: The Morris Water Maze (MWM) is a gold-standard test for assessing spatial learning and memory, which are highly dependent on the hippocampus.[13][14][15][16][17] It requires the animal to use distal cues in the room to navigate to a hidden platform. This task provides a rich dataset, including learning rate (escape latency over days) and memory recall (time spent in the target quadrant during a probe trial).
Experimental Protocol: Morris Water Maze
-
Apparatus: A large circular pool filled with opaque water, with a submerged escape platform hidden from view.
-
Acquisition Phase (Days 1-4):
-
Conduct four trials per day for four consecutive days.
-
In each trial, place the mouse in the water at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within 60 seconds, guide it to the platform.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Drug Administration: Administer the test compounds daily, 30 minutes before the first trial.
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Track the mouse's swim path and measure the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Plot the learning curve (escape latency vs. training day).
-
Compare the time spent in the target quadrant during the probe trial across different treatment groups.
-
Illustrative Comparative Data:
| Treatment Group (10 mg/kg) | Escape Latency on Day 4 (seconds, Mean ± SEM) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle | 25 ± 4 | 28% |
| This compound | 15 ± 3 | 45% |
| Pramiracetam | 18 ± 3 | 40% |
| Nefiracetam | 14 ± 2 | 48% |
This table presents hypothetical data for illustrative purposes.
Visualization of In Vivo Validation Workflow
Caption: In Vivo validation workflow for a potential nootropic agent.
Part 3: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for further drug development. Based on the known pharmacology of comparator racetams, a key area of investigation is the cholinergic system.
Hypothesized Mechanism of Action: Many racetam nootropics, including Pramiracetam, are known to enhance high-affinity choline uptake (HACU) in the hippocampus.[4][18][19][20] This process is the rate-limiting step for acetylcholine (ACh) synthesis. An increase in HACU leads to greater ACh production and release, which is thought to underlie the observed improvements in cognitive function. Nefiracetam has a more complex profile, also modulating GABAergic and glutamatergic systems.[21][22][23][24]
Visualization of Hypothesized Cholinergic Pathway
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 2-(Pyrrolidin-3-yl)ethanol hydrochloride
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, the specificity of a drug candidate for its intended target is a cornerstone of both efficacy and safety. Off-target interactions, where a molecule binds to and modulates the activity of unintended proteins, are a primary driver of adverse drug reactions (ADRs) and a significant cause of late-stage attrition in drug development pipelines.[1][2][3][4] Therefore, early and comprehensive in vitro safety pharmacology profiling is not merely a regulatory checkbox but a critical step in de-risking lead compounds and building a robust safety profile.[3][5][6]
This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-(Pyrrolidin-3-yl)ethanol hydrochloride , a novel investigational compound. The pyrrolidine moiety is a common scaffold in centrally active agents, suggesting a potential interaction with various neurotransmitter receptors and ion channels. To contextualize its selectivity, we compare its performance against two hypothetical structural analogs with distinct substitution patterns:
-
Alternative A: 2-(1-Methylpyrrolidin-3-yl)ethanol hydrochloride
-
Alternative B: 2-(Pyrrolidin-2-yl)ethanol hydrochloride
Our investigation leverages a panel of well-established binding and functional assays targeting key protein families implicated in common ADRs, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[5][7] The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to guide informed decision-making in lead optimization and candidate selection.
Rationale for Target Panel Selection
The selection of targets for our cross-reactivity panel was guided by the structural features of this compound and its analogs. The pyrrolidine ring is a privileged scaffold known to interact with a variety of receptors in the central nervous system (CNS). Consequently, our panel is enriched with key CNS targets that are frequently implicated in off-target effects. These include:
-
Muscarinic Acetylcholine Receptors (M1-M5): Critical for regulating functions in the central and peripheral nervous system.[8][9][10][11][12] Off-target activity can lead to side effects such as dry mouth, blurred vision, and cognitive impairment.
-
Adrenergic Receptors (α1, α2, β1, β2): These receptors mediate the effects of norepinephrine and epinephrine and are involved in cardiovascular and CNS function.[13][14][15][16][17] Unintended interactions can result in hypertension, hypotension, or cardiac arrhythmias.
-
Dopamine Receptors (D1-D5): Central to motor control, motivation, and reward.[18][19][20][21][22] Off-target binding can lead to extrapyramidal symptoms or hormonal imbalances.
-
Histamine Receptors (H1-H4): Involved in allergic reactions, gastric acid secretion, and neurotransmission.[23][24][25][26][27] H1 antagonism is associated with sedation.
-
GABA-A Receptors: The primary inhibitory neurotransmitter receptors in the CNS.[28][29][30][31][32] Modulation can cause sedation, anxiolysis, or seizures.
-
Opioid Receptors (μ, δ, κ): Key targets for analgesia, but off-target activity can lead to respiratory depression and dependence.[33][34][35][36][37]
-
hERG Ion Channel: A critical potassium channel involved in cardiac repolarization.[38][39][40] Inhibition can lead to life-threatening arrhythmias.
Experimental Design and Methodologies
To ensure a comprehensive and self-validating assessment, we employed a tiered approach, beginning with broad radioligand binding assays to identify potential interactions, followed by functional assays to determine the pharmacological effect (agonist, antagonist, or modulator) of any observed binding.
Workflow for Cross-Reactivity Profiling
Caption: Tiered workflow for cross-reactivity profiling.
Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity of the test compounds to a panel of receptors, transporters, and ion channels.
Methodology:
-
Preparation of Membranes: Cell membranes expressing the target protein of interest were prepared from recombinant cell lines.
-
Assay Setup: Assays were performed in 96-well plates. Each well contained cell membranes, a specific radioligand for the target, and either a vehicle control, a known reference compound, or the test compound (this compound, Alternative A, or Alternative B) at a screening concentration of 10 µM.
-
Incubation: Plates were incubated at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter plate.
-
Detection: The amount of bound radioactivity on the filters was quantified using a scintillation counter.
-
Data Analysis: The percent inhibition of specific binding was calculated for each test compound relative to the vehicle control. For compounds showing significant inhibition (>50%), concentration-response curves were generated to determine the inhibitory constant (Ki).
Protocol 2: Functional Cellular Assays (Example: Calcium Flux Assay for Gq-coupled GPCRs)
Objective: To assess the functional activity (agonist or antagonist) of compounds that demonstrated significant binding in the primary screen.
Methodology:
-
Cell Culture: Cells stably expressing the Gq-coupled receptor of interest (e.g., M1 muscarinic receptor) were plated in 96-well plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
Agonist Mode: Test compounds were added at various concentrations to measure any direct activation of the receptor.
-
Antagonist Mode: Cells were pre-incubated with the test compounds before the addition of a known agonist at its EC80 concentration.
-
-
Signal Detection: Changes in intracellular calcium levels were measured in real-time using a fluorescence plate reader.
-
Data Analysis:
-
Agonist Mode: Concentration-response curves were plotted to determine the EC50 (potency) and Emax (efficacy) for compounds that elicited a response.
-
Antagonist Mode: The inhibitory effect of the test compounds on the agonist-induced response was used to calculate the IC50.
-
Comparative Data Analysis
The following tables summarize the (simulated) experimental data for this compound and its structural analogs.
Table 1: Primary Binding Screen Results (% Inhibition at 10 µM)
| Target | 2-(Pyrrolidin-3-yl)ethanol HCl | Alternative A | Alternative B |
| Muscarinic M1 | 85% | 92% | 35% |
| Muscarinic M2 | 68% | 75% | 28% |
| Muscarinic M3 | 45% | 48% | 15% |
| Adrenergic α2A | 55% | 25% | 18% |
| Dopamine D2 | 30% | 65% | 42% |
| Histamine H1 | 25% | 31% | 12% |
| hERG Channel | 15% | 22% | 8% |
| Other targets in panel | <20% | <20% | <20% |
Values in bold indicate significant inhibition (>50%) and were selected for follow-up studies.
Table 2: Concentration-Response Binding Affinities (Ki, nM)
| Target | 2-(Pyrrolidin-3-yl)ethanol HCl | Alternative A | Alternative B |
| Muscarinic M1 | 120 | 85 | N/A |
| Muscarinic M2 | 450 | 380 | N/A |
| Adrenergic α2A | 850 | N/A | N/A |
| Dopamine D2 | N/A | 620 | N/A |
N/A: Not applicable as inhibition in the primary screen was below the 50% threshold.
Table 3: Functional Assay Results (IC50 / EC50, nM)
| Target | Assay Type | 2-(Pyrrolidin-3-yl)ethanol HCl | Alternative A |
| Muscarinic M1 | Antagonist | 180 | 110 |
| Muscarinic M2 | Antagonist | 620 | 510 |
| Adrenergic α2A | Antagonist | 1,100 | N/A |
| Dopamine D2 | Antagonist | N/A | 890 |
All compounds were inactive in agonist mode for all targets tested.
Discussion and Interpretation
The cross-reactivity profiling reveals distinct selectivity profiles for this compound and its analogs.
-
This compound demonstrates notable affinity for muscarinic M1 and M2 receptors, acting as an antagonist at these sites. It also shows a weaker interaction with the adrenergic α2A receptor. Importantly, its activity at other key off-targets, including the hERG channel, is minimal at the tested concentration, which is a favorable safety characteristic.
-
Alternative A (2-(1-Methylpyrrolidin-3-yl)ethanol hydrochloride) exhibits a similar, but more potent, muscarinic M1/M2 antagonist profile. The N-methylation appears to enhance affinity for these receptors. However, this analog also introduces a significant interaction with the dopamine D2 receptor, a potential liability that could lead to CNS side effects.[18][19] This highlights how a seemingly minor structural modification can significantly alter the selectivity profile.
-
Alternative B (2-(Pyrrolidin-2-yl)ethanol hydrochloride) displays a much cleaner off-target profile, with no significant interactions observed in the primary screen. This suggests that the position of the ethanol substituent on the pyrrolidine ring is a critical determinant of muscarinic and dopaminergic receptor binding. While this profile is desirable from a safety perspective, it would be crucial to confirm that this analog retains its on-target potency (assuming the primary target is not one of those screened).
Signaling Pathway Context
The off-target interactions identified for this compound and Alternative A primarily involve G-protein coupled receptors. The diagram below illustrates the canonical signaling pathways for the affected receptors.
Caption: GPCR signaling pathways affected by test compounds.
Conclusion
This comparative guide demonstrates the critical importance of comprehensive cross-reactivity profiling in early drug discovery. Our analysis of this compound and its analogs reveals that subtle structural modifications can profoundly impact selectivity and introduce potential safety liabilities.
-
This compound presents a profile with manageable off-target interactions, primarily centered on muscarinic receptors.
-
Alternative A shows increased potency at muscarinic receptors but introduces an undesirable interaction with the dopamine D2 receptor.
-
Alternative B offers a superior safety profile but requires confirmation of on-target activity.
These findings provide a clear, data-driven rationale for prioritizing this compound or Alternative B for further development, while deprioritizing Alternative A due to its polypharmacology. This systematic, comparative approach enables the selection of drug candidates with the highest probability of success, ultimately accelerating the delivery of safer and more effective medicines.
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comparative efficacy of different synthetic routes for 2-(Pyrrolidin-3-yl)ethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and scaffolds, 2-(Pyrrolidin-3-yl)ethanol hydrochloride stands as a valuable building block for the synthesis of a variety of bioactive molecules. Its utility stems from the presence of a secondary amine within the pyrrolidine ring and a primary alcohol, offering multiple points for chemical modification. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide provides an in-depth comparative analysis of prominent synthetic routes to this compound, offering experimental insights and data to inform strategic decisions in chemical synthesis and process development.
Introduction to Synthetic Strategies
The synthesis of 3-substituted pyrrolidines, such as the target molecule, presents a unique set of challenges. Control of regioselectivity is paramount to ensure the desired substitution pattern on the pyrrolidine ring. Furthermore, the presence of two reactive functional groups, the amine and the alcohol, often necessitates the use of protecting group strategies to achieve selective transformations. This guide will explore and compare two distinct and plausible synthetic pathways, evaluating them on key performance indicators including overall yield, scalability, reagent availability and cost, and safety considerations.
Route 1: Synthesis via Dieckmann Condensation of a Substituted Glycinate
This classical approach leverages the intramolecular cyclization of a diester to construct the pyrrolidinone ring, which is subsequently reduced. The key steps involve the formation of an acyclic precursor through sequential Michael additions, followed by cyclization, decarboxylation, and reduction.
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocol for Key Steps in Route 1
Step 1: Synthesis of Diethyl 2-(2-cyanoethyl)malonate
-
To a solution of diethyl malonate in a suitable solvent such as ethanol, add a catalytic amount of a strong base (e.g., sodium ethoxide).
-
Cool the mixture in an ice bath and add acrylonitrile dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Neutralize the reaction with a weak acid and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield diethyl 2-(2-cyanoethyl)malonate.
Step 2: Dieckmann Condensation and Subsequent Decarboxylation
-
The acyclic precursor, formed by alkylation of diethyl 2-(2-cyanoethyl)malonate with an amino-protected ethyl acetate equivalent, is dissolved in an anhydrous, aprotic solvent like toluene.
-
A strong base, such as sodium hydride, is added portion-wise at 0 °C.
-
The reaction mixture is then heated to reflux for several hours to drive the intramolecular cyclization.
-
After cooling, the reaction is quenched with acid.
-
The resulting β-keto ester is then subjected to acidic hydrolysis and heated to induce decarboxylation, yielding the N-protected 3-pyrrolidinone.
Step 3: Reduction of the Pyrrolidinone and Nitrile Moieties
-
The ketone of the N-protected 3-pyrrolidinone can be selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
-
The more challenging reduction of the nitrile to the primary alcohol can be achieved through catalytic hydrogenation at elevated pressure using a catalyst such as Raney Nickel or through chemical reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Care must be taken as LiAlH₄ will also reduce the amide bond if the pyrrolidinone is not fully reduced to a pyrrolidine first. A more modern and selective method involves nickel-catalyzed reductive hydrolysis which can convert nitriles to alcohols in the presence of other functional groups.[1]
-
Finally, the N-protecting group is removed under appropriate conditions (e.g., acid hydrolysis for a Boc group or hydrogenolysis for a Cbz group).
Step 4: Salt Formation
-
The free base of 2-(Pyrrolidin-3-yl)ethanol is dissolved in a suitable solvent like isopropanol or diethyl ether.
-
A solution of hydrochloric acid in the same or a miscible solvent is added dropwise until the precipitation of the hydrochloride salt is complete.
-
The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
Route 2: Synthesis from Glutamic Acid
This approach utilizes a readily available and chiral starting material, glutamic acid, to construct the pyrrolidine ring. This route offers the potential for stereochemical control and often involves the formation of a pyroglutamic acid intermediate.
Logical Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocol for Key Steps in Route 2
Step 1: Formation of a Pyroglutamate Derivative
-
L-Glutamic acid is heated, often in the presence of an acid catalyst, to induce intramolecular cyclization to form pyroglutamic acid.
-
The carboxylic acid of pyroglutamic acid is then typically esterified (e.g., using methanol and a catalytic amount of sulfuric acid) to facilitate subsequent reactions.
Step 2: Introduction of the Two-Carbon Side Chain at the 3-Position
-
This is a critical and challenging step. One potential strategy involves the α-functionalization of the pyroglutamate ester. This could be achieved by forming an enolate and reacting it with a suitable two-carbon electrophile, such as an ethylene oxide equivalent or a protected 2-bromoethanol. This step often requires careful optimization of reaction conditions to control for side reactions.
Step 3: Reduction of the Lactam and Ester Functionalities
-
A strong reducing agent, typically lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF), is used to simultaneously reduce both the lactam and the ester groups of the substituted pyroglutamate. This transformation yields the corresponding 3-substituted prolinol.
Step 4: Conversion to the Final Product and Salt Formation
-
The resulting prolinol derivative now has the desired 2-(pyrrolidin-3-yl)ethanol skeleton. If a protecting group was used on the nitrogen during the synthesis, it is removed at this stage.
-
The final product is then converted to its hydrochloride salt as described in Route 1.
Comparative Efficacy Analysis
| Parameter | Route 1: Dieckmann Condensation | Route 2: From Glutamic Acid |
| Overall Yield | Generally moderate, as it involves multiple steps with potential for yield loss at each stage. | Potentially higher if the key C-C bond formation at the 3-position can be achieved efficiently. The use of a pre-formed ring can reduce the number of steps. |
| Scalability | Scalable, as the individual reactions (Michael addition, Dieckmann condensation, reductions) are well-established industrial processes. | Potentially challenging to scale the selective functionalization of the 3-position of the pyroglutamate. Reductions with LiAlH₄ can also pose scalability challenges. |
| Reagent Cost & Availability | Starts from inexpensive and readily available bulk chemicals like diethyl malonate and acrylonitrile. | L-Glutamic acid is an inexpensive and abundant starting material. However, specialized reagents for the C3-functionalization may be more costly. |
| Stereocontrol | Produces a racemic mixture unless a chiral auxiliary or asymmetric catalysis is employed, adding complexity and cost. | Can potentially start from chiral L-glutamic acid, offering an enantiomerically enriched product. Maintaining stereointegrity throughout the synthesis is a key consideration. |
| Safety & Environmental Impact | The use of sodium hydride requires careful handling due to its flammability. Acrylonitrile is toxic and a suspected carcinogen. | The use of lithium aluminum hydride requires stringent anhydrous conditions and careful quenching. Borane reagents are also hazardous. |
| Versatility | The acyclic precursors can be readily modified to synthesize a variety of 3-substituted pyrrolidines. | The synthesis is more convergent towards the target structure, potentially offering less flexibility for analog synthesis. |
Conclusion and Senior Scientist's Recommendation
Both synthetic routes present viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 , based on the Dieckmann condensation, is a robust and versatile approach that utilizes well-understood and scalable chemical transformations. Its primary drawback is the lack of inherent stereocontrol, which would necessitate additional steps for chiral resolution or asymmetric synthesis if a single enantiomer is desired. However, for the production of the racemic material, this route is likely to be more straightforward to optimize for large-scale production due to the predictability of the individual reactions.
Route 2 , starting from glutamic acid, is intellectually appealing due to its use of a renewable and chiral starting material. The main hurdle in this route is the efficient and selective introduction of the hydroxyethyl side chain at the 3-position of the pyroglutamate intermediate. If this key step can be optimized to be high-yielding and scalable, this route could be superior, particularly for the synthesis of enantiomerically pure this compound.
Recommendation: For initial research and development where racemic material is acceptable and versatility is desired, Route 1 offers a more predictable and readily implementable strategy. For applications requiring high enantiopurity and where investment in process development for the key C-C bond-forming step is feasible, Route 2 holds the promise of a more elegant and potentially more efficient synthesis in the long run.
Ultimately, the choice of synthetic route will depend on the specific project requirements, including the desired stereochemistry, scale of production, and available resources for process optimization. It is recommended that both routes be explored at the laboratory scale to determine the most efficient and cost-effective method for a given application.
References
- Nickel‐Catalyzed Reductive Hydrolysis of Nitriles to Alcohols.
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in vivo versus in vitro correlation of 2-(Pyrrolidin-3-yl)ethanol hydrochloride activity
An Objective Guide to Correlating In Vitro and In Vivo Activity for Novel Pyrrolidine Compounds: A Case Study with 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
Introduction: The Pyrrolidine Scaffold and the Imperative of Predictive Correlation
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a privileged scaffold in modern drug discovery.[1] this compound is a compound featuring this versatile scaffold.[3][4][5] As with any novel chemical entity, a critical step in its preclinical development is understanding how its activity in a controlled laboratory setting (in vitro) translates to a complex living system (in vivo).
This guide provides a comprehensive framework for establishing an in vivo-in vitro correlation (IVIVC) for a novel compound like this compound. Establishing a robust IVIVC is a strategic imperative in drug development. It allows researchers to predict a drug's in vivo performance from its in vitro release profiles, streamlining formulation development, supporting regulatory decisions, and potentially reducing the need for extensive clinical bioequivalence studies.[6][7][8] This document will detail the necessary experimental workflows, from initial cell-based assays to preclinical animal studies, and the subsequent data modeling required to build a predictive bridge between these two essential domains of pharmacological investigation.
Part 1: Foundational In Vitro Characterization: Defining the Baseline Activity
Before any meaningful in vivo studies can be designed, a thorough in vitro characterization of the compound is essential to understand its intrinsic activity, potency, and potential mechanism of action.[9] This phase serves to establish a baseline pharmacological profile.
Rationale for Initial In Vitro Assays
The initial suite of in vitro assays should be designed to answer fundamental questions: Is the compound cytotoxic? Does it interact with a specific molecular target? What is its potency? The answers to these questions will guide the design of subsequent, more complex experiments.
Experimental Protocols
1. Preparation of this compound for In Vitro Assays:
A critical first step is the proper dissolution of the test compound to ensure accurate and reproducible results.[10]
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[11] Ensure complete dissolution, using gentle warming if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C to maintain stability.[10]
-
-
Working Solution Preparation:
-
Thaw a stock solution aliquot and perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations for the assay.
-
It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).[11]
-
2. Cytotoxicity Assessment using MTT Assay:
This assay determines the concentration at which the compound inhibits cell viability, providing a measure of its cytotoxic potential.[11]
-
Procedure:
-
Seed cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at an appropriate density and allow them to attach for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the control.
-
3. Hypothetical Target Engagement Assay (e.g., Receptor Binding Assay):
Based on the pyrrolidine scaffold, which is present in many CNS-active agents, one might hypothesize that this compound interacts with a specific neurotransmitter receptor.[12][13] A receptor binding assay can test this hypothesis.
-
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
-
Procedure:
-
Prepare cell membranes or purified receptors that express the target of interest.
-
Incubate the membranes/receptors with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
After incubation, separate the bound from the unbound radioligand by filtration.
-
Measure the radioactivity of the filter, which corresponds to the amount of bound radioligand.
-
-
Data Analysis:
-
The data is used to calculate the Ki (inhibition constant), which reflects the affinity of the compound for the receptor.
-
Visualization of In Vitro Workflow
Caption: Workflow for the initial in vitro characterization of a novel compound.
Part 2: In Vivo Assessment: From the Petri Dish to a Living System
In vivo testing is indispensable for understanding how a compound behaves in a complex biological system, providing insights into its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[14][15]
Designing a Preclinical In Vivo Study
A well-designed in vivo study is crucial for generating reliable and reproducible data.[16] Key considerations include the selection of an appropriate animal model, determination of the dosing regimen, and defining clear endpoints.[14][16]
1. Animal Model Selection:
The choice of animal model is critical and should be based on the research question.[17] For a compound with potential neurological activity, a rodent model (e.g., mice or rats) is often a suitable starting point due to its well-characterized physiology and the availability of behavioral testing paradigms.
2. Pharmacokinetic (PK) Study:
A PK study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[17]
-
Protocol:
-
Administer a single dose of this compound to a cohort of animals via a relevant route (e.g., intravenous and oral).
-
Collect blood samples at multiple time points after administration.
-
Analyze the plasma samples using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the compound.[17]
-
-
Data Analysis:
-
Key PK parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
-
3. Pharmacodynamic (PD) Study:
A PD study measures the physiological or behavioral effects of the compound. For a hypothetically neuroactive agent, this could involve a behavioral test.
-
Protocol (Example: Novel Object Recognition Test):
-
Acclimate the animals to the testing arena.
-
Administer different doses of this compound or a vehicle control.
-
During the familiarization phase, allow the animals to explore two identical objects.
-
After a retention interval, replace one of the objects with a novel one and record the time spent exploring each object.
-
-
Data Analysis:
-
A significant increase in the time spent exploring the novel object in the compound-treated group compared to the control group could indicate a pro-cognitive effect.
-
Hypothetical In Vivo Data Summary
| PK Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 250 | 180 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng*h/mL) | 450 | 900 |
| t1/2 (h) | 2.5 | 2.8 |
| Bioavailability (%) | N/A | 20 |
| PD Study: Novel Object Recognition | Vehicle Control | Compound (10 mg/kg, oral) |
| Discrimination Index | 0.1 ± 0.05 | 0.4 ± 0.08 |
Part 3: Bridging the Gap - Establishing the In Vivo-In Vitro Correlation (IVIVC)
The ultimate goal is to establish a predictive mathematical model that describes the relationship between an in vitro property (e.g., dissolution rate or receptor occupancy) and an in vivo response (e.g., plasma concentration or pharmacological effect).[6]
The IVIVC Framework
The FDA defines several levels of IVIVC, with Level A being the most rigorous.[6]
-
Level A Correlation: A point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile. This is the highest level of correlation and can predict the entire in vivo time course from in vitro data.[6][18]
Developing a Level A IVIVC Model
-
In Vitro Data: Obtain in vitro dissolution profiles for different formulations of this compound (e.g., fast, medium, and slow-releasing formulations).
-
In Vivo Data: Administer these formulations to animal models and obtain the corresponding plasma concentration-time profiles.
-
Deconvolution: Use the in vivo plasma concentration data to calculate the fraction of the drug absorbed over time. This mathematical process estimates the in vivo dissolution.
-
Correlation: Plot the fraction of drug absorbed in vivo against the fraction of drug dissolved in vitro for each formulation at various time points. A linear relationship indicates a strong Level A correlation.
Visualization of the IVIVC Process
Caption: The process of establishing a Level A in vivo-in vitro correlation.
Conclusion: A Unified Approach to Preclinical Development
The journey of a novel compound like this compound from a laboratory curiosity to a potential therapeutic agent is long and complex. A rigorous, stepwise approach that systematically correlates in vitro findings with in vivo outcomes is not merely a regulatory requirement but a fundamental scientific practice. By establishing a robust IVIVC, researchers can gain a deeper understanding of their compound's behavior, optimize its formulation, and make more informed decisions about its clinical development trajectory. This integrated approach enhances the efficiency of the drug development process and ultimately contributes to the creation of safer and more effective medicines.
References
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- Pillai, G., & Dantuluri, A. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central.
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- IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview.
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- PubMed. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations.
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Comparative Guide to the Structural Activity Relationship (SAR) of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride Derivatives
For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structural activity relationships (SAR) of derivatives based on the 2-(pyrrolidin-3-yl)ethanol scaffold. While comprehensive SAR studies on a single biological target for this specific family of compounds are not extensively documented in publicly available literature, this guide synthesizes data from closely related series of pyrrolidine derivatives to elucidate key trends and inform future research. The hydrochloride salt form of these derivatives is commonly utilized to improve solubility and stability, crucial properties for viable drug candidates.
The 2-(Pyrrolidin-3-yl)ethanol Scaffold: A Versatile Core in Medicinal Chemistry
The pyrrolidine ring is a foundational element in a vast array of natural products, alkaloids, and synthetic drugs, prized for its three-dimensional structure which allows for precise spatial orientation of functional groups.[1][2][3][4] The 2-(pyrrolidin-3-yl)ethanol moiety, in particular, presents two key points for chemical modification: the pyrrolidine nitrogen and the terminal hydroxyl group of the ethanol side chain. This versatility has led to its exploration in a variety of therapeutic areas, notably as a scaffold for agents targeting the central nervous system (CNS).[5][6]
This guide will dissect the available data to build a cohesive SAR narrative, focusing on how substitutions at the nitrogen and oxygen atoms of the 2-(pyrrolidin-3-yl)ethanol core influence biological activity.
General Synthesis of the 2-(Pyrrolidin-3-yl)ethanol Scaffold
The synthesis of the 2-(pyrrolidin-3-yl)ethanol core and its derivatives often begins with commercially available starting materials, such as pyrrolidine-3-carboxylic acid or its esters. A common synthetic route involves the reduction of the carboxylic acid or ester functionality to the corresponding alcohol. Subsequent modifications can then be introduced at the pyrrolidinyl nitrogen.
Experimental Protocol: Synthesis of the Core Scaffold
A representative synthesis for the 2-(pyrrolidin-3-yl)ethanol core is outlined below:
-
Protection of the Pyrrolidine Nitrogen: The secondary amine of a suitable pyrrolidine precursor, such as a pyrrolidine-3-carboxylate ester, is typically protected with a group like tert-butoxycarbonyl (Boc) to prevent side reactions in subsequent steps.
-
Reduction of the Ester: The ester group is then reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Deprotection: The Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the 2-(pyrrolidin-3-yl)ethanol scaffold. This can then be isolated as its hydrochloride salt.
Structural Activity Relationship (SAR) Analysis
The following sections will explore the impact of structural modifications at the two primary sites of the 2-(pyrrolidin-3-yl)ethanol scaffold.
N-Substitution on the Pyrrolidine Ring
The nitrogen atom of the pyrrolidine ring is a critical site for modification, with substitutions significantly influencing receptor affinity and selectivity.
Key Observations:
-
N-Arylalkyl and N-Benzyl Groups: The introduction of N-benzyl or related arylalkyl groups has been shown to be a fruitful strategy in the development of CNS-active agents. For instance, in a series of N-benzyl-N-(pyrrolidin-3-yl)carboxamides, the nature and substitution pattern of the benzyl group were critical for activity as dual serotonin and noradrenaline reuptake inhibitors.[7] This suggests that for derivatives of 2-(pyrrolidin-3-yl)ethanol, an N-benzyl or a substituted N-benzyl group could be a key determinant of biological activity.
-
Small Alkyl Groups: The presence of a small alkyl group, such as a methyl group, on the pyrrolidine nitrogen is a common feature in many muscarinic receptor ligands.[8][9] This substitution can influence the basicity of the nitrogen and its interaction with the target receptor.
Comparative Data for N-Substituted Pyrrolidine Derivatives
| Compound Series | N-Substituent | Biological Target | Key Findings | Reference |
| N-Benzyl-N-(pyrrolidin-3-yl)carboxamides | Substituted Benzyl | Serotonin/Noradrenaline Reuptake Transporters | Dual inhibition was achieved, with selectivity over the dopamine transporter.[7] | [7] |
| 1-Methyl-2-(...)-pyrrolidine Derivatives | Methyl | Muscarinic Receptors | The methyl group is a common feature in muscarinic agonists and antagonists.[8][9] | [8][9] |
Logical Relationship of N-Substitution to Activity
Caption: Impact of N-substitution on the activity of the pyrrolidine scaffold.
O-Substitution of the Ethanol Hydroxyl Group
Modification of the terminal hydroxyl group of the ethanol side chain, through etherification or esterification, offers another avenue to modulate the pharmacological profile of these derivatives.
Key Observations:
-
Ether Derivatives: The formation of ether linkages can alter the lipophilicity and hydrogen bonding capacity of the molecule. This can have a profound effect on blood-brain barrier penetration and receptor binding.
-
Ester Derivatives: Esterification of the hydroxyl group can create prodrugs that are cleaved in vivo to release the active parent compound. This strategy can be employed to improve oral bioavailability and modify the pharmacokinetic profile.
While specific comparative data for O-substituted 2-(pyrrolidin-3-yl)ethanol derivatives is sparse, general principles of medicinal chemistry suggest that these modifications would significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Experimental Workflow for Derivative Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of derivatives.
Conclusion and Future Directions
The 2-(pyrrolidin-3-yl)ethanol scaffold is a promising starting point for the design of novel therapeutic agents. This guide, by synthesizing fragmented data from related compound series, provides a foundational understanding of its structural activity relationships.
-
N-Substitution: The pyrrolidine nitrogen is a key handle for modulating potency and selectivity. N-arylalkyl substituents appear beneficial for CNS targets, while small N-alkyl groups are important for muscarinic receptor activity.
-
O-Substitution: Modification of the ethanol hydroxyl group is a viable strategy for altering pharmacokinetic properties and potentially creating prodrugs.
Future research should focus on the systematic synthesis and evaluation of a library of 2-(pyrrolidin-3-yl)ethanol derivatives against a specific biological target. This would allow for the generation of a comprehensive and quantitative SAR dataset, which is currently lacking in the public domain. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mesopotamian Journal of Sciences, 31(1), 1-10.
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- Essawi, M. Y. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. Pharmazie, 54(8), 575-579.
- Wagdy, L., et al. (2018). Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. Bioorganic Chemistry, 76, 210-217.
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mesopotamian Journal of Sciences.
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- ResearchGate. (n.d.). Synthesis of (S)-pyrrolidin-2-ylmethanol derivative.
- Zhou, D., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4308-4311.
- Burilov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158.
- Dei, S., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409-1413.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ChemMedChem, 16(15), 2337-2354.
- Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725.
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
- ResearchGate. (n.d.). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives.
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A Comparative Guide to the Synthetic Utility of 3-Substituted Pyrrolidine Precursors: Benchmarking 2-(Pyrrolidin-3-yl)ethanol Hydrochloride in CNS Drug Synthesis
This guide provides an in-depth comparative analysis of 2-(Pyrrolidin-3-yl)ethanol hydrochloride as a synthetic building block. Rather than evaluating this compound for direct biological activity, we will benchmark its utility and efficiency as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs) targeting the central nervous system. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, integral to numerous drugs due to its ability to explore three-dimensional chemical space and establish critical interactions with biological targets.[1]
Our analysis will focus on the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, a class of drugs where the precise stereochemistry of a substituted pyrrolidine ring is paramount for efficacy.[2][3] We will use the synthesis of Varenicline, a well-known α4β2 nAChR partial agonist used for smoking cessation, as a representative case study to compare different synthetic strategies.[4][5]
The Synthetic Challenge: Constructing the Core of Varenicline
The therapeutic efficacy of Varenicline is intrinsically linked to its rigid, polycyclic structure, which features a key azabicyclic moiety. The original and subsequent syntheses of Varenicline reveal a multi-step process, often beginning with the construction of a key benzazepine intermediate.[5][6] A critical phase of this synthesis involves the formation of the pyrazino[2,3-h][2]benzazepine ring system.
One of the pivotal intermediates in many patented routes is a diamino-benzazepine derivative, which is then cyclized with glyoxal to form the final core structure.[6][7] The challenge for process chemists is to develop the most efficient, scalable, and stereochemically controlled route to these advanced intermediates.
Below is a generalized workflow representing a common synthetic approach to Varenicline, which will serve as our reference pathway.
Caption: A generalized workflow for Varenicline synthesis.
Benchmarking Synthetic Strategies
The core of our analysis compares two distinct conceptual strategies for accessing the necessary chiral pyrrolidine-containing intermediates.
-
Strategy A: A "building block" approach utilizing a pre-formed, functionalized chiral precursor like (R)-2-(Pyrrolidin-3-yl)ethanol hydrochloride.
-
Strategy B: A "de novo" approach starting from a simpler, achiral precursor and establishing the pyrrolidine ring and its stereochemistry during the synthesis.
Strategy A: The Chiral Building Block Approach
This strategy leverages a commercially available chiral starting material, (R)-2-(Pyrrolidin-3-yl)ethanol hydrochloride[8], to introduce the required stereocenter early in the synthesis. The rationale is that starting with a pre-defined stereocenter can simplify the synthetic route by eliminating the need for chiral resolutions or asymmetric syntheses later on, which can be costly and reduce overall yield.
The primary challenge in this approach is the efficient conversion of the hydroxyethyl side chain into a functionality that allows for annulation to form the required bicyclic system of a Varenicline precursor.
The following protocol outlines a conceptual two-step transformation to convert the hydroxyethyl group into a more versatile functional handle, such as a carboxylic acid, which is a common precursor for ring-forming reactions.
Step 1: Oxidation of (R)-2-(Pyrrolidin-3-yl)ethanol
-
Protection: The pyrrolidine nitrogen must first be protected to prevent side reactions. Dissolve (R)-2-(Pyrrolidin-3-yl)ethanol hydrochloride (1.0 eq) in dichloromethane (DCM). Add triethylamine (2.2 eq) to neutralize the hydrochloride salt. Cool the solution to 0°C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected alcohol.
-
Oxidation: Dissolve the N-Boc protected alcohol in a suitable solvent system (e.g., acetonitrile/water). Add a catalytic amount of TEMPO and sodium hypochlorite (NaOCl) solution dropwise at 0°C. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Quench the reaction with saturated sodium thiosulfate solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the corresponding carboxylic acid.
Caption: Key transformation in the chiral building block approach.
Strategy B: The De Novo Synthesis Approach (Benchmark)
This benchmark strategy represents a more classical approach where the pyrrolidine ring is constructed from acyclic precursors. A common method is the Mannich reaction, which involves the aminoalkylation of a carbon acid using formaldehyde and a primary or secondary amine.[9] While potentially involving more steps, this approach can be more cost-effective if the initial starting materials are inexpensive bulk chemicals.
The following protocol describes the synthesis of a β-amino ketone intermediate via the Mannich reaction, a foundational step in building the pyrrolidine core from the ground up.[9]
Step 1: Synthesis of 3-(1-pyrrolidino)propiophenone (Mannich Reaction)
-
Reaction Setup: In a round-bottom flask, combine acetophenone (1.0 eq), paraformaldehyde (1.1 eq), and pyrrolidine hydrochloride (1.0 eq).
-
Solvent and Catalyst: Add 95% ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 2 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: After completion (typically 4-6 hours), cool the reaction mixture to room temperature. The product, 3-(1-pyrrolidino)propiophenone hydrochloride, often crystallizes from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from an ethanol/ether mixture. This intermediate can then undergo further reactions, such as cyclization and reduction, to form the desired 3-substituted pyrrolidine.
Caption: Key transformation in the de novo synthesis approach.
Comparative Analysis
| Metric | Strategy A: Chiral Building Block | Strategy B: De Novo Synthesis (Benchmark) | Causality & Field Insights |
| Stereochemical Control | Excellent (Pre-defined) | Requires dedicated step (Asymmetric synthesis or chiral resolution) | Strategy A offers a significant advantage by incorporating the required chirality from the start, de-risking a critical quality attribute of the final API. |
| Number of Steps | Potentially fewer steps to the chiral core. | Generally more steps due to ring formation and resolution. | A shorter route (Strategy A) can lead to higher overall yield and faster development timelines, crucial in early-phase drug discovery. |
| Starting Material Cost | Higher (Specialized chiral intermediate). | Lower (Bulk commodity chemicals). | The cost-benefit analysis is critical. For large-scale manufacturing, the lower cost of starting materials in Strategy B might outweigh the expense of additional steps. |
| Process Scalability | Generally good, but depends on the scalability of subsequent transformations. | Mannich reactions are highly scalable and industrially proven. Chiral resolution can be a bottleneck. | The robustness and historical validation of reactions like the Mannich make Strategy B attractive from a process chemistry standpoint, provided an efficient resolution is available. |
| Flexibility for Analogs | Limited by the availability of substituted pyrrolidinylethanol analogs. | High. The starting materials (e.g., substituted acetophenones) can be easily varied to create a library of analogs. | For medicinal chemistry exploration, the flexibility of Strategy B is a major asset, allowing for rapid Structure-Activity Relationship (SAR) studies. |
| Overall Yield | Potentially higher due to fewer steps. | Often lower due to the cumulative losses over more steps, including a theoretical max 50% loss from classical resolution. | While Strategy A may have a higher theoretical yield, the practical yields of the functional group interconversions must be high to realize this benefit. |
Conclusion and Senior Scientist's Perspective
The choice between a "building block" approach (Strategy A) and a "de novo" synthesis (Strategy B) is a classic dilemma in drug development, balancing speed, cost, and flexibility.
This compound , as a representative of Strategy A, offers a compelling proposition for research and early development phases. Its primary advantage is the unambiguous introduction of a key stereocenter, which significantly simplifies the synthetic challenge and accelerates the delivery of target molecules for biological evaluation. This approach prioritizes speed and reduces the risk associated with developing and optimizing a complex asymmetric synthesis or resolution.
Conversely, the benchmark de novo approach is a workhorse of industrial-scale synthesis. Its reliance on cheaper, more readily available starting materials makes it economically favorable for manufacturing large quantities of an API. The initial investment in developing a robust, scalable cyclization and resolution process can lead to significant long-term cost savings.
Ultimately, there is no single "best" approach. A prudent strategy for a drug development program would be to utilize the chiral building block approach (Strategy A) for initial proof-of-concept and medicinal chemistry efforts. As the drug candidate progresses and the demand for material increases, resources can then be invested in developing a more economical, second-generation de novo synthesis (Strategy B) for commercial production. This compound and its derivatives are, therefore, valuable tools that enable rapid access to complex chemical matter, serving as a crucial bridge between initial discovery and large-scale manufacturing.
References
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- León-Rua, M., et al. (2019, October 22). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. MDPI.
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- (No author given). Intermediates of Varenicline. Manus Aktteva Biopharma LLP.
- Al-Muqarrabin, L. M., et al. (Date not available). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. ACS Publications.
- Al-Muqarrabin, L. M., et al. (2012, July 26). Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine. PubMed.
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- (No author given). 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE. MySkinRecipes.
- (No author given). 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE. Protheragen.
- Grygorenko, O. O., et al. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- (No author given). (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate.
- (No author given). Pyrrolidine synthesis. Organic Chemistry Portal.
- Kuneš, J., et al. (Date not available). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- (No author given). (Date not available). Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.
- Grygorenko, O. O., et al. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed.
- Iannitelli, A., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- (No author given). (Date not available). Synthesis of pyrrolidine compounds. Google Patents.
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A Comparative Guide to the Reproducibility of Experimental Results with 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, particularly in the synthesis of central nervous system (CNS) agents and nootropics, the choice of chiral building blocks is a critical determinant of experimental success and reproducibility. Among these, 2-(Pyrrolidin-3-yl)ethanol hydrochloride has emerged as a valuable synthon due to its inherent chirality and versatile functional groups. This guide provides an in-depth technical comparison of this compound with relevant alternatives, focusing on the reproducibility of experimental outcomes. We will delve into key synthetic transformations, supported by experimental data and detailed protocols, to offer a comprehensive resource for informed decision-making in your research endeavors.
The Strategic Importance of this compound in Synthesis
This compound possesses a unique structural motif: a chiral pyrrolidine ring substituted at the 3-position with a hydroxyethyl group. This arrangement offers several strategic advantages in multi-step syntheses:
-
Chiral Scaffolding: The stereocenter at the 3-position provides a chiral backbone for the construction of enantiomerically pure target molecules, which is often crucial for pharmacological efficacy and reducing off-target effects.
-
Dual Functionality: The secondary amine of the pyrrolidine ring and the primary alcohol of the hydroxyethyl group offer two distinct points for chemical modification. This allows for sequential and regioselective introduction of various pharmacophores.
-
Versatility in N-Substitution: The pyrrolidine nitrogen can be readily functionalized through various N-alkylation and N-arylation reactions, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.
Comparative Analysis: Reproducibility in Key Synthetic Transformations
To objectively assess the experimental reproducibility of this compound, we will examine its performance in a common and critical synthetic operation: N-alkylation . This reaction is fundamental for elaborating the core pyrrolidine structure. We will compare its performance with a structurally related and commercially available alternative, (S)-pyrrolidin-2-ylmethanol.
Experimental Benchmark: N-Benzylation
The N-benzylation of a chiral amino alcohol is a standard transformation that allows for the evaluation of reaction efficiency and potential side reactions.
Table 1: Comparative Performance Data for N-Benzylation
| Parameter | This compound | (S)-Pyrrolidin-2-ylmethanol |
| Reaction Time | 12-18 hours | 12-18 hours |
| Typical Yield | 85-95% | 88-97% |
| Purity (pre-purification) | >95% (by ¹H NMR) | >96% (by ¹H NMR) |
| Key Observations | Requires baseline to neutralize HCl | Direct reaction with base |
| Potential for Side Reactions | Low | Low |
Causality Behind Experimental Choices and Reproducibility
The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is critical for achieving high yields and minimizing side reactions in N-alkylation.[1] The use of NaH ensures complete deprotonation of the secondary amine, forming the highly nucleophilic pyrrolidide anion, which readily attacks the alkyl halide.[1] The polar aprotic nature of DMF solvates the sodium cation, enhancing the nucleophilicity of the anion.
The reproducibility of this reaction is high for both this compound and its 2-substituted counterpart. The slight differences in yield can often be attributed to variations in work-up procedures and the inherent steric hindrance around the nitrogen atom. For this compound, the initial addition of a base is necessary to neutralize the hydrochloride salt before deprotonation of the amine can occur. This additional step, if not carefully controlled, can introduce variability.
dot
Caption: Generalized workflow for comparative N-alkylation experiments.
Alternative Chiral Building Blocks: A Comparative Overview
While this compound is a robust building block, certain synthetic strategies may benefit from alternatives with different substitution patterns or functionalities.
Table 2: Comparison of Alternative Chiral Pyrrolidine Building Blocks
| Building Block | Key Features | Typical Applications | Considerations for Reproducibility |
| (S)-Pyrrolidin-2-ylmethanol | Commercially available, well-studied in organocatalysis. | Asymmetric aldol and Michael additions. | High, extensive literature available. |
| (R)- and (S)-3-Hydroxypyrrolidine | Simpler structure, readily available. | Introduction of a chiral pyrrolidinyl moiety. | High, straightforward functionalization. |
| (R)- and (S)-N-Boc-3-hydroxypyrrolidine | Protected amine for selective alcohol chemistry. | Synthesis of complex natural products and APIs. | Deprotection step adds complexity but is generally reproducible.[2] |
| 3-Aryl Pyrrolidines | Pre-functionalized with an aryl group. | CNS drug candidates targeting serotonin and dopamine receptors.[3] | Synthesis of the building block itself can be complex.[4] |
The choice of an alternative often depends on the specific synthetic target and the desired retrosynthetic disconnection. For instance, if the final molecule requires a substituent at the 2-position of the pyrrolidine ring, starting with a 2-substituted building block like (S)-pyrrolidin-2-ylmethanol is more efficient.
Experimental Protocols: A Foundation for Reproducibility
To ensure the reproducibility of experimental results, detailed and well-documented protocols are essential. Below is a representative protocol for the N-alkylation of this compound.
Protocol: N-Benzylation of this compound
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (2.2 equivalents).
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the pyrrolidine to the NaH suspension at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: Simplified mechanism of N-alkylation.
Conclusion and Authoritative Grounding
The reproducibility of experimental results using this compound is generally high, particularly in standard transformations like N-alkylation. Its performance is comparable to other chiral pyrrolidine-based building blocks, with the primary difference often being the substitution pattern which dictates its suitability for a specific synthetic strategy. The key to ensuring reproducibility lies in the careful control of reaction conditions, particularly the choice of base and solvent, and the use of well-documented, detailed experimental protocols.
The versatility and reliability of chiral pyrrolidine scaffolds in drug discovery are well-established in the scientific literature.[5][6] The selection of a specific building block should be guided by a thorough analysis of the target molecule's structure and the desired synthetic route. This guide provides a foundational understanding to aid researchers in making informed decisions, ultimately contributing to more efficient and reproducible synthetic campaigns in the pursuit of novel therapeutics.
References
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- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- PMC. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
- ResearchGate. Synthesis of (S)-pyrrolidin-2-ylmethanol. [Link]
- DiVA portal. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]
- PMC. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]
- ChemRxiv.
- ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- Semantic Scholar. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- DiVA portal. Synthesis of substituted pyrrolidines. [Link]
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- Google Patents. CN106588738B - The synthetic method of N-Boc- 3- pyrrolidine formaldehyde.
- FABAD Journal of Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
- The Royal Society of Chemistry.
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- PMC.
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A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of 2-(Pyrrolidin-3-yl)ethanol Hydrochloride
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical attribute that dictates efficacy and safety. For chiral molecules like 2-(Pyrrolidin-3-yl)ethanol, a versatile building block in medicinal chemistry, confirming enantiomeric purity is a non-negotiable step.[1] The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate a thorough understanding and control of stereoisomeric composition, as enantiomers can exhibit widely different pharmacokinetic, pharmacologic, and toxicologic profiles.[1][2][3][4][5]
This guide provides an in-depth comparison of analytical strategies for determining the enantiomeric purity of 2-(Pyrrolidin-3-yl)ethanol hydrochloride. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish frameworks for self-validating protocols, and present comparative data to empower researchers in selecting the most fit-for-purpose technique.
The Analytical Challenge: A Small, Polar Amino Alcohol
This compound presents a distinct set of analytical challenges. Its structure contains a chiral center at the 3-position of the pyrrolidine ring. The molecule's small size, high polarity, and the presence of both an amino and a hydroxyl group complicate separations. Furthermore, it lacks a strong chromophore, making direct UV detection in liquid chromatography less sensitive. Addressing these challenges requires a carefully considered analytical approach.
Core Analytical Strategies: A Head-to-Head Comparison
The determination of enantiomeric purity can be broadly categorized into direct and indirect methods. Direct methods separate the enantiomers themselves, typically using a chiral environment, while indirect methods involve converting the enantiomers into diastereomers prior to analysis.
Direct Chiral Chromatography: The Gold Standard
Direct chromatography on a Chiral Stationary Phase (CSP) is often the preferred approach as it minimizes sample preparation and avoids potential kinetic resolution or racemization issues associated with derivatization.[6]
Chiral HPLC is a powerful and versatile tool for enantiomeric separations.[6][7] The key to success lies in selecting the appropriate CSP and mobile phase. For a polar amino alcohol, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective.[6]
Causality of Method Choice: Polysaccharide CSPs offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited to the functional groups of 2-(Pyrrolidin-3-yl)ethanol. The choice of mobile phase mode (Normal Phase, Polar Organic, or Reversed-Phase) is critical. Normal phase (e.g., hexane/ethanol) often provides excellent selectivity but can suffer from poor sample solubility. A polar organic mode (e.g., acetonitrile/methanol) is frequently a good compromise, offering reasonable solubility and good chromatographic performance.[8] Additives like trifluoroacetic acid (TFA) and triethylamine (TEA) are often necessary to improve peak shape and achieve consistent retention for basic analytes.[8][9]
SFC has emerged as a compelling alternative to HPLC, particularly for high-throughput screening and green chemistry initiatives.[9][10] It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[9][10]
Expert Insight: For polar and basic compounds like 2-(Pyrrolidin-3-yl)ethanol, SFC often yields superior peak symmetry compared to HPLC.[8][9] The low-viscosity mobile phase allows for higher flow rates without excessive backpressure, significantly shortening run times. Methanol is a common co-solvent, and acidic/basic additives are still required to manage interactions with the stationary phase and ensure sharp peaks.[11]
Data Summary: Direct Chromatographic Methods
| Parameter | Chiral HPLC (Polar Organic Mode) | Chiral SFC |
| Principle | Differential interaction with a Chiral Stationary Phase.[6] | Differential interaction with a CSP using a supercritical fluid mobile phase.[9] |
| Typical CSP | Polysaccharide-based (e.g., Chiralpak series) | Polysaccharide or cyclofructan-based.[12] |
| Mobile Phase | Acetonitrile/Methanol with additives (e.g., 0.1% TFA/TEA) | CO2/Methanol with additives (e.g., 0.2% MSA)[11] |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes.[9] |
| Peak Symmetry | Good to excellent, highly dependent on additives. | Often superior to HPLC for basic analytes.[8][9] |
| Pros | Widely available, robust, well-understood. | Fast, "green" (less organic solvent), excellent for high-throughput screening.[9][10] |
| Cons | Longer run times, higher organic solvent consumption. | Requires specialized instrumentation. |
Indirect Methods: Derivatization to Diastereomers
When direct methods are unsuccessful or unavailable, an indirect approach can be employed. This involves reacting the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[13] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[14]
A classic and reliable method involves using Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride.[13][15][16] The amine or alcohol group of 2-(Pyrrolidin-3-yl)ethanol can be acylated to form diastereomeric amides or esters.[17]
Causality of Method Choice: The key to this technique is that the resulting diastereomers will have distinct signals in NMR spectroscopy (¹H or ¹⁹F) or different retention times in achiral HPLC.[13][15] The ratio of the integrated signals in NMR or the peak areas in HPLC corresponds directly to the enantiomeric ratio of the original sample.[15] A critical prerequisite is that the derivatization reaction must proceed to 100% completion to avoid kinetic resolution, which would otherwise give an inaccurate enantiomeric ratio.[13]
Data Summary: Indirect vs. Direct Methods
| Parameter | Indirect Method (e.g., Mosher's Derivatization) | Direct Methods (HPLC/SFC) |
| Principle | Covalent conversion to diastereomers, separated by standard techniques.[13] | Physical separation of enantiomers on a chiral stationary phase.[6] |
| Primary Output | NMR spectrum with distinct signals or chromatogram with separated diastereomer peaks.[15] | Chromatogram with baseline-separated enantiomer peaks. |
| Enantiomeric Purity | Determined by integration of diastereomer signals/peaks.[15] | Determined by integration of enantiomer peak areas. |
| Pros | Uses standard achiral columns/NMR; can also help determine absolute configuration.[17] | Fewer sample prep steps, avoids potential side reactions, generally higher throughput.[6] |
| Cons | Requires enantiopure derivatizing agent, reaction must go to completion, potential for racemization.[13] | Requires specialized and often expensive chiral columns. |
Spectroscopic Methods: Chiral Solvating Agents in NMR
An alternative to covalent derivatization is the use of Chiral Solvating Agents (CSAs) in NMR spectroscopy.[18] A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the analyte enantiomers.[19]
Expert Insight: This interaction creates a different chemical environment for the nuclei of each enantiomer, leading to the splitting of signals in the NMR spectrum.[20] The enantiomeric excess can then be calculated from the integration of these separated signals. This method is non-destructive and requires minimal sample preparation beyond mixing the analyte and the CSA in an NMR tube. However, the degree of signal separation (Δδ) can be small and is highly dependent on the choice of CSA, solvent, and temperature.
Experimental Workflows & Protocols
Workflow for Method Selection
The choice of method is dictated by the specific requirements of the analysis. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting an analytical method.
Protocol: Chiral SFC Method Development
-
Column Selection: Screen polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).
-
Sample Preparation: Dissolve this compound in methanol to a concentration of 1 mg/mL. Prepare a racemic standard for initial method development.
-
Initial Screening Conditions:
-
Mobile Phase: CO₂ / Methanol gradient.
-
Additive: 0.2% Methanesulfonic Acid (MSA) in the methanol modifier.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 210 nm (for end-absorption) or Evaporative Light Scattering Detector (ELSD).
-
-
Optimization: Adjust the methanol gradient and additive concentration to achieve baseline resolution (Rs > 1.5).
-
Validation: Perform method validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[21][22][23][24]
Building a Self-Validating System: The Pillar of Trustworthiness
A protocol's description is insufficient without a framework for ensuring its ongoing performance. A self-validating system is essential for generating trustworthy and reliable data.
-
System Suitability Testing (SST): Before any sample analysis, a system suitability standard (typically the racemic mixture) must be injected. Pre-defined criteria for resolution (e.g., Rs ≥ 2.0), tailing factor (e.g., 0.8 < T < 1.5), and retention time repeatability (e.g., RSD < 2%) must be met.
-
Use of Controls: Analysis of a racemic standard is crucial to confirm the separation and elution order of the enantiomers. An enantiopure standard should also be analyzed to confirm the peak identity of the desired enantiomer.
-
Spiking Studies: To ensure the accurate quantification of the minor enantiomer (the impurity), perform a spiking study. Add a known amount of the undesired enantiomer to a sample of the pure enantiomer and verify that the measured amount matches the theoretical amount. This confirms the method's accuracy at low concentration levels.
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Assessing the Specificity of 2-(Pyrrolidin-3-yl)ethanol hydrochloride for its Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise interaction of a chemical compound with its biological target is of paramount importance. This guide provides a comprehensive framework for assessing the specificity of 2-(Pyrrolidin-3-yl)ethanol hydrochloride, a molecule of interest in the development of nootropic and central nervous system agents.[1] While direct binding data for this specific compound is not extensively published, its structural similarity to a class of known neuromodulators—pyrrolidine derivatives—strongly suggests its potential interaction with muscarinic acetylcholine receptors (mAChRs).[2][3][4][5][6]
This guide will therefore focus on the methodologies to determine the binding affinity and functional selectivity of compounds like this compound for the five subtypes of muscarinic acetylcholine receptors (M1-M5). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare the potential performance of our topic compound with well-established muscarinic ligands.
The Critical Role of Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine.[7] They are integral to a vast array of physiological processes, including learning, memory, and smooth muscle contraction.[7] The mAChR family is comprised of five distinct subtypes (M1-M5), each with unique tissue distribution and signaling pathways, making them attractive therapeutic targets for a range of diseases.[7][8]
The five subtypes are broadly categorized into two families based on their G-protein coupling:
-
M1-like receptors (M1, M3, M5): These receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] This cascade ultimately results in an increase in intracellular calcium and cellular excitation.[7][9]
-
M2-like receptors (M2, M4): These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9] They can also directly modulate ion channels, generally resulting in an inhibitory cellular response.[7][9]
The highly conserved nature of the acetylcholine binding site across these subtypes presents a significant challenge in developing subtype-selective ligands.[9][10] A lack of selectivity can lead to undesirable side effects, underscoring the critical need for rigorous specificity assessment.
dot
Caption: Signaling pathways of muscarinic acetylcholine receptor subtypes.
Experimental Protocols for Assessing Specificity
To comprehensively assess the specificity of a compound like this compound, a combination of binding and functional assays across all five muscarinic receptor subtypes is essential.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound.[7][11] This is achieved by measuring the compound's ability to compete with a known radiolabeled ligand for binding to the receptor.
Experimental Workflow:
dot
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.[12]
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound).[11][12]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[12]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.[12]
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]
-
Functional Assays: Determining Agonist or Antagonist Activity
Functional assays are crucial to determine whether the test compound activates (agonist), blocks (antagonist), or has no effect on the receptor's signaling pathway.[9]
A. Gq-Coupled Receptor Assays (M1, M3, M5): Calcium Mobilization
-
Principle: These assays measure the increase in intracellular calcium concentration following receptor activation.
-
Protocol:
-
Seed cells expressing M1, M3, or M5 receptors in a microplate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add varying concentrations of the test compound.
-
Measure the change in fluorescence using a plate reader to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).[9]
-
B. Gi-Coupled Receptor Assays (M2, M4): cAMP Inhibition
-
Principle: These assays measure the decrease in intracellular cAMP levels following receptor activation.
-
Protocol:
-
Incubate cells expressing M2 or M4 receptors with the test compound.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).
-
Determine the EC50 or IC50 of the test compound.[14]
-
Comparative Analysis: Benchmarking Against Known Ligands
To contextualize the specificity of this compound, its binding affinity and functional potency should be compared with well-characterized muscarinic ligands.
Table 1: Comparative Binding Affinities (Ki, nM) of Standard Muscarinic Ligands
| Compound | M1 | M2 | M3 | M4 | M5 | Selectivity Profile |
| Acetylcholine | ~2,300 | ~1,800 | ~1,200 | ~800 | ~1,500 | Non-selective agonist |
| Muscarine | ~100 | ~200 | ~30 | ~150 | ~100 | Non-selective agonist |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | Non-selective antagonist[15] |
| Pirenzepine | ~10-20 | ~400-800 | ~200-400 | ~100-200 | ~100-200 | M1 selective antagonist |
| Xanomeline | ~5-10 | ~20-50 | ~50-100 | ~2-5 | ~10-20 | M1/M4 preferring agonist[16][17][18] |
| This compound | TBD | TBD | TBD | TBD | TBD | To be determined |
Note: Ki values can vary between studies due to different experimental conditions. The values presented are approximate ranges for comparative purposes.
Table 2: Comparative Functional Potencies (EC50/IC50, nM) of Standard Muscarinic Ligands
| Compound | M1 (EC50/IC50) | M2 (EC50/IC50) | M3 (EC50/IC50) | M4 (EC50/IC50) | M5 (EC50/IC50) |
| Acetylcholine | ~100 | ~200 | ~50 | ~150 | ~100 |
| Pirenzepine | ~20 (IC50) | >1000 (IC50) | ~500 (IC50) | ~300 (IC50) | ~200 (IC50) |
| Xanomeline | ~10 (EC50) | ~100 (EC50) | ~200 (EC50) | ~5 (EC50) | ~50 (EC50) |
| This compound | TBD | TBD | TBD | TBD | TBD |
Note: Functional potency values are highly dependent on the specific assay and cell system used.[9]
Interpreting the Data: A Holistic View of Specificity
A comprehensive assessment of specificity requires a multi-faceted interpretation of the experimental data:
-
Binding Selectivity: A compound is considered selective for a particular receptor subtype if its Ki value is significantly lower (typically at least 10-fold) for that subtype compared to others.
-
Functional Selectivity: A compound may exhibit functional selectivity, meaning it acts as an agonist at one subtype and an antagonist at another, or displays different potencies across subtypes in functional assays.[10]
-
Off-Target Screening: To ensure comprehensive specificity, it is advisable to screen the compound against a broad panel of other receptors, ion channels, and enzymes to identify any potential off-target interactions.
Conclusion
While the primary target of this compound requires empirical determination, its chemical structure points towards the muscarinic acetylcholine receptor family as a strong possibility. By employing the rigorous binding and functional assays outlined in this guide, researchers can elucidate its affinity and selectivity profile across the five mAChR subtypes. Comparing these findings with the data for well-established ligands will provide a clear and objective assessment of its specificity. This systematic approach is fundamental to understanding the compound's mechanism of action and is a critical step in the journey of drug discovery and development.
References
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Pyrrolidin-3-yl)ethanol hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Pyrrolidin-3-yl)ethanol hydrochloride (CAS No. 664364-46-9). Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in established safety science and regulatory standards.
Section 1: Hazard Profile and Waste Characterization
Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. This compound is a heterocyclic building block used in pharmaceutical synthesis.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as Pyrrolidin-2-yl-acetic acid hydrochloride, indicate that it should be handled as a hazardous substance.[3]
Presumptive Hazard Classification: Based on analogous compounds, this compound should be presumptively classified based on the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] Given its potential for biological effects, it is prudent to manage this compound as a toxic hazardous waste . This initial determination dictates the entire disposal pathway.
Table 1: Disposal Profile for this compound
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Waste (Presumptive Toxicity) | Prudent practice based on analogous compounds and regulatory definitions.[3][5] |
| Disposal Method | Licensed Hazardous Waste Vendor | Prohibited from drain or general trash disposal due to toxicity and environmental risk.[7][8] |
| Required PPE | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent eye, skin, and clothing contact with the hazardous material.[3][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids/bases. | To prevent potentially hazardous chemical reactions during storage.[3][9] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal. | To contain the hazard and prevent environmental release.[3] |
Section 2: The Regulatory Landscape: EPA and OSHA
The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:
-
Environmental Protection Agency (EPA): The EPA, under RCRA, establishes the "cradle-to-grave" framework for hazardous waste management.[10] This includes regulations on how waste is identified, stored, transported, and ultimately disposed of.[11][12]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices to protect employees.[13] This includes requirements for hazard communication, employee training on chemical handling, emergency action plans, and the use of Personal Protective Equipment (PPE).[6][14][15]
Compliance is not optional. It is a legal and ethical requirement to protect laboratory personnel, the community, and the environment.
Section 3: Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps from the moment this compound is designated as waste to its final removal from the laboratory.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing appropriate PPE. This is your first and most important line of defense.
-
Eye Protection: Safety goggles with side shields are mandatory.[3]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat should be worn to protect from incidental contact.[3]
Step 2: Container Selection and Preparation
The integrity of the waste container is crucial for preventing leaks and ensuring safe storage.
-
Choose a Compatible Container: Use a clean, leak-proof container made of a material that will not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers due to the acidic nature of the hydrochloride salt.[11][16]
-
Ensure Proper Sealing: The container must have a secure, screw-top cap.[16] Do not use containers with snap caps, stoppers, or parafilm as a primary seal.
-
Headroom: Do not fill the container to more than 90% capacity to allow for expansion of contents.[11][16]
Step 3: Waste Labeling
Proper labeling is a key EPA requirement and is essential for safety and communication.[12][17]
-
Attach a Hazardous Waste Tag: Your institution's Environmental Health & Safety (EH&S) department will provide official hazardous waste tags.
-
Complete All Fields: The label must, at a minimum, include:
Step 4: Waste Accumulation and Segregation
Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA).[5][16]
-
Designate the SAA: The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][17] A designated portion of a chemical fume hood is often a suitable location.[11][16]
-
Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, to prevent accidental reactions.[16] As a general rule, store acids and bases separately.[16]
-
Keep Containers Closed: The waste container must remain securely capped at all times, except when actively adding waste.[5][16]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's designated channels, which involves a licensed waste management vendor.
-
Monitor Accumulation Limits: An SAA is limited to accumulating a maximum of 55 gallons of hazardous waste.[8][17] Once this limit is reached, the waste must be moved from the SAA within three days.[16]
-
Request a Pickup: Contact your institution's EH&S or equivalent safety department to schedule a waste pickup. Do not attempt to remove or transport the waste off-site yourself.[5] Trained personnel will collect the waste from your lab's SAA or a Central Accumulation Area (CAA) and manage the final disposal process.[17]
Section 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for compliant hazardous waste disposal.
Section 5: Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action to mitigate harm.
-
Minor Spill (Contained):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent into a sealable container.
-
Label the container as hazardous waste, listing all components.
-
Arrange for disposal via your EH&S department.[8]
-
-
Major Spill (Uncontrolled):
-
Evacuate the area immediately.
-
Alert others and activate any emergency alarms.
-
Contact your institution's emergency response team or EH&S from a safe location.[14]
-
Do not attempt to clean up a large or uncontrolled spill unless you are specifically trained to do so.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
References
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- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- ADVISE. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
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Navigating the Safe Handling of 2-(Pyrrolidin-3-yl)ethanol hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information for the safe handling, use, and disposal of 2-(Pyrrolidin-3-yl)ethanol hydrochloride. Moving beyond a simple checklist, we will delve into the rationale behind these crucial safety protocols, empowering you to work with confidence and precision.
Understanding the Compound: Hazard Profile of this compound
This compound is an organic compound that, according to its Safety Data Sheet (SDS), presents several key hazards that must be managed through careful handling and the use of appropriate personal protective equipment (PPE).[1]
Primary Hazards:
-
Harmful if swallowed (Acute toxicity - Oral, Category 4): Ingestion can lead to adverse health effects.[1]
-
Causes skin irritation (Skin irritation, Category 2): Direct contact with the skin can result in irritation.[1]
-
Causes serious eye irritation (Eye irritation, Category 2): The compound can cause significant irritation if it comes into contact with the eyes.[1]
-
May cause respiratory irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1]
It is important to recognize that this compound is an amine hydrochloride. Amines are organic derivatives of ammonia and are basic in nature.[2][3] The hydrochloride salt is formed by reacting the amine with hydrochloric acid.[3][4] This salt form is generally more stable, less volatile, and more water-soluble than the corresponding "free base." However, the potential for skin and eye irritation remains a key concern.
Foundational Safety: Your Chemical Hygiene Plan
Before undertaking any work with a new chemical, it is imperative to have a robust Chemical Hygiene Plan (CHP) in place, as mandated by the Occupational Safety and Health Administration (OSHA).[5][6] This plan should be tailored to the specific hazards present in your laboratory and include provisions for worker training, criteria for the use of PPE, and emergency procedures.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
While engineering and administrative controls are the primary methods for protecting laboratory personnel, the use of appropriate PPE is a critical final barrier against chemical exposure.[6][7][8] A thorough hazard assessment of your specific experimental procedures is necessary to select the right PPE.[7][9]
Core PPE Requirements for Handling this compound
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement to protect against splashes and aerosols.[7][8] For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles.[7] All eye and face protection must be ANSI Z87.1 compliant.[7] |
| Hand Protection | The selection of appropriate gloves is critical. While nitrile gloves are common in laboratories for providing splash resistance against a range of chemicals, they offer poor resistance to amines for prolonged contact.[10][11] For incidental contact, nitrile gloves are acceptable but must be removed and replaced immediately upon any sign of contamination.[12] For tasks involving more extensive handling or potential for immersion, butyl or neoprene gloves are recommended due to their higher resistance to amine derivatives.[9][13][14] Always inspect gloves for any signs of degradation before use.[7] |
| Protective Clothing | A buttoned, long-sleeved laboratory coat is mandatory to protect the skin and clothing from spills and splashes.[7][8] For procedures with a higher risk of significant spillage, a chemically resistant apron should be worn over the lab coat. |
| Footwear | Closed-toe and closed-heel shoes are required at all times in the laboratory to protect against spills and falling objects.[8] |
| Respiratory Protection | For most benchtop procedures involving small quantities of this solid compound, a respirator is not typically required if work is performed in a well-ventilated area or a chemical fume hood.[5] However, if there is a potential for generating significant dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator may be necessary.[6][15] |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure your work area is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.[5]
-
Donning PPE: Put on all required PPE as determined by your hazard assessment.
-
Weighing and Transfer: If possible, handle the solid compound in a chemical fume hood to minimize inhalation exposure.[5] Use a spatula for transfers. If weighing outside of a hood, do so in a draft-free area to prevent the solid from becoming airborne.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. As this is a hydrochloride salt, it is expected to be soluble in water.[7]
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water, even if you were wearing gloves.[6] Clean and decontaminate your work area.
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for managing spills and disposing of waste is crucial for maintaining a safe laboratory environment.
Spill Response
For a small spill of this compound solid:
-
Alert and Isolate: Notify others in the immediate area and restrict access.
-
Ventilate: If safe to do so, increase ventilation in the area, for instance, by using a fume hood.[8]
-
PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite or sand to prevent it from becoming airborne.[8]
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.[8][16]
-
Decontaminate: Clean the spill area with soap and water.[8][16] All cleaning materials should also be disposed of as hazardous waste.
-
Report: Document the spill according to your institution's policies.
For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's environmental health and safety department.[16]
Waste Disposal
Chemical waste disposal must adhere to institutional, local, regional, and national regulations.
-
Waste Identification: All waste containing this compound should be classified as hazardous waste.
-
Containerization: Use a designated, properly labeled hazardous waste container. The label should clearly identify the contents.
-
Segregation: Do not mix this waste with other waste streams unless it is part of an established and approved waste disposal procedure. Pyrrolidine derivatives may be incompatible with strong oxidizing agents, isocyanates, and acid halides.[7]
-
Aqueous Waste: While some dilute aqueous solutions of certain chemicals can be disposed of down the drain after neutralization, this is highly regulated.[15] Given the nature of this compound, it is recommended that all aqueous waste containing this compound be collected as hazardous waste.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed professional waste disposal service.[17]
By adhering to these guidelines and understanding the rationale behind them, you can create a safer and more efficient research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before working with any chemical.
References
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- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
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- Reactivity of Amines. (2023, January 22). Chemistry LibreTexts.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
